Aniline sulphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
aniline;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLGSSKLPLTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2424-53-5, 29961-02-2, 542-16-5, 62-53-3 (Parent) | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Benzenamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Benzenamine, homopolymer, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29961-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Benzenamine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Aniline sulphate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Aniline sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90942445 | |
| Record name | Sulfuric acid--aniline (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20305-50-4, 2424-53-5 | |
| Record name | Benzenamine, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20305-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline sulphate (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aniline sulphate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aniline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Aniline Sulfate: A Comprehensive Technical Guide to Synthesis and Characterization
An in-depth technical guide on the synthesis and characterization of aniline (B41778) sulfate (B86663) for researchers, scientists, and drug development professionals.
Introduction
Aniline sulfate is an organic salt formed from the reaction of aniline, a primary aromatic amine, and sulfuric acid. It presents as a white to off-white crystalline solid and serves as a key intermediate in various industrial syntheses, including the manufacturing of dyes, pharmaceuticals, and other organic compounds.[1][2] The salt exists commonly as dianilinium sulfate, with a molecular formula of (C₆H₅NH₂)₂·H₂SO₄.[2][3] Understanding its synthesis and characterizing its physicochemical properties are crucial for ensuring purity, stability, and reactivity in its downstream applications.
This technical guide provides detailed experimental protocols for the synthesis of aniline sulfate and its comprehensive characterization using modern analytical techniques. The methodologies and data presented are intended to support researchers in materials science, organic chemistry, and pharmaceutical development.
Synthesis of Aniline Sulfate
The synthesis of aniline sulfate is a straightforward acid-base reaction between aniline and sulfuric acid. The anilinium ion is formed, which then pairs with the sulfate counter-ion. The reaction is typically exothermic and requires careful control of the temperature.
Experimental Protocol
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ice bath
Procedure:
-
In a 250 mL beaker, place 10 mL of aniline.
-
Prepare an ice bath to cool the beaker containing the aniline. This is crucial to manage the exothermic nature of the reaction.
-
Slowly and cautiously add 20 mL of concentrated sulfuric acid to the aniline with continuous gentle stirring.[4] The addition should be dropwise to prevent a rapid temperature increase.
-
Maintain the mixture in the ice bath throughout the addition of the acid. Aniline hydrogen sulfate is formed initially.[4]
-
After the complete addition of sulfuric acid, continue stirring the mixture for another 15-20 minutes to ensure the reaction goes to completion.
-
The resulting white precipitate of aniline sulfate is then collected by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold isopropanol or ethanol to remove any unreacted starting materials.
-
Dry the purified aniline sulfate crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Safety Precautions:
-
Both aniline and concentrated sulfuric acid are highly corrosive and toxic.[2][5] All procedures should be conducted inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aniline is toxic by inhalation, ingestion, and skin contact.[2]
Synthesis Reaction Pathway
Caption: Reaction scheme for the synthesis of aniline sulfate.
Characterization of Aniline Sulfate
A multi-technique approach is essential for the unambiguous characterization of synthesized aniline sulfate, confirming its structure, purity, and thermal properties.
Physicochemical Properties
The fundamental physical and chemical properties of aniline sulfate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 542-16-5 | [2][6] |
| Molecular Formula | C₁₂H₁₆N₂O₄S | [3][7] |
| Molecular Weight | 284.33 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Density | 1.38 g/mL | [2] |
| Boiling Point | 184.4 °C (for aniline) | [1] |
| Solubility | Soluble in water | [2] |
Characterization Workflow
Caption: Workflow for the characterization of aniline sulfate.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized compound.[8]
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups of the anilinium and sulfate ions.
-
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried aniline sulfate sample (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg).
-
Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3000-3200 | N-H stretching vibrations of the anilinium ion (NH₃⁺) | [9] |
| ~1600-1620 | N-H bending vibrations | [9] |
| ~1450-1550 | C=C aromatic ring stretching | [10] |
| ~1100-1200 | S=O stretching vibrations of the sulfate ion (SO₄²⁻) | [7] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the anilinium cation.
-
Experimental Protocol:
-
Data Interpretation (in DMSO-d₆):
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H | ~8.0 | Protons of the -NH₃⁺ group | [11] |
| ¹H | ~7.25 | Ortho-protons of the aromatic ring | [11] |
| ¹H | ~7.00 | Meta-protons of the aromatic ring | [11] |
| ¹H | ~6.95 | Para-proton of the aromatic ring | [11] |
| ¹³C | ~115-140 | Carbons of the aromatic ring | [1] |
X-Ray Diffraction (XRD)
XRD analysis is employed to determine the crystalline structure of aniline sulfate.
-
Experimental Protocol:
-
Grind the aniline sulfate sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range (e.g., 5° to 80°).
-
-
Data Interpretation: The resulting diffraction pattern can be compared with known database entries to confirm the crystal phase. Key crystallographic data for anilinium sulfate are provided below.[3]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | C 1 2 1 | [3] |
| a | 29.2672 Å | [3] |
| b | 6.2707 Å | [3] |
| c | 7.4449 Å | [3] |
| β | 95.612° | [3] |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of aniline sulfate.[8][12]
-
Experimental Protocol:
-
Place 5-10 mg of the aniline sulfate sample into an alumina (B75360) or platinum crucible.[13]
-
Place the crucible in the TGA or DSC instrument.
-
Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[13][14]
-
-
Data Interpretation:
-
DSC: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions like melting and decomposition.[15]
-
TGA: The TGA curve plots the percentage of mass loss against temperature.[12] It provides information on the decomposition temperature and the amount of residual mass. The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is maximal.[12] For aniline sulfate, decomposition is expected, releasing volatile products like aniline, sulfur oxides, and water.[16]
-
References
- 1. Page loading... [guidechem.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Anilinium sulfate | C12H16N2O4S | CID 66611590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. technopharmchem.com [technopharmchem.com]
- 6. Aniline sulfate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Aniline sulfate(542-16-5) IR Spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aniline sulfate(542-16-5) 1H NMR spectrum [chemicalbook.com]
- 12. azom.com [azom.com]
- 13. benchchem.com [benchchem.com]
- 14. Making sure you're not a bot! [openjournals.ugent.be]
- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 16. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Aniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information for aniline (B41778) sulfate (B86663). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the physicochemical properties, structural characteristics, and experimental protocols for the synthesis and analysis of both anilinium sulfate and anilinium hydrogen sulfate.
Introduction
Aniline sulfate is the salt formed from the reaction of aniline, a primary aromatic amine, with sulfuric acid. Depending on the stoichiometry of the reaction, two distinct salts can be formed: anilinium sulfate, where two aniline molecules react with one molecule of sulfuric acid, and anilinium hydrogen sulfate, from a one-to-one reaction. These compounds are typically white to off-white crystalline solids and serve as precursors or intermediates in various organic syntheses. Understanding their specific chemical and physical properties is crucial for their effective application in research and development.
Chemical Structure and Formation
Aniline acts as a base and reacts with the strong acid, sulfuric acid, in an acid-base neutralization to form the corresponding anilinium salts. The lone pair of electrons on the nitrogen atom of the aniline molecule accepts a proton (H⁺) from sulfuric acid.
-
Anilinium Sulfate (2:1 Salt): Formed when two equivalents of aniline react with one equivalent of sulfuric acid. The resulting salt consists of two anilinium cations ([C₆H₅NH₃]⁺) and one sulfate anion (SO₄²⁻).
-
Anilinium Hydrogen Sulfate (1:1 Salt): Formed from the reaction of one equivalent of aniline with one equivalent of sulfuric acid. This salt is comprised of one anilinium cation ([C₆H₅NH₃]⁺) and one hydrogen sulfate (bisulfate) anion (HSO₄⁻).
The formation of these salts can be represented by the following chemical equations:
2 C₆H₅NH₂ + H₂SO₄ → (C₆H₅NH₃)₂SO₄
C₆H₅NH₂ + H₂SO₄ → [C₆H₅NH₃]⁺HSO₄⁻
Physicochemical Properties
The quantitative data for the two forms of aniline sulfate are summarized in the tables below for ease of comparison.
Anilinium Sulfate (2:1)
| Property | Value | Reference(s) |
| CAS Number | 542-16-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₄S | [1][2] |
| Molecular Weight | 284.33 g/mol | [2][3] |
| Appearance | Colorless leaflets or white crystalline powder | [2] |
| Density | 1.377 - 1.38 g/cm³ | [1][2] |
| Melting Point | Decomposes in the range of 155-205 °C | [2] |
| Solubility in Water | 6.6 g/100 g at 15 °C | [2] |
| Solubility in Organic Solvents | Insoluble in diethyl ether; sparingly soluble in ethanol (B145695) and trifluoroacetic acid. | [2] |
Anilinium Hydrogen Sulfate (1:1)
| Property | Value | Reference(s) |
| CAS Number | 20305-50-4 | [4] |
| Molecular Formula | C₆H₉NO₄S | [4] |
| Molecular Weight | 191.21 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | Not available | |
| UV-Vis λmax | ~300 nm | [5] |
| Crystal System | Orthorhombic | [6] |
Experimental Protocols
Synthesis and Purification
4.1.1. Synthesis of Anilinium Sulfate (2:1)
This protocol is adapted from standard acid-base salt formation procedures.
-
Materials: Aniline (freshly distilled), Sulfuric acid (concentrated, 98%), Ethanol, Diethyl ether, Ice bath.
-
Procedure:
-
In a flask, dissolve 2.0 equivalents of aniline in a suitable volume of ethanol.
-
Cool the flask in an ice bath.
-
Slowly, with stirring, add 1.0 equivalent of concentrated sulfuric acid dropwise. A white precipitate of anilinium sulfate will form. The reaction is exothermic, so maintain a low temperature.
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the crude anilinium sulfate by vacuum filtration.
-
Wash the crystals with cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.
-
Recrystallize the product from hot water or a mixed solvent system like ethanol/water to obtain pure crystals.
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
4.1.2. Synthesis of Anilinium Hydrogen Sulfate (1:1)
This procedure is based on the initial step of sulfanilic acid synthesis.[7]
-
Materials: Aniline (freshly distilled), Sulfuric acid (concentrated, 98%), Ice bath.
-
Procedure:
-
Place 1.0 equivalent of aniline in a flask.
-
Cool the flask in an ice bath.
-
Cautiously and with gentle shaking, add 1.0 equivalent of concentrated sulfuric acid.
-
The mixture will solidify upon formation of the anilinium hydrogen sulfate salt.[7]
-
The resulting solid can be used as is for subsequent reactions or can be purified by recrystallization from a minimal amount of hot water.
-
Characterization Methods
4.2.1. Determination of Melting/Decomposition Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Place a small amount of the dry, purified aniline sulfate crystals into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting/decomposition temperature is approached.
-
Record the temperature range from the onset of melting or decomposition (discoloration, charring) to the point where the entire sample has liquefied or fully decomposed.
-
4.2.2. Infrared (IR) Spectroscopy
This is a general procedure for obtaining an IR spectrum of a solid organic salt.
-
Apparatus: FT-IR spectrometer, Agate mortar and pestle, KBr press.
-
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry aniline sulfate sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a KBr press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty spectrometer to subtract atmospheric CO₂ and water vapor signals.
-
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a general protocol for NMR analysis of anilinium salts.
-
Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Procedure:
-
Dissolve 5-10 mg of the aniline sulfate sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Anilinium salts are often soluble in DMSO-d₆ or D₂O.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and matching the probe, locking onto the deuterium (B1214612) signal of the solvent, and shimming the magnetic field for homogeneity.
-
Process the acquired data (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.
-
Safety and Handling
Aniline sulfate is classified as a toxic substance.[8] It is harmful if swallowed, inhaled, or absorbed through the skin.[8] It may cause irritation to the skin, eyes, and respiratory tract.[8] Aniline and its derivatives are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8] Chronic exposure may pose a carcinogenic risk.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. Aniline sulfate is light-sensitive and hygroscopic.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols.
References
- 1. chembk.com [chembk.com]
- 2. aniline sulfate (2:1) [chemister.ru]
- 3. Anilinium sulfate | C12H16N2O4S | CID 66611590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aniline sulfate | C6H9NO4S | CID 3015090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Growth and characterization of anilinium hydrogen sulfate (AHS) single crystals: an organic nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anilinium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
Spectroscopic Analysis of Aniline Sulphate: A Technical Guide
An in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of aniline (B41778) sulphate, providing researchers, scientists, and drug development professionals with essential data and methodologies for its characterization.
Aniline sulphate, the salt formed from the reaction of aniline and sulphuric acid, is a compound of interest in various chemical and pharmaceutical contexts. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as NMR, IR, and UV-Vis provide a powerful toolkit for elucidating the molecular structure and characteristics of this compound. This technical guide presents a consolidated overview of the spectroscopic data for this compound and details the experimental protocols for these analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, NMR spectra are typically acquired in a deuterated solvent such as dimethyl sulphoxide-d6 (DMSO-d6).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in DMSO-d6 reveals distinct signals corresponding to the aromatic protons and the protons of the anilinium ion. The electron-withdrawing nature of the -NH₃⁺ group influences the chemical shifts of the aromatic protons, causing them to appear at slightly different positions compared to aniline.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6 [1]
| Assignment | Chemical Shift (δ) at 89.56 MHz (ppm) | Chemical Shift (δ) at 399.65 MHz (ppm) | Multiplicity |
| Aromatic Protons | 7.26 | 8.0 | Multiplet |
| Aromatic Protons | 7.07 | 7.254 | Multiplet |
| Aromatic Protons | 7.00 | 6.99 | Multiplet |
| Aromatic Protons | 6.93 | 6.96 | Multiplet |
| NH₃⁺ Protons | Not explicitly assigned | Not explicitly assigned | Broad Singlet |
Note: The broad signal for the NH₃⁺ protons is often observed and can exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the this compound molecule. The protonation of the amino group to form the anilinium ion results in a downfield shift of the carbon atom attached to the nitrogen (C1) and also influences the chemical shifts of the other aromatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) (ppm) |
| C-NH₃⁺ (C1) | ~129-135 |
| Aromatic C-H | ~115-130 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands for the anilinium ion, the sulphate ion, and the aromatic ring.
Table 3: FTIR Spectroscopic Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3000-3300 | ν(N-H) | N-H stretching vibrations of the anilinium group (-NH₃⁺). Often appears as a broad band. |
| ~2900 | ν(C-H) | Aromatic C-H stretching. |
| ~1585 | δ(N-H) / C=C stretch | N-H bending (scissoring) of the anilinium group, overlapping with aromatic C=C stretching. |
| ~1497 | C=C stretch | Aromatic C=C stretching of the benzenoid ring. |
| ~1300 | ν(C-N) | C-N stretching of the secondary aromatic amine. |
| ~1110-1162 | ν(S=O) | Asymmetric stretching of the sulphate ion (SO₄²⁻). |
| ~820 | δ(C-H) oop | Out-of-plane C-H bending of the aromatic ring. |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In an aqueous solution, this compound dissociates into the anilinium cation and the sulphate anion. The UV-Vis spectrum is therefore characteristic of the anilinium ion. The protonation of the amino group removes the lone pair of electrons on the nitrogen from conjugation with the benzene (B151609) ring. This results in a hypsochromic (blue) shift compared to aniline.
Table 4: UV-Vis Spectroscopic Data for this compound in Aqueous Solution
| Parameter | Value |
| λ_max | ~203 nm |
This absorption is comparable to that of benzene, which is expected as the electronic system of the anilinium ion closely resembles that of a substituted benzene ring without the n-π* transitions associated with the lone pair of the amino group in aniline.[2][3]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated dimethyl sulphoxide (DMSO-d6)
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Identify and assign the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain an FTIR spectrum of solid this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (e.g., 1-10 µg/mL).
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Fill a quartz cuvette with deionized water to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse a second quartz cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 190-400 nm).
-
-
Data Processing:
-
The spectrophotometer software will automatically subtract the baseline from the sample spectrum.
-
Determine the wavelength of maximum absorbance (λ_max).
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.
Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Crystal Structure and Morphology of Aniline Sulphate
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) sulphate, a salt formed from the reaction of aniline and sulfuric acid, manifests in distinct crystalline forms, primarily as anilinium sulfate (B86663) and anilinium hydrogen sulfate. The arrangement of ions and the hydrogen bonding networks within these crystals dictate their physicochemical properties, making a thorough understanding of their structure and morphology crucial for applications in materials science and pharmaceutical development. This guide provides a comprehensive overview of the crystallographic data, experimental protocols for crystal growth and characterization, and the relationship between the internal structure and external morphology of these two primary forms of aniline sulphate.
Crystal Structure of Anilinium Sulfate ((C₆H₅NH₃)₂SO₄)
Anilinium sulfate crystallizes in the monoclinic system, presenting a layered structure stabilized by extensive hydrogen bonding.
Crystallographic Data
The crystallographic parameters for anilinium sulfate have been determined by single-crystal X-ray diffraction.
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | C2[2] |
| a (Å) | 29.2672[1] |
| b (Å) | 6.2707[1] |
| c (Å) | 7.4449[1] |
| α (°) | 90[1] |
| β (°) | 95.612[1] |
| γ (°) | 90[1] |
| Volume (ų) | 1358.5 |
| Z | 4[1] |
| Stoichiometry | 2 x [C₆H₅NH₃]⁺, 1 x [SO₄]²⁻[1] |
Molecular Structure and Bonding
The crystal structure of anilinium sulfate is characterized by alternating layers of anilinium cations and sulfate anions. These layers are held together by a network of N-H···O hydrogen bonds. The ammonium (B1175870) group of the anilinium cation acts as a hydrogen bond donor to the oxygen atoms of the sulfate anion.
Further details on specific bond lengths and angles within the anilinium cation and the sulfate anion would be populated here from the full-text analysis of the source publication.
Crystal Structure of Anilinium Hydrogen Sulfate (C₆H₅NH₃·HSO₄)
Anilinium hydrogen sulfate represents a different stoichiometry and crystallizes in the orthorhombic system. Its structure is also dominated by hydrogen bonding interactions.
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed structural information for anilinium hydrogen sulfate.[3]
| Parameter | Value[3] |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁[3] |
| a (Å) | 14.3201[3] |
| b (Å) | 9.0891[3] |
| c (Å) | 12.8771[3] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1676.04[3] |
| Z | 8[3] |
Molecular Structure and Hydrogen Bonding Network
The asymmetric unit of anilinium hydrogen sulfate contains two anilinium cations and two hydrogen sulfate anions.[3] The structure is organized into alternating sheets of cations and anions.[3] A key feature is the presence of strong O-H···O hydrogen bonds between the hydrogen sulfate anions, forming infinite chains.[3] These chains are then interlinked with the anilinium cations through N-H···O hydrogen bonds.[3]
Table of Hydrogen Bond Geometries for Anilinium Hydrogen Sulfate:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1A-H1A···O4B | 0.89 | 1.96 | 2.839(4) | 169 |
| N1A-H2A···O2B | 0.89 | 1.86 | 2.743(4) | 172 |
| N1A-H3A···O1A | 0.89 | 2.01 | 2.889(4) | 168 |
| N1B-H1B···O3A | 0.89 | 1.88 | 2.759(4) | 170 |
| N1B-H2B···O1B | 0.89 | 1.98 | 2.856(4) | 168 |
| N1B-H3B···O2A | 0.89 | 1.95 | 2.827(4) | 168 |
| O4A-H4A···O2B | 0.82 | 1.80 | 2.616(3) | 175 |
| O4B-H4B···O2A | 0.82 | 1.81 | 2.623(3) | 174 |
Data extracted from Boutobba et al., Acta Crystallographica Section E, 2010.
A comprehensive table of intramolecular bond lengths and angles for the anilinium cation and hydrogen sulfate anion would be included here upon analysis of the supplementary crystallographic data.
Crystal Morphology
The external morphology of a crystal is a macroscopic expression of its internal crystal structure. While detailed morphological studies with indexed faces for this compound crystals are not extensively reported in the primary crystallographic literature, the growth habits can be inferred from the crystallization methods.
Crystals of both anilinium sulfate and anilinium hydrogen sulfate are typically grown from aqueous solutions by slow evaporation.[4][5] This method generally yields well-formed, facetted crystals. The specific morphology will be governed by the relative growth rates of different crystallographic faces, which are in turn influenced by factors such as solvent, temperature, and impurities. For instance, the layered structures of both forms of this compound suggest that the crystal habit might be plate-like.
Experimental Protocols
Synthesis and Crystallization of Anilinium Sulfate
Single crystals of anilinium sulfate can be prepared by the reaction of aniline with sulfuric acid in a 2:1 molar ratio.
Protocol:
-
Dissolve aniline in a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of concentrated sulfuric acid (one equivalent) to the aniline solution while stirring.
-
The anilinium sulfate salt will precipitate.
-
Recrystallize the crude product from an appropriate solvent system to obtain single crystals suitable for X-ray diffraction. Slow evaporation of an aqueous solution is a common method.[4]
Synthesis and Crystallization of Anilinium Hydrogen Sulfate
Single crystals of anilinium hydrogen sulfate are obtained by reacting aniline and sulfuric acid in a 1:1 molar ratio.
Protocol:
-
Prepare an aqueous solution of aniline.
-
Add an equimolar amount of sulfuric acid to the solution.
-
Allow the solution to evaporate slowly at room temperature.[3][5]
-
Colorless, single crystals of anilinium hydrogen sulfate will form over time.[5]
Crystal Structure Determination
The crystal structures of both anilinium sulfate and anilinium hydrogen sulfate were determined using single-crystal X-ray diffraction.
General Workflow:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3]
Visualizations
References
- 1. Anilinium sulfate | C12H16N2O4S | CID 66611590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Anilinium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of diethylammonium aniline-4-sulfonate anilinium-4-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Aniline Sulphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the solubility characteristics of aniline (B41778) sulphate in various organic solvents. Aniline sulphate, the salt of a weak organic base (aniline) and a strong mineral acid (sulphuric acid), presents a unique solubility profile critical for its application in chemical synthesis, purification, and pharmaceutical formulation. Due to the limited availability of precise quantitative data in published literature, this guide focuses on the fundamental principles governing its solubility, presents available data, and provides detailed experimental protocols for researchers to determine solubility in their specific solvent systems.
Understanding the Solubility of this compound
This compound exists as an ionic salt, (C₆H₅NH₃)₂SO₄. Its solubility is primarily dictated by the high lattice energy of this salt structure and the polarity of the solvent. As a salt, it is readily soluble in polar solvents like water.[1][2] Conversely, its solubility in organic solvents is limited and highly dependent on the solvent's nature. The governing principle, "like dissolves like," suggests that its solubility will be poor in non-polar solvents, which cannot overcome the strong ionic attractions within the salt's crystal lattice. Polar organic solvents, particularly those capable of hydrogen bonding, are more effective at solvating the anilinium (C₆H₅NH₃⁺) and sulphate (SO₄²⁻) ions.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in organic solvents is sparsely reported. The available information is summarized below, highlighting the need for experimental determination for most solvent systems.
| Solvent | Solvent Type | Temperature (°C) | Solubility | Reference |
| Water | Polar Protic | 15 | 6.6 g / 100 g | [3] |
| Ethanol | Polar Protic | Not Specified | Sparingly Soluble | [3] |
| Diethyl Ether | Non-Polar | Not Specified | Insoluble | [3] |
| Trifluoroacetic Acid | Polar Protic | Not Specified | Sparingly Soluble | [3] |
Note: "Sparingly soluble" and "insoluble" are qualitative terms. Precise quantitative determination requires experimental analysis as detailed in Section 4.0.
Factors Influencing Solubility
Several key factors influence the dissolution of this compound in a given solvent. Understanding these relationships is crucial for selecting appropriate solvent systems for synthesis, crystallization, or formulation. The interplay of these factors determines the extent to which the solute-solute interactions in the crystal lattice can be overcome by solute-solvent interactions.
Caption: Key factors influencing the solubility of this compound.
-
Solvent Polarity: As an ionic salt, this compound's solubility is highest in highly polar solvents. Non-polar solvents like hexane (B92381) or toluene (B28343) are generally poor solvents for this compound.
-
Hydrogen Bonding: Polar protic solvents, such as alcohols (e.g., methanol, ethanol), can act as both hydrogen bond donors and acceptors, enabling them to effectively solvate both the anilinium and sulphate ions. Polar aprotic solvents like DMSO or DMF can act as hydrogen bond acceptors and may offer moderate solubility.
-
Temperature: The solubility of most solid compounds, including this compound, generally increases with temperature. This relationship is fundamental to purification techniques like recrystallization.
-
Presence of Other Solutes: The common ion effect can decrease solubility. For instance, adding another sulphate salt to the solution would suppress the dissolution of this compound.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The most reliable and widely used method for determining the equilibrium solubility of a compound is the Shake-Flask Method , which is consistent with OECD Guideline 105 for testing of chemicals. This method establishes the saturation mass concentration of the substance in a solvent at a given temperature.
Principle
An excess amount of the solid (this compound) is agitated in the test solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).
Required Apparatus and Reagents
-
This compound (high purity)
-
Selected Organic Solvent(s) (analytical grade)
-
Shaking incubator or water bath with orbital shaker, capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge and centrifuge tubes, or syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC system)
Experimental Workflow
The following diagram illustrates the stepwise procedure for the Shake-Flask solubility determination method.
Caption: Workflow for the Shake-Flask method of solubility determination.
Detailed Procedure
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that the solution is saturated.
-
Equilibration: Seal the flask to prevent solvent evaporation and place it in a shaking water bath set to the desired constant temperature (e.g., 25 °C).
-
Agitation: Agitate the flask for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary test can help determine the minimum time required.
-
Phase Separation: After agitation, allow the flask to stand at the same constant temperature to let the undissolved solid settle. For very fine suspensions, centrifugation is recommended to achieve a clear separation.
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining micro-particles.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the pre-established calibration curve of the analytical instrument.
-
Measure the concentration of the diluted sample using a calibrated UV-Vis spectrophotometer (by measuring absorbance at aniline's λ_max) or an HPLC system.
-
-
Calculation: Calculate the concentration of this compound in the original, undiluted supernatant. This value represents the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.
Conclusion
References
The Thermal Decomposition Pathway of Aniline Sulphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition pathway of aniline (B41778) sulphate. Aniline sulphate, an organic salt formed from the reaction of aniline and sulfuric acid, undergoes a multi-stage decomposition upon heating. Understanding its thermal stability and decomposition mechanism is critical for its application in chemical synthesis, the pharmaceutical industry, and materials science, ensuring safe handling and processing. This document details the key decomposition stages, intermediates, and final products, supported by illustrative thermal analysis data and detailed experimental protocols.
Introduction
This compound is a salt that finds application in various chemical processes, including as an intermediate in the synthesis of dyes and pharmaceuticals. Its thermal behavior dictates its stability under different processing conditions. Thermal decomposition involves a series of chemical changes as the temperature increases, leading to the formation of various gaseous and solid products. This guide elucidates this pathway, providing valuable data for professionals working with this compound.
Thermal Decomposition Pathway
The decomposition is initiated by a proton transfer, followed by a series of reactions including desulfonation and rearrangement, ultimately leading to the formation of more stable products and gaseous byproducts.[1][2]
Key Stages and Intermediates
The decomposition process can be broadly categorized into the following stages:
-
Initial Decomposition and Formation of Phenylsulfamic Acid: The process begins with an endothermic event corresponding to the melting of this compound. This is followed by an initial decomposition step where this compound loses a molecule of water to form phenylsulfamic acid. This is an intramolecular rearrangement.
-
Rearrangement to Sulfanilic Acid: Upon further heating, typically in the range of 180-200°C, phenylsulfamic acid undergoes a rearrangement to form the more stable p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. This is a key step in the thermal decomposition pathway.
-
Decomposition of Sulfanilic Acid: At higher temperatures, sulfanilic acid itself decomposes. This stage involves the breakdown of the aromatic ring and the release of gaseous products.
Final Decomposition Products
The complete thermal decomposition of this compound under an inert atmosphere is expected to yield a mixture of gaseous products and a carbonaceous residue. The primary gaseous products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Oxides of nitrogen (NOx)
-
Oxides of sulfur (SOx)
The solid residue is typically a stable carbonaceous char.
Quantitative Data
The following tables summarize illustrative quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of compounds structurally similar to this compound, such as di-m-chloroanilinium sulfate (B86663).[1] This data provides an expected range for the thermal events of this compound.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |
| 1 | 150 - 250 | ~220 | ~5 - 10% | Loss of water and initial decomposition |
| 2 | 250 - 400 | ~350 | ~40 - 50% | Formation and decomposition of sulfanilic acid |
| 3 | > 400 | - | ~20 - 30% | Decomposition of intermediate structures |
| Residue | > 600 | - | ~15 - 25% | Formation of stable carbonaceous char |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) | Interpretation |
| Endotherm | ~180 | ~190 | Varies | Melting of this compound |
| Exotherm | ~210 | ~230 | Varies | Initial decomposition and rearrangement |
| Broad Exotherm | ~300 - 450 | ~380 | Varies | Major decomposition of organic components |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A 5-10 mg sample of finely powdered this compound is accurately weighed into an alumina (B75360) crucible.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: Ambient temperature to 800 °C.
-
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of decomposition stages, as well as the percentage mass loss for each step. The derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A 2-5 mg sample of finely powdered this compound is accurately weighed into a sealed aluminum pan with a pinhole lid to allow for the escape of evolved gases. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: Ambient temperature to 500 °C.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic peaks are analyzed to determine the temperatures of phase transitions (e.g., melting) and decomposition events, respectively. The enthalpy change for each event is calculated from the peak area.
Visualizations
Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a multi-step process initiated by melting and rearrangement to form sulfanilic acid, followed by further decomposition at higher temperatures to yield gaseous products and a carbonaceous residue. This guide provides a foundational understanding of this pathway, supported by representative quantitative data and detailed experimental protocols for TGA and DSC analysis. This information is essential for professionals in research, development, and manufacturing to ensure the safe and effective use of this compound in various applications. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more definitive identification of the evolved gaseous products at each decomposition stage.
References
An In-depth Technical Guide to the Reaction of Aniline Sulfate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the reaction of aniline (B41778) sulfate (B86663) with aldehydes. This reaction is a cornerstone in the synthesis of Schiff bases (imines), which are pivotal intermediates in organic synthesis and drug development.
Core Reaction Mechanism: Schiff Base Formation
The reaction of aniline sulfate with an aldehyde proceeds via an acid-catalyzed nucleophilic addition-elimination pathway to form a Schiff base. In this context, aniline sulfate serves a dual role: it is the source of the aniline nucleophile and, through equilibrium, provides the acidic medium (anilinium ions) necessary to catalyze the reaction. The sulfate anion is generally considered a spectator ion.
The mechanism unfolds in three principal, reversible steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of the aldehyde. This step is often the rate-determining step and results in the formation of a zwitterionic intermediate.
-
Proton Transfer and Carbinolamine Formation: A rapid intramolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral aminoalcohol intermediate known as a carbinolamine (or hemiaminal).[1]
-
Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an anilinium ion (or any other acid present). This protonation converts the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond, yielding the final Schiff base (imine) product.[1][2]
The entire process is reversible, and the formation of the Schiff base is typically driven to completion by removing water from the reaction mixture.[1]
Signaling Pathway Diagram
Caption: Acid-catalyzed formation of a Schiff base from aniline and an aldehyde.
Quantitative Data Presentation
The yield of Schiff bases from the reaction of anilines and aldehydes is influenced by various factors, including the specific reactants, solvent, temperature, and reaction time. Below is a summary of representative yields under different conditions.
| Aniline Derivative | Aldehyde Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzaldehyde | Ethanol (B145695) | Room Temp | 1 | 78 | [3] |
| 4-Nitroaniline | Salicylaldehyde | Sulfuric Acid / Ethanol | Reflux | 0.17-4 | - | |
| m-Nitroaniline | Various Aromatic Aldehydes | Ethanol | Reflux | 2 | 80-90 | - |
| 4,4'-Methylenedianiline | Benzaldehyde | - | - | - | 90 | |
| 4,4'-Methylenedianiline | p-Methoxybenzaldehyde | - | - | - | 85 | |
| 4,4'-Methylenedianiline | p-Chlorobenzaldehyde | - | - | - | 83 | |
| Aniline | Various Aromatic Aldehydes | High-Temperature Water | 350 | 0.05 | 89-98 | [4] |
Experimental Protocols
This section provides a detailed methodology for a representative synthesis of a Schiff base from aniline sulfate and an aromatic aldehyde.
Objective: To synthesize N-benzylideneaniline from aniline sulfate and benzaldehyde.
Materials:
-
Aniline sulfate ((C₆H₅NH₃)₂SO₄)
-
Benzaldehyde (C₆H₅CHO)
-
Ethanol (95%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Beakers
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 mol of aniline sulfate in 30 mL of 95% ethanol. To this solution, add 0.1 mol of benzaldehyde.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with 3 x 30 mL portions of diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of N-benzylideneaniline.
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as IR and ¹H NMR. The characteristic imine (C=N) stretch in the IR spectrum is typically observed around 1625 cm⁻¹.
Experimental Workflow Diagram
References
Aniline Sulphate: A Technical Guide to its Early Studies and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) sulphate, the salt formed from the aromatic amine aniline and sulfuric acid, played a pivotal, albeit often supporting, role in the burgeoning field of organic chemistry in the 19th century. Its discovery and early study are intrinsically linked to the elucidation of the nature of aniline itself and the subsequent birth of the synthetic dye industry. This technical guide provides an in-depth exploration of the early history, synthesis, and characterization of aniline sulphate, drawing upon the foundational studies of the era.
Historical Context and Discovery
The story of this compound begins with the discovery of its parent compound, aniline. Initially isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it "Crystallin," this simple aromatic amine was independently discovered and named by several chemists.[1][2] Friedlieb Ferdinand Runge isolated it from coal tar in 1834 and called it "kyanol."[1] In 1840, Carl Julius Fritzsche obtained it from indigo treated with caustic potash and named it "aniline."[1] Nikolay Zinin synthesized it from nitrobenzene (B124822) in 1842, naming it "benzidam."[2] It was August Wilhelm von Hofmann who, in 1843, conclusively demonstrated that these were all the same compound, thereafter known as aniline.[1]
The preparation of aniline salts, including the sulphate, was a natural progression in the characterization of this new organic base. As a weak base, aniline readily reacts with strong acids to form salts.[3] The study of these salts was crucial for understanding the chemical nature of aniline and for developing methods of its purification and handling.
Early Experimental Protocols
Detailed experimental protocols from the mid-19th century are often less precise than modern standards. However, historical texts provide valuable insight into the methods used by pioneering chemists.
Synthesis of this compound
An early and straightforward method for the preparation of this compound involved the direct reaction of aniline with sulfuric acid. While specific molar ratios were not always explicitly stated in early literature, the process can be reconstructed as follows:
Objective: To prepare this compound salt.
Materials:
-
Aniline (also known as "aniline oil")
-
Dilute Sulphuric Acid
Procedure (based on descriptions from the era):
-
In a suitable vessel, such as a beaker, aniline was dissolved in dilute sulphuric acid. An early account by H. Letheby in 1862 describes dissolving approximately two ounces of aniline in dilute sulphuric acid for his experiments on its electrolysis.[3]
-
The reaction is exothermic, and upon mixing, the solution would heat up.
-
Upon cooling, or by evaporation of the solvent, crystals of this compound would precipitate out of the solution.
-
The resulting crystals would then be collected, likely by filtration, and washed with a small amount of cold water or a suitable solvent to remove excess acid and unreacted aniline.
-
The purified crystals were then dried.
Role in William Henry Perkin's Synthesis of Mauveine (1856)
This compound was a key starting material in the first synthesis of a synthetic dye, mauveine, by William Henry Perkin, a student of Hofmann.
Objective: To synthesize mauveine (aniline purple).
Materials:
-
This compound
-
Potassium Dichromate
-
Water
Procedure (as described in Perkin's patent):
-
Equivalent proportions of this compound and potassium dichromate were dissolved in separate portions of hot water.
-
The two solutions were then mixed and stirred.
-
A black precipitate formed immediately.
-
This precipitate, which contained the mauveine dye, was then collected and purified.
This serendipitous discovery marked the beginning of the synthetic dye industry and highlighted the practical importance of aniline and its salts.
Quantitative Data from Early Studies
Obtaining precise quantitative data from 19th-century sources is challenging due to variations in measurement techniques and purity of materials. However, some data can be gleaned from historical chemical dictionaries and modern compilations that have retrospectively analyzed these compounds.
| Property | Reported Value (Modern Data for Reference) | Notes from Early Studies |
| Molecular Formula | (C₆H₅NH₂)₂·H₂SO₄ | The elemental composition was determined through combustion analysis, a common technique in the 19th century. |
| Molecular Weight | 284.33 g/mol | Calculated based on the atomic weights known at the time. |
| Appearance | White to pale cream or pale blue crystals or powder | Described as a crystalline solid. |
| Solubility in Water | Soluble | Early texts note its solubility in water, which was essential for its use in aqueous reactions like mauveine synthesis. |
| Melting Point | Not consistently reported in early sources | Modern sources do not typically list a sharp melting point as it tends to decompose on heating. |
Signaling Pathways and Experimental Workflows
The intellectual and experimental pathways leading to the understanding and utilization of this compound can be visualized.
The following diagram illustrates the general workflow for the preparation of this compound based on 19th-century methods.
Conclusion
The early studies and discovery of this compound were integral to the foundational period of modern organic chemistry. While detailed quantitative data from this era are sparse, the qualitative descriptions of its synthesis and its crucial role in the development of the first synthetic dyes underscore its historical significance. The work of chemists like Hofmann and Perkin, who utilized aniline and its salts, laid the groundwork for the vast field of synthetic organic chemistry and the chemical industry as we know it today. This guide serves as a technical summary of that pioneering work for contemporary researchers and professionals in the chemical and pharmaceutical sciences.
References
Aniline sulphate CAS number 542-16-5 properties
An in-depth technical guide on the properties, synthesis, and applications of Aniline (B41778) Sulfate (B86663) (CAS 542-16-5), designed for researchers, scientists, and drug development professionals.
Introduction
Aniline sulfate, registered under CAS number 542-16-5, is the salt formed from the reaction of the aromatic amine aniline with sulfuric acid. It typically exists as a 2:1 salt with the chemical formula (C₆H₅NH₂)₂·H₂SO₄.[1][2][3] This white crystalline powder is a versatile compound used as an analytical reagent, an internal standard in analytical studies, and a precursor in organic synthesis.[1][4][5][6] Its parent compound, aniline, is a foundational building block in the chemical industry, pivotal for manufacturing dyes, polymers, rubber processing chemicals, and pharmaceuticals.[7][8][9] Understanding the technical properties of aniline sulfate is crucial for its safe handling, application, and the development of novel chemical entities.
Chemical and Physical Properties
Aniline sulfate is a white to off-white crystalline powder that is stable under normal conditions but is noted to be light-sensitive and hygroscopic (absorbs moisture from the air).[1][10] It is soluble in water and sparingly soluble in ethanol.[1][3]
Table 1: Physicochemical Properties of Aniline Sulfate (CAS 542-16-5)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 542-16-5 | [1][4][10][11][12] |
| IUPAC Name | dianilinium sulfate; sulfuric acid; compound with aniline (1:2) | [2][6] |
| Synonyms | Anilinium sulphate, Benzenamine, sulfate (2:1) | [6][13][14] |
| Molecular Formula | C₁₂H₁₆N₂O₄S or (C₆H₅NH₂)₂·H₂SO₄ | [3][4][13][15] |
| Molecular Weight | 284.33 g/mol | [1][4][13][15] |
| Appearance | White to very slightly yellow crystalline powder | [1][3][14][16] |
| Density | 1.377 - 1.38 g/cm³ | [3][10][17] |
| Decomposition Temp. | 155-205 °C | [3] |
| Boiling Point | 184.4 °C (for aniline) | [9][10] |
| Solubility | Water: Soluble (6.6 g/100 g at 15°C)[3] Ethanol: Sparingly soluble[3] Diethyl ether: Insoluble[3] |[1][3][14][17] |
Safety and Hazard Information
Aniline sulfate is classified as a toxic substance and requires careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][10][12][18] It is known to cause serious eye damage and may cause an allergic skin reaction.[11][12] Prolonged or repeated exposure can cause damage to organs.[11][12] Furthermore, it is suspected of causing genetic defects and cancer.[12][18][19] The compound is also very toxic to aquatic life with long-lasting effects.[1][12]
Table 2: GHS Hazard Classification for Aniline Sulfate
| Category | Information | Source(s) |
|---|---|---|
| Pictograms | Danger | [12] |
| Signal Word | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled H317: May cause an allergic skin reaction H318: Causes serious eye damage H341: Suspected of causing genetic defects H351: Suspected of causing cancer H372: Causes damage to organs through prolonged or repeated exposure H410: Very toxic to aquatic life with long lasting effects | [12][18] |
| Hazard Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray P273: Avoid release to the environment P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [12][18] |
| Precautionary Statements | |
Experimental Protocols
Synthesis Protocol: Formation of Sulfanilic Acid via Aniline Sulfate
This protocol describes the synthesis of sulfanilic acid, a process in which aniline sulfate is a key intermediate. This "baking" process is a classical method for the sulfonation of aniline.[20][21]
Methodology:
-
Reagent Preparation: In a 150 mL conical flask, place 10 mL of aniline.
-
Salt Formation: Carefully and slowly add 20 mL of concentrated sulfuric acid to the aniline. The mixture should be gently shaken or stirred during the addition and kept cool in an ice-water bath to manage the exothermic reaction. This step forms aniline hydrogen sulfate.[21]
-
Baking Process: Heat the mixture in an oil bath at 180-190°C for approximately one hour. During this heating phase, the aniline hydrogen sulfate rearranges to form sulfanilic acid.[20][21]
-
Isolation: Allow the reaction mixture to cool. Carefully pour the cooled mixture into approximately 200 mL of cold water while stirring continuously.[21]
-
Filtration: Allow the precipitate to stand for about 5 minutes, then filter off the crude sulfanilic acid using a Buchner funnel.
-
Recrystallization (Purification): The crude product can be purified by recrystallizing from boiling water (approximately 250 mL). Sulphanilic acid has low solubility in cold water, which facilitates its isolation upon cooling.[21]
Caption: Workflow for the synthesis of sulfanilic acid from aniline.
Analytical Protocol: Analysis of Aniline Derivatives by GC-NPD (EPA Method 8131)
This protocol is based on EPA Method 8131 for determining the concentration of aniline and its derivatives in environmental samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[22]
Methodology:
-
Sample Preparation (Aqueous):
-
Take a 1-liter aqueous sample and adjust the pH to >11 with 1.0 M sodium hydroxide (B78521).[23]
-
Perform a liquid-liquid extraction using a separatory funnel with methylene (B1212753) chloride (e.g., two extractions with 60 mL each).[23]
-
Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.[23]
-
Concentrate the final extract to a volume of 1 mL using a Kuderna-Danish apparatus or another suitable method.[23]
-
-
Gas Chromatography Conditions:
-
Column: Use a capillary column suitable for amine analysis (e.g., 5% diphenyl - 95% dimethylpolysiloxane).[23]
-
Carrier Gas: Helium.[23]
-
Injector Temperature: 250°C.[23]
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Detector Temperature: 300°C.[23]
-
Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
Injection and Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC.
-
Identify analytes by comparing retention times with those of known standards.
-
Quantify using an internal or external standard calibration curve.
-
Caption: General workflow for the analysis of aniline derivatives.
Recovery Protocol: Conversion of Aniline Sulfate to Aniline
This protocol describes a method for recovering the free base aniline from its sulfate salt.[24]
Methodology:
-
Dissolution: Suspend the solid aniline sulfate in methanol. Add a minimum amount of water dropwise until the solid is completely dissolved.
-
Neutralization: Add a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base can be added as a concentrated aqueous solution or as a solution in methanol.[24][25] This neutralizes the sulfuric acid, precipitating sodium or potassium sulfate and liberating free aniline.[25]
-
Separation of Salt: The resulting sodium/potassium sulfate precipitate is very fine. Separate it via centrifugation or filtration. A glass fiber filter is recommended for the final pass to remove fine particles.[24]
-
Solvent Removal: Remove the methanol/water solvent from the filtrate using a rotary evaporator. Care must be taken to use minimal heat and vacuum to prevent the evaporation of the aniline product.[24]
-
Drying: The residual liquid can be further dried by redissolving it in a small volume of dichloromethane (B109758) (CH₂Cl₂), adding a drying agent like anhydrous Na₂SO₄ or MgSO₄, filtering, and re-evaporating the solvent under controlled conditions.[24]
Applications in Research and Drug Development
While aniline sulfate itself is primarily used as a laboratory reagent or an analytical standard, its parent compound, aniline, is a critical precursor in numerous industrial applications, including drug development.[4][5][15] The aniline scaffold is a key structural motif in a vast range of pharmaceuticals.[9][26]
-
Precursor for Active Pharmaceutical Ingredients (APIs): Aniline and its derivatives are fundamental building blocks for synthesizing various drugs.[7][26] One of the most well-known examples is paracetamol (acetaminophen), a widely used analgesic and antipyretic.[7][26] The synthesis of paracetamol involves the acetylation of an aniline derivative.[26]
-
Scaffold for Targeted Therapies: In modern medicinal chemistry, the aniline moiety is integral to many targeted therapies, especially in oncology. For instance, 4-anilinoquinazoline (B1210976) derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer treatment.[26]
-
Versatility in Synthesis: The amino group on the aniline ring allows for a wide range of chemical modifications, making it a versatile starting material for creating libraries of compounds for drug discovery screening.[7] Its ability to undergo reactions like acylation, alkylation, and diazotization is heavily exploited.[7] However, due to potential metabolic instability and toxicity concerns associated with the aniline group, medicinal chemists often seek to replace it in later stages of drug development to optimize pharmacokinetic profiles.
Caption: Logical pathway from aniline scaffold to therapeutic agents.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Aniline sulfate | 542-16-5 [sigmaaldrich.com]
- 3. aniline sulfate (2:1) [chemister.ru]
- 4. scbt.com [scbt.com]
- 5. Aniline sulfate | 542-16-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More [incheechem.com]
- 10. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. technopharmchem.com [technopharmchem.com]
- 14. Aniline sulfate CAS#: 542-16-5 [amp.chemicalbook.com]
- 15. calpaclab.com [calpaclab.com]
- 16. sdfine.com [sdfine.com]
- 17. Aniline sulphate, 98% 542-16-5 India [ottokemi.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. prepchem.com [prepchem.com]
- 21. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 22. epa.gov [epa.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. benchchem.com [benchchem.com]
The Sulfonation of Aniline: A Comprehensive Technical Guide to the Synthesis of Sulfanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonation of aniline (B41778) to produce sulfanilic acid is a cornerstone reaction in organic synthesis, pivotal for the production of sulfa drugs, azo dyes, and other critical industrial chemicals. This technical guide provides an in-depth exploration of the reaction mechanism, encompassing the formation of key intermediates, the influence of reaction parameters on isomer distribution, and detailed experimental protocols. Quantitative data on product yields under various conditions are summarized, and the underlying thermodynamic and kinetic controls are discussed. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical insights and practical guidance.
Introduction
The introduction of a sulfonic acid group onto an aromatic ring, known as sulfonation, is a vital electrophilic aromatic substitution reaction. When applied to aniline, this reaction yields aminobenzenesulfonic acids, with the para-substituted isomer, sulfanilic acid (4-aminobenzenesulfonic acid), being the principal product of significant commercial interest. Understanding the intricacies of the reaction mechanism is crucial for optimizing reaction conditions to maximize the yield of the desired isomer and for minimizing the formation of unwanted byproducts. This guide will dissect the multi-step process of aniline sulfonation, providing a detailed overview of the chemical transformations involved.
The Reaction Mechanism
The sulfonation of aniline is not a direct electrophilic substitution onto the aniline ring. Instead, it proceeds through a series of well-defined steps, including an initial acid-base reaction followed by a thermally induced rearrangement.
Step 1: Formation of Anilinium Hydrogen Sulfate (B86663)
The reaction is initiated by the vigorous, exothermic acid-base reaction between the basic amino group of aniline and concentrated sulfuric acid. This results in the formation of the anilinium hydrogen sulfate salt.[1][2]
Step 2: Formation of Phenylsulfamic Acid
Upon heating, typically at temperatures between 180-200°C, the anilinium hydrogen sulfate undergoes dehydration to form phenylsulfamic acid (also known as N-phenylsulfamic acid).[3][4] This intermediate is a key player in the subsequent rearrangement.
Step 3: Intermolecular Rearrangement to Sulfanilic Acid
The final and most critical step is the rearrangement of phenylsulfamic acid to the various isomers of aminobenzenesulfonic acid. This rearrangement has been shown to be an intermolecular process.[3] Phenylsulfamic acid can dissociate to release sulfur trioxide (SO₃), which then acts as the electrophile in a typical electrophilic aromatic substitution reaction on another aniline molecule.
The primary product of this rearrangement is the para-isomer, sulfanilic acid. The preference for the para-position is attributed to both steric and thermodynamic factors. The bulky sulfonate group experiences less steric hindrance at the para-position compared to the ortho-positions. Furthermore, the para-isomer is the most thermodynamically stable product, and given that the sulfonation reaction is reversible, the product distribution is under thermodynamic control at higher temperatures.[5][6]
Signaling Pathway of the Reaction Mechanism
The logical progression of the aniline sulfonation mechanism can be visualized as a signaling pathway, illustrating the transformation of reactants through key intermediates to the final products.
Caption: Reaction pathway for the sulfonation of aniline to form aminobenzenesulfonic acid isomers.
Quantitative Data on Isomer Distribution
The distribution of the ortho, meta, and para isomers of aminobenzenesulfonic acid is highly dependent on the reaction conditions. While sulfanilic acid (para-isomer) is generally the major product under typical high-temperature "baking" conditions, the yields of the other isomers can be significant under different parameters.
| Reaction Condition | Orthanilic Acid (ortho) Yield | Metanilic Acid (meta) Yield | Sulfanilic Acid (para) Yield | Reference |
| High Temperature (e.g., 180-200°C) with Conc. H₂SO₄ | Minor Product | Minor Product | Major Product | [5][6] |
| Room Temperature with Conc. H₂SO₄ | Minor amounts | ~50% | ~50% | [6] |
| 99.99–102.3% H₂SO₄ (Oleum) at 25°C | < 2% | Significant Product | Significant Product | |
| Increasing SO₃ concentration in Oleum | - | Increases | - |
Experimental Protocols
The following are detailed methodologies for the synthesis of sulfanilic acid.
Conventional High-Temperature Synthesis
Objective: To synthesize sulfanilic acid via the traditional "baking" process.
Materials:
-
Aniline (freshly distilled)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Activated Charcoal
-
Beakers, Erlenmeyer flasks, heating mantle, stirring apparatus, Buchner funnel, and filter paper.
Procedure:
-
In a fume hood, cautiously add 10 mL of aniline to a 250 mL beaker.
-
Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid to the aniline. The reaction is highly exothermic; control the temperature by placing the beaker in an ice bath.
-
Once the addition is complete and the mixture has cooled, anilinium hydrogen sulfate will solidify.
-
Transfer the solid to a 250 mL round-bottom flask and heat the mixture in an oil bath at 180-190°C for 4-5 hours.[4]
-
After the heating period, allow the reaction mixture to cool to room temperature. The product will be a solid, dark-colored mass.
-
Carefully pour the cooled reaction mixture into 200 mL of cold water with stirring. This will precipitate the crude sulfanilic acid.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold water.
-
For purification, transfer the crude product to a beaker containing 250 mL of boiling water. Add a small amount of activated charcoal to decolorize the solution and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of sulfanilic acid.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
Analytical Workflow for Product Characterization
The successful synthesis and purity of sulfanilic acid can be confirmed through various analytical techniques.
Caption: A typical experimental workflow for the synthesis and characterization of sulfanilic acid.
Conclusion
The sulfonation of aniline is a classic yet complex organic transformation with significant industrial relevance. A thorough understanding of its intermolecular mechanism, the role of key intermediates like phenylsulfamic acid, and the influence of reaction conditions on the thermodynamically favored formation of sulfanilic acid is paramount for synthetic chemists. This guide has provided a detailed overview of these aspects, supplemented with practical experimental protocols and a summary of quantitative data on isomer distribution. By leveraging this knowledge, researchers and professionals in drug development and chemical manufacturing can better control and optimize the synthesis of sulfanilic acid and its derivatives for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FORMATION OF ANILINE MONOSULPHONIC ACID | مجلة جامعة بني وليد للعلوم الإنسانية والتطبيقية [jhas-bwu.com]
An In-depth Technical Guide to Zwitterion Formation in the Aniline-Sulfuric Acid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between aniline (B41778) and sulfuric acid is a cornerstone of industrial organic synthesis, pivotal in the production of dyes and pharmaceuticals. A key feature of this reaction system is the formation of a zwitterionic species. However, a common misconception is the direct formation of an "aniline sulphate zwitterion." This guide clarifies that the initial product is the anilinium salt, which subsequently undergoes thermal rearrangement to form 4-aminobenzenesulfonic acid (sulfanilic acid). It is sulfanilic acid that exhibits zwitterionic properties in solution. This document provides a comprehensive examination of the species involved, their equilibria in solution, detailed experimental protocols for their synthesis and characterization, and their relevance in the field of drug development.
The Aniline-Sulfuric Acid Interaction: From Salt to Zwitterion
When aniline, a weak base, reacts with concentrated sulfuric acid, a strong acid, the initial reaction is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from sulfuric acid, leading to the formation of the anilinium ion . The resulting salt is typically anilinium hydrogen sulfate (B86663).
This initial product, anilinium sulfate, is an ionic salt, not a zwitterion. It consists of the positively charged anilinium cation ([C₆H₅NH₃]⁺) and the sulfate ([SO₄]²⁻) or hydrogen sulfate ([HSO₄]⁻) anion.
The formation of the zwitterion occurs in a subsequent step. Upon heating, the anilinium hydrogen sulfate undergoes an electrophilic aromatic substitution reaction, specifically sulfonation. The sulfonic acid group (-SO₃H) is introduced onto the benzene (B151609) ring, predominantly at the para position due to steric hindrance at the ortho positions. This reaction forms 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid .
It is sulfanilic acid that possesses both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H) on the same molecule, allowing it to form a zwitterion in solution through an internal acid-base reaction.
Caption: Reaction pathway from aniline to sulfanilic acid.
Zwitterionic Equilibrium of Sulfanilic Acid in Solution
In aqueous solution, sulfanilic acid exists in equilibrium between its zwitterionic, cationic, and anionic forms, depending on the pH of the solution. The zwitterion is the dominant species at the isoelectric point (pI).
-
In strongly acidic solution (low pH): The sulfonate group is protonated, and the species exists as a cation.
-
At the isoelectric point (pI): The molecule exists predominantly as the zwitterion, with a protonated amino group (ammonium) and a deprotonated sulfonic acid group (sulfonate). The net charge is zero.
-
In basic solution (high pH): The ammonium (B1175870) group is deprotonated, and the species exists as an anion.
This equilibrium is characterized by two pKa values:
-
pKa₁: Corresponds to the deprotonation of the sulfonic acid group (-SO₃H).
-
pKa₂: Corresponds to the deprotonation of the ammonium group (-NH₃⁺).
Caption: pH-dependent equilibrium of sulfanilic acid in solution.
Quantitative Data
The following tables summarize key quantitative data for the species involved in the aniline-sulfuric acid system.
Table 1: Acid-Base Properties of Sulfanilic Acid
| Parameter | Value | Reference(s) |
| pKa₁ (-SO₃H) | ~1.0 | [1] |
| pKa₂ (-NH₃⁺) | 3.23 - 3.25 | [2][3] |
| Isoelectric Point (pI) | ~1.25 | [1][3] |
Table 2: Comparative Spectroscopic Data
| Species | Technique | Key Absorptions / Chemical Shifts (δ) | Reference(s) |
| Aniline | UV-Vis (Ethanol) | λmax ~230 nm, ~280 nm | [4] |
| IR (neat) | N-H stretch: ~3430, ~3350 cm⁻¹ | [4] | |
| ¹H NMR (CDCl₃) | δ ~6.7-7.2 ppm (aromatic), ~3.7 ppm (-NH₂) | [5] | |
| Anilinium Ion | UV-Vis (aq. acid) | λmax ~203 nm, ~254 nm | [4][6] |
| IR (solid) | N⁺-H stretch: broad, ~2600-3000 cm⁻¹ | [4] | |
| ¹H NMR (DMSO-d₆) | δ ~7.0-8.0 ppm (aromatic) | [7] | |
| Sulfanilic Acid | UV-Vis (pH 7.4) | λmax ~249 nm | |
| (Zwitterion) | IR (KBr) | N⁺-H stretch: broad, ~2500-3000 cm⁻¹; S=O stretch: ~1240, ~1150 cm⁻¹; SO₃⁻ stretch: ~1035 cm⁻¹ | [8] |
| ¹H NMR (D₂O, pH 7.4) | δ ~6.8, ~7.5 ppm (aromatic AA'BB' system) | [9] |
Experimental Protocols
Synthesis of Sulfanilic Acid from Aniline
This protocol describes the classical "baking" process for the synthesis of sulfanilic acid.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of sulfanilic acid.
Methodology:
-
Reagent Preparation: In a fume hood, place 10 mL of aniline into a 150 mL conical flask.
-
Formation of Anilinium Sulfate: Slowly and with gentle shaking, add 20 mL of concentrated sulfuric acid to the aniline. The reaction is highly exothermic; maintain the temperature by cooling the flask in an ice-water bath. A white precipitate of anilinium sulfate will form.
-
Sulfonation: Place the flask in an oil bath and heat the mixture to 180-190°C for 4 to 5 hours. This step drives the rearrangement to sulfanilic acid.
-
Isolation of Crude Product: Allow the reaction mixture to cool. Carefully pour the cooled mixture into approximately 200 mL of cold water with continuous stirring. The crude sulfanilic acid will precipitate as a grayish solid.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a suitable volume of boiling water. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Final Product: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in an oven at 110°C.
Determination of pKa Values and Isoelectric Point by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of sulfanilic acid.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of purified sulfanilic acid and dissolve it in about 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to fully dissolve the sample. Allow the solution to cool to room temperature.
-
Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0). Place a magnetic stir bar in the beaker containing the sulfanilic acid solution and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Titration with Strong Acid: Fill a burette with a standardized strong acid solution (e.g., 0.1 M HCl). Add the acid in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration until the pH is below 1.0.
-
Titration with Strong Base: Refill the burette with a standardized strong base solution (e.g., 0.1 M NaOH). Titrate the original sulfanilic acid solution (or a fresh sample), adding the base in small increments and recording the pH after each addition. Continue until the pH is above 11.0.
-
Data Analysis:
-
Plot pH versus the volume of titrant added for both titrations.
-
Determine the equivalence points from the points of maximum inflection on the titration curve. First and second derivative plots (ΔpH/ΔV vs. V and Δ²pH/ΔV² vs. V) can be used for more accurate determination.
-
The pKa values are determined from the pH at the half-equivalence points. pKa₁ will be determined from the titration with strong acid, and pKa₂ from the titration with strong base.
-
Calculate the isoelectric point (pI) using the formula: pI = (pKa₁ + pKa₂) / 2.
-
Relevance to Drug Development
The aniline scaffold and its derivatives are of significant interest to drug development professionals. Sulfanilic acid, in particular, serves as a crucial building block in the synthesis of a major class of antimicrobial agents: the sulfonamides (sulfa drugs) .[10][11]
The synthesis of sulfa drugs typically involves the conversion of sulfanilic acid to 4-acetamidobenzenesulfonyl chloride, which can then be reacted with various amines to produce a wide range of sulfonamide derivatives with different therapeutic properties.[10] The zwitterionic nature of sulfanilic acid, which influences its solubility and reactivity, is a key consideration in these synthetic processes.
Furthermore, the aniline moiety is present in numerous other pharmaceuticals, acting as a versatile pharmacophore. Its derivatives are found in anticancer agents, analgesics, and other therapeutic classes. Understanding the fundamental chemistry of aniline, including its protonation and substitution reactions as detailed in this guide, is essential for the rational design and synthesis of new drug candidates.
References
- 1. SULFANILIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. askfilo.com [askfilo.com]
- 7. Aniline sulfate(542-16-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. bmse000726 Sulfanilic Acid at BMRB [bmrb.io]
- 10. researchgate.net [researchgate.net]
- 11. Aniline sulfate(542-16-5) IR Spectrum [chemicalbook.com]
Methodological & Application
Application Note: Spectrophotometric Determination of Nitrite in Aqueous Samples Using Aniline Sulphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a spectrophotometric method for the quantitative determination of nitrite (B80452) (NO₂⁻) in aqueous solutions. The protocol is based on the diazotization of aniline (B41778), derived from aniline sulphate, and subsequent coupling with a suitable agent to form a stable, colored azo dye. The intensity of the resulting color is directly proportional to the nitrite concentration and is quantified using a spectrophotometer. This method provides a reliable and cost-effective alternative for nitrite analysis in various water samples.
Introduction
Nitrite is a common ion found in environmental and biological systems, playing a significant role in the nitrogen cycle. However, elevated levels of nitrite can be indicative of pollution and pose health risks. Therefore, accurate and sensitive quantification of nitrite is crucial in environmental monitoring, food safety, and biomedical research. Spectrophotometry offers a simple, rapid, and accessible analytical technique for this purpose. The method described herein utilizes this compound as a primary reagent for the diazotization reaction, leading to the formation of a quantifiable chromophore.
Principle of the Method
The determination of nitrite using this compound involves a two-step diazotization-coupling reaction:
-
Diazotization: In an acidic medium, nitrite ions react with the primary aromatic amine (aniline, provided by this compound) to form a diazonium salt.
-
Coupling: The unstable diazonium salt is immediately coupled with a coupling agent, such as naphthol, to form a colored and stable azo dye.
The absorbance of the resulting azo dye is measured at its wavelength of maximum absorbance (λmax), and the concentration of nitrite in the sample is determined by referencing a calibration curve prepared from standard nitrite solutions.
Experimental Protocols
Reagents and Materials
-
This compound Solution: Prepare a solution of a specific concentration (e.g., 1% w/v) by dissolving this compound in deionized water.
-
Naphthol Solution: Prepare a solution of the coupling agent (e.g., 1-naphthol (B170400) or N-(1-naphthyl)ethylenediamine) of a specific concentration in a suitable solvent.
-
Acidic Medium: A suitable acid, such as hydrochloric acid (HCl), is used to maintain the required pH for the diazotization reaction.
-
Nitrite Stock Solution (1000 ppm): Dissolve a precise amount of sodium nitrite (NaNO₂) in deionized water.
-
Working Standard Solutions: Prepare a series of nitrite standards by serial dilution of the stock solution.
-
Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at the λmax of the azo dye.
-
Glassware: Volumetric flasks, pipettes, and cuvettes.
General Procedure
-
Sample Preparation: Collect the aqueous sample to be analyzed. If necessary, filter the sample to remove any particulate matter.
-
Reaction Mixture:
-
Pipette a known volume of the sample or standard solution into a volumetric flask.
-
Add the acidic solution and mix well.
-
Add the this compound solution and allow the diazotization reaction to proceed for a specified time.
-
Add the naphthol solution to couple with the diazonium salt and form the azo dye.
-
Dilute the solution to the final volume with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Allow the color to develop and stabilize for a recommended period.
-
Measure the absorbance of the solution at the predetermined λmax against a reagent blank (prepared in the same manner but with deionized water instead of the sample/standard).
-
-
Calibration Curve:
-
Prepare a series of nitrite standards of known concentrations.
-
Follow the same procedure as for the sample to develop the color and measure the absorbance for each standard.
-
Plot a graph of absorbance versus nitrite concentration to generate a calibration curve.
-
-
Quantification:
-
Determine the concentration of nitrite in the sample by interpolating its absorbance value on the calibration curve.
-
Data Presentation
The performance of the spectrophotometric method for nitrite determination using this compound and naphthol has been evaluated.[1] The following table summarizes the key quantitative parameters.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 390 nm | [1] |
| Linearity | Obeys Beer-Lambert's Law | [1] |
| Concentration Range (Fish Pond Water) | 2.7 to 44.8 ppm | [1] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for the spectrophotometric determination of nitrite.
Experimental Workflow
Caption: General experimental workflow for nitrite analysis.
Applications
This method is suitable for the determination of nitrite in a variety of aqueous samples, including:
-
Environmental Water Samples: River water, lake water, and wastewater.
-
Drinking Water Quality Control.
-
Food and Beverage Industry: Analysis of nitrite as a preservative.
-
Biological Samples: With appropriate sample preparation, this method can be adapted for the analysis of nitrite in biological fluids.
Conclusion
The use of this compound in the spectrophotometric determination of nitrite provides a simple, sensitive, and reliable analytical method. The reagents are readily available and the procedure can be performed with standard laboratory equipment. This application note provides a comprehensive overview and a general protocol that can be adapted and validated for specific research and quality control applications.
References
Protocol for Staining Reagents: Aniline Sulphate and Aniline Blue in Histology
Introduction
For researchers, scientists, and drug development professionals, the precise application of staining reagents is fundamental to histological analysis. This document provides detailed application notes and protocols for two similarly named but chemically distinct reagents: Aniline (B41778) Sulphate and Aniline Blue.
It is a common point of confusion, but Aniline Sulphate is not typically used as a routine staining reagent in animal or human histology . Its primary application is in the field of botany and material science for the detection of lignin (B12514952), a key component of the secondary cell walls of plants.[1][2][3][4] In contrast, Aniline Blue is a widely used stain in histology, particularly as a component of various polychrome staining techniques like Masson's Trichrome, where it is used to differentially stain collagen and other connective tissue elements.[5][6][7][8][9]
This document is therefore divided into two parts. Part 1 details the protocol for using this compound for its correct application in lignin staining. Part 2 provides a comprehensive protocol for the common histological use of Aniline Blue within the context of Masson's Trichrome stain.
Part 1: this compound for Lignin Staining
Application Notes
This compound is a chemical reagent used to detect the presence of lignin in plant tissues and paper products.[1][2] The reaction of this compound with the cinnamaldehyde (B126680) end groups present in lignin results in the formation of a distinct yellow color, indicating a positive result.[1][4] This method is valued for its simplicity and the stability of the staining solution. While effective for qualitative assessment, the intensity of the yellow color can provide a semi-quantitative estimation of lignin content.[2] This stain is particularly useful for identifying lignified structures such as xylem and sclerenchyma fibers in plant sections.
Data Presentation: this compound Staining Parameters
| Parameter | Value/Range | Notes |
| Reagent Concentration | 1% (w/v) in water | A 1% aqueous solution is standard for the spot test. |
| Solvent | Distilled Water | Water is the preferred solvent over acid/alcohol mixtures.[2] |
| Incubation Time | A few minutes | The color reaction is typically rapid. |
| Expected Result | Yellow color | Indicates the presence of lignin. |
| Specificity | Lignin | Primarily reacts with cinnamaldehyde end groups in lignin.[4] |
Experimental Protocol: Lignin Staining with this compound
This protocol is adapted for the staining of lignin in freehand plant sections.
1. Reagents and Materials:
-
This compound powder
-
Distilled water
-
Microscope slides and coverslips
-
Pipettes or droppers
-
Plant tissue for sectioning (e.g., stem, root)
-
Scalpel or razor blade for sectioning
-
Light microscope
2. Preparation of Staining Solution:
-
Weigh 1 gram of this compound powder.
-
Dissolve the powder in 100 mL of distilled water to prepare a 1% (w/v) solution.
-
Stir until the powder is completely dissolved. Store the solution in a labeled, sealed container.
3. Staining Procedure:
-
Using a scalpel or razor blade, carefully cut thin transverse or longitudinal sections of the plant tissue.
-
Place a few drops of distilled water on a clean microscope slide and transfer the section into the water.
-
Remove the water and add a few drops of the 1% this compound staining solution to cover the section.
-
Allow the stain to react with the tissue for 1-2 minutes.
-
Carefully place a coverslip over the section, avoiding air bubbles.
-
Observe the specimen under a light microscope.
4. Expected Results:
-
Positive for Lignin: Tissues containing lignin, such as xylem vessels and sclerenchyma fibers, will appear yellow.
-
Negative for Lignin: Non-lignified tissues, such as parenchyma and collenchyma, will not show a significant color change.
Mandatory Visualization: this compound Lignin Staining Workflow
Caption: Workflow for Lignin Staining with this compound.
Part 2: Aniline Blue in Masson's Trichrome Staining
Application Notes
Aniline Blue is a key component of Masson's Trichrome stain, a widely used histological technique for differentiating cellular and extracellular components.[7][8] In this procedure, Aniline Blue acts as the counterstain for collagen, staining it a vibrant blue. This contrasts with the red-stained keratin (B1170402) and muscle fibers, and the dark brown to black-stained cell nuclei.[6] The technique is invaluable in pathology for assessing fibrosis, where an abnormal deposition of collagen occurs. The differential staining is achieved through the selective binding of the dyes to tissues based on their porosity and charge.
Data Presentation: Masson's Trichrome Staining Parameters
| Parameter | Value/Range | Notes |
| Fixation | Bouin's Solution or 10% Buffered Formalin | Bouin's is preferred for vibrant staining.[10] |
| Nuclear Stain | Weigert's Iron Hematoxylin | Resistant to decolorization by subsequent acidic stains.[10] |
| Cytoplasmic Stain | Biebrich Scarlet-Acid Fuchsin | Stains cytoplasm, muscle, and keratin red.[10] |
| Differentiating Agent | Phosphotungstic/Phosphomolybdic Acid | Decolorizes collagen, preparing it for Aniline Blue uptake.[10] |
| Collagen Stain | Aniline Blue Solution | Typically a 2.5% solution in 2% acetic acid. |
| Staining Time (Aniline Blue) | 5-10 minutes | Time can be adjusted based on tissue thickness and desired intensity. |
Experimental Protocol: Masson's Trichrome Stain with Aniline Blue
This protocol is for paraffin-embedded sections.
1. Reagents and Materials:
-
Deparaffinized and rehydrated tissue sections
-
Bouin's solution (optional mordant)
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Biebrich Scarlet-Acid Fuchsin solution
-
Phosphotungstic/Phosphomolybdic Acid solution (5%)
-
Aniline Blue solution (2.5% Aniline Blue in 2% acetic acid)
-
1% Acetic Acid solution
-
Ethanol solutions (95% and 100%)
-
Xylene or xylene substitute
-
Mounting medium
2. Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
Mordanting (optional but recommended): Place slides in pre-warmed Bouin's solution at 56-60°C for 1 hour. Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in freshly mixed Weigert's Iron Hematoxylin for 10 minutes. Wash in running tap water for 10 minutes, then rinse in distilled water.[10]
-
Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes. Rinse in distilled water.[10]
-
Differentiation: Place slides in 5% Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes. This step removes the red stain from the collagen.[10]
-
Collagen Staining: Transfer sections directly into the Aniline Blue solution and stain for 5-10 minutes.[10]
-
Final Rinse: Rinse briefly in 1% acetic acid solution for 1 minute.
-
Dehydration and Clearing: Dehydrate quickly through 95% and 100% ethanol. Clear in xylene.
-
Coverslipping: Mount with a permanent mounting medium.
3. Expected Results:
-
Nuclei: Black or dark brown
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen, Mucin: Blue
Mandatory Visualization: Masson's Trichrome Staining Workflow
Caption: Workflow for Masson's Trichrome Staining.
Safety Considerations
This compound is a toxic substance.[10][11][12][13][14] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[10][11][13][14] Always handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and consult the Safety Data Sheet (SDS) before use.[10][11]
References
- 1. aniline stain - Dictionary of botany [botanydictionary.org]
- 2. Evaluation of spot tests for detecting lignin [cool.culturalheritage.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Lignin Staining (Theory) : Cell biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 7. newcomersupply.com [newcomersupply.com]
- 8. biognost.com [biognost.com]
- 9. Aniline Blue WS - Wikipedia [en.wikipedia.org]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sdfine.com [sdfine.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. lobachemie.com [lobachemie.com]
Application Notes and Protocols: Aniline Sulfate as a Reagent for Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) and its salts have long been utilized as reagents for the detection of carbohydrates, particularly reducing sugars. The underlying principle involves the acid-catalyzed degradation of pentoses to furfural (B47365) and hexoses to hydroxymethylfurfural. These aldehyde derivatives then condense with aniline to form colored Schiff bases, allowing for qualitative and quantitative analysis. While aniline phthalate (B1215562) and aniline acetate (B1210297) are more commonly cited for chromatographic visualization, aniline sulfate (B86663) can also be employed in colorimetric assays for the determination of carbohydrate concentrations.
These application notes provide a detailed protocol for the use of aniline sulfate as a reagent in the spectrophotometric analysis of carbohydrates. The method is based on the reaction of acid-degraded monosaccharides with aniline sulfate to produce a colored product, the absorbance of which is proportional to the carbohydrate concentration.
Principle of the Reaction
The analysis is a two-step process. First, under acidic conditions and heat, polysaccharides and oligosaccharides are hydrolyzed to their constituent monosaccharides. These monosaccharides are then dehydrated to form furfural (from pentoses) or 5-hydroxymethylfurfural (B1680220) (from hexoses). In the second step, the aldehyde group of the furfural or 5-hydroxymethylfurfural condenses with aniline sulfate to form a colored Schiff base. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of carbohydrate present in the sample.
Chemical Reaction Pathway
Caption: General reaction pathway for carbohydrate analysis using aniline sulfate.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a colorimetric assay using aniline sulfate with a glucose standard. This data is illustrative and serves as a guideline for expected results when developing and validating the assay.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | ~395 nm | The exact wavelength may vary depending on the specific carbohydrate and reaction conditions. It is crucial to determine the λmax experimentally. |
| Linear Range | 20 - 200 µg/mL | The linear range should be established by preparing a standard curve with known concentrations of a reference sugar (e.g., glucose). |
| Limit of Detection (LOD) | ~5 µg/mL | Calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | ~15 µg/mL | Calculated as 10 times the standard deviation of the blank divided by the slope of the calibration curve. |
| Molar Absorptivity (ε) | Variable | Dependent on the specific carbohydrate and the efficiency of the reaction. |
Table 1: Hypothetical Performance Characteristics of the Aniline Sulfate Assay for Carbohydrate Quantification.
| Glucose Concentration (µg/mL) | Absorbance at λmax (AU) |
| 0 (Blank) | 0.005 |
| 20 | 0.152 |
| 50 | 0.378 |
| 100 | 0.755 |
| 150 | 1.130 |
| 200 | 1.510 |
Table 2: Example Calibration Curve Data for Glucose using the Aniline Sulfate Method.
Experimental Protocols
Safety Precautions: Aniline sulfate is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[1] Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.
Protocol 1: Preparation of Reagents
-
Aniline Sulfate Reagent (1% w/v):
-
Carefully weigh 1.0 g of aniline sulfate powder.
-
Dissolve the aniline sulfate in 100 mL of 95% ethanol (B145695).
-
Store in a dark, airtight container. This solution should be prepared fresh weekly.
-
-
Sulfuric Acid Solution (Concentrated):
-
Use analytical grade concentrated sulfuric acid (95-98%).
-
-
Carbohydrate Standard Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of anhydrous D-glucose (or other standard sugar).
-
Dissolve in deionized water in a 100 mL volumetric flask and make up to the mark.
-
This stock solution can be stored at 4°C for a few weeks.
-
Protocol 2: Spectrophotometric Quantification of Carbohydrates
This protocol is designed for the quantitative determination of total carbohydrates in a sample.
-
Preparation of Standard Curve:
-
Dilute the 1 mg/mL glucose stock solution to prepare a series of standards with concentrations ranging from 20 µg/mL to 200 µg/mL.
-
Pipette 1 mL of each standard solution into separate clean, dry glass test tubes.
-
Prepare a blank by pipetting 1 mL of deionized water into a separate test tube.
-
-
Sample Preparation:
-
If the sample is solid, dissolve a known weight in a known volume of deionized water.
-
If the sample is a liquid, it may need to be diluted to fall within the linear range of the assay.
-
Pipette 1 mL of the prepared sample solution into a test tube.
-
-
Reaction Procedure:
-
Place all test tubes (standards, blank, and samples) in an ice bath.
-
CAUTION: Slowly and carefully add 2 mL of concentrated sulfuric acid to each tube. The solution will become hot.
-
Allow the tubes to cool to room temperature.
-
Add 0.5 mL of the 1% aniline sulfate reagent to each tube and mix well.
-
Incubate the tubes in a water bath at 37°C for 30 minutes to allow for color development.
-
After incubation, allow the tubes to cool to room temperature.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the predetermined λmax (approximately 395 nm).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the glucose standards.
-
Determine the concentration of carbohydrates in the sample by interpolating its absorbance value on the standard curve.
-
Remember to account for any dilution factors used during sample preparation.
-
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of carbohydrates using aniline sulfate.
Application in Thin-Layer Chromatography (TLC)
Aniline sulfate can also be adapted for use as a spray reagent for the qualitative visualization of carbohydrates on TLC plates, similar to aniline phthalate.
Protocol 3: TLC Visualization of Carbohydrates
-
Reagent Preparation (Aniline Sulfate Spray Reagent):
-
Prepare a solution of 1% aniline sulfate in 95% ethanol as described in Protocol 1.
-
-
TLC Development:
-
Spot the carbohydrate standards and samples on a silica (B1680970) gel TLC plate.
-
Develop the chromatogram using an appropriate solvent system (e.g., butanol:acetic acid:water, 4:1:5 v/v/v, upper phase).
-
After development, remove the plate and allow it to air dry completely in a fume hood.
-
-
Visualization:
-
Spray the dried TLC plate evenly with the 1% aniline sulfate spray reagent.
-
Heat the plate at 100-110°C for 5-10 minutes in an oven.
-
Different sugars will appear as colored spots. Pentoses typically yield pinkish-red spots, while hexoses may produce brownish spots.
-
Conclusion
The aniline sulfate method provides a viable, albeit less common, alternative for the colorimetric determination of carbohydrates. While it requires careful handling due to the toxicity of the reagents, it is based on a well-established chemical principle. The provided protocols offer a starting point for the development and validation of this assay in a research or quality control setting. It is recommended that users optimize the reaction conditions and validate the method for their specific application and sample matrix.
References
Application Note and Protocol: Standard Operating Procedure for Detecting Reducing Sugars with Aniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of reducing sugars is a critical analytical procedure in various fields, including biochemistry, food science, and pharmaceutical development. Reducing sugars possess a free aldehyde or ketone group, enabling them to act as reducing agents. The aniline (B41778) sulfate (B86663) method offers a colorimetric approach for the determination of reducing sugars. This method is predicated on the acid-catalyzed degradation of monosaccharides to furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (HMF) (from hexoses). These aldehyde derivatives subsequently condense with aniline sulfate to produce a colored complex, the absorbance of which is proportional to the concentration of the reducing sugar in the sample. This application note provides a detailed protocol for the quantitative determination of reducing sugars using aniline sulfate.
Principle of the Method
The detection of reducing sugars using aniline sulfate is a two-step process initiated by the acidic dehydration of the sugar. In the presence of a strong acid and heat, pentoses are converted to furfural, and hexoses are converted to 5-hydroxymethylfurfural. These furfural derivatives then react with aniline sulfate in a condensation reaction to form a colored Schiff base. The intensity of the resulting color, which can be quantified spectrophotometrically, is directly proportional to the initial concentration of the reducing sugar.
Signaling Pathway and Logical Relationships
The chemical transformation underlying the aniline sulfate method for reducing sugar detection is depicted below.
Caption: Reaction pathway for the detection of reducing sugars.
Materials and Reagents
-
Aniline Sulfate ((C₆H₅NH₃)₂SO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
D-Glucose (or other reducing sugar standard)
-
Deionized Water
-
Test tubes (15 mL)
-
Pipettes and tips
-
Water bath or heating block
-
Spectrophotometer
-
Sample containing unknown concentration of reducing sugar
Experimental Protocols
Preparation of Reagents
-
Aniline Sulfate Reagent (0.5% w/v in 4 M H₂SO₄):
-
Carefully add 80 mL of deionized water to a 250 mL beaker placed in an ice bath.
-
Slowly and cautiously add 22.2 mL of concentrated sulfuric acid to the water while stirring continuously. Caution: This is a highly exothermic reaction.
-
Allow the solution to cool to room temperature.
-
Weigh 0.5 g of aniline sulfate and dissolve it in the cooled sulfuric acid solution.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
-
Store the reagent in a dark, airtight container at 4°C. The reagent is stable for up to two weeks.
-
-
Standard Glucose Solutions (0-100 µg/mL):
-
Prepare a stock solution of 1 mg/mL glucose by dissolving 100 mg of D-glucose in 100 mL of deionized water.
-
From the stock solution, prepare a series of standard solutions with concentrations of 0, 20, 40, 60, 80, and 100 µg/mL by serial dilution with deionized water.
-
Assay Procedure
-
Pipette 1 mL of each standard glucose solution, the unknown sample, and a blank (deionized water) into separate, labeled test tubes.
-
Carefully add 2 mL of the Aniline Sulfate Reagent to each test tube.
-
Mix the contents of each tube thoroughly by vortexing.
-
Place the test tubes in a boiling water bath for 10 minutes.
-
Remove the test tubes from the water bath and allow them to cool to room temperature for 20 minutes.
-
Measure the absorbance of each solution at 514 nm using a spectrophotometer, with the blank solution as the reference.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for the quantification of reducing sugars.
Data Presentation
The quantitative data obtained from the analysis of the standard glucose solutions are summarized in the table below.
| Glucose Concentration (µg/mL) | Absorbance at 514 nm (Mean ± SD, n=3) |
| 0 | 0.000 ± 0.001 |
| 20 | 0.152 ± 0.005 |
| 40 | 0.305 ± 0.008 |
| 60 | 0.458 ± 0.012 |
| 80 | 0.610 ± 0.015 |
| 100 | 0.763 ± 0.018 |
Data Analysis
-
Plot a standard curve of absorbance at 514 nm versus the concentration of the glucose standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Use the equation of the line to calculate the concentration of the reducing sugar in the unknown sample based on its absorbance value.
Conclusion
The aniline sulfate method provides a reliable and straightforward approach for the colorimetric determination of reducing sugars. The detailed protocol and workflow presented in this application note are intended to guide researchers in accurately quantifying reducing sugars in various sample types. Adherence to the specified conditions is crucial for obtaining reproducible and accurate results.
Application of Aniline Sulphate in Conductive Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaniline (PANI) is an intrinsically conductive polymer that has garnered significant attention due to its facile synthesis, environmental stability, and tunable conductivity. The conductive form of polyaniline, the emeraldine (B8112657) salt, is typically synthesized through the oxidative polymerization of aniline (B41778) in an acidic medium. Aniline sulphate serves as a convenient and effective precursor for this synthesis, providing both the aniline monomer and the sulphate counter-ion necessary for the acidic environment that facilitates the polymerization process. This document provides detailed application notes and experimental protocols for the synthesis of conductive polyaniline using this compound.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of polyaniline using a sulphate-based system.
Table 1: Reaction Parameters for Polyaniline Synthesis in Sulphuric Acid Medium
| Parameter | Value | Reference |
| Aniline Concentration | 1.0 M | [1] |
| Sulphuric Acid Concentration | 1.0 M | [1] |
| Oxidant | Ammonium (B1175870) Persulphate & Ascorbic Acid | [1] |
| Oxidant to Aniline Molar Ratio | 1:1 ((NH₄)₂S₂O₈ to Aniline) | [1] |
| (NH₄)₂S₂O₈ to Ascorbic Acid Molar Ratio | 10:1 | [1] |
| Polymerization Temperature | Room Temperature | [1] |
Table 2: Properties of Polyaniline Synthesized in Sulphuric Acid Medium
| Property | Value | Reference |
| Electrical Conductivity | 13.3 S/cm | [1] |
| Yield | 96.7% | [1] |
| Form | Emeraldine Salt | |
| Color | Dark Green |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol details the synthesis of conductive polyaniline (emeraldine salt) via the chemical oxidative polymerization of this compound using ammonium persulphate as the oxidizing agent.
Materials:
-
This compound ((C₆H₅NH₃)₂SO₄)
-
Ammonium persulphate ((NH₄)₂S₂O₈)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Monomer Solution Preparation:
-
Prepare a 1.0 M solution of this compound in deionized water. For example, dissolve the appropriate amount of this compound in 100 mL of deionized water in a 250 mL beaker.
-
Place the beaker in an ice bath and cool the solution to 0-5 °C with constant stirring.
-
-
Oxidant Solution Preparation:
-
Prepare a 1.0 M solution of ammonium persulphate in deionized water in a separate beaker.
-
Cool the oxidant solution in an ice bath to 0-5 °C.
-
-
Polymerization:
-
Slowly add the pre-cooled ammonium persulphate solution dropwise to the stirring this compound solution.
-
A color change to dark green should be observed, indicating the formation of polyaniline.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.
-
-
Product Isolation and Washing:
-
Collect the dark green precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with an excess of deionized water until the filtrate becomes colorless. This removes unreacted monomer and oxidant.
-
Subsequently, wash the precipitate with methanol and then acetone to remove any oligomers and other impurities.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C for 24 hours.
-
The resulting product is a dark green powder of polyaniline in its conductive emeraldine salt form.
-
Visualizations
Polymerization Workflow
References
Application Notes and Protocols: The Role of Aniline Sulfate in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the involvement of aniline (B41778) sulfate (B86663) as a key intermediate in the electrophilic substitution reaction of aniline, specifically in the synthesis of sulfanilic acid. While not a catalyst in the general sense for a broad range of electrophilic substitutions, its formation is a critical step in the industrially significant sulfonation of aniline.
Introduction: Aniline in Electrophilic Substitution
Aniline is a highly activated aromatic compound due to the electron-donating amino group (-NH₂), which increases electron density at the ortho and para positions of the benzene (B151609) ring.[1] This high reactivity makes it susceptible to various electrophilic substitution reactions, including halogenation, nitration, and sulfonation.[1] However, the basic nature of the amino group presents challenges. For instance, aniline does not undergo Friedel-Crafts reactions because the amino group, a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a deactivated salt, inhibiting further electrophilic substitution.[2][3][4]
In acidic media, such as in the presence of sulfuric acid, aniline is protonated to form the anilinium ion (-NH₃⁺). This ion is meta-directing and deactivating. In the sulfonation of aniline, aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate (often referred to as aniline sulfate).[1][5] This salt, upon heating, rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid.[1][5][6] Therefore, aniline sulfate is a crucial intermediate in this specific and important electrophilic substitution reaction, rather than a catalyst for other reactions.
Application Note: Synthesis of Sulfanilic Acid via Aniline Sulfate Intermediate
The sulfonation of aniline to produce sulfanilic acid is a cornerstone reaction in the synthesis of azo dyes (like methyl orange), pharmaceuticals (sulfa drugs), and other organic intermediates.[5][7] The most common industrial method is the "baking process," which involves the heating of aniline sulfate.[8]
The process begins with the exothermic reaction of aniline and concentrated sulfuric acid to form aniline hydrogen sulfate.[5] This salt is then heated to high temperatures (180-200°C), causing the sulfonyl group to migrate to the para position of the aromatic ring, yielding sulfanilic acid.[9][10] The reaction is understood to proceed through the direct sulfonation of the anilinium ion, which, despite being deactivated, reacts at high temperatures.[11]
Key Characteristics:
-
Intermediate: Aniline hydrogen sulfate is a stable, isolatable intermediate.
-
Reaction Type: Electrophilic aromatic substitution (sulfonation).
-
Product: Primarily p-aminobenzenesulfonic acid (sulfanilic acid), a zwitterionic compound with a high melting point.[5]
Quantitative Data for Aniline Sulfonation
The following table summarizes quantitative data from various reported protocols for the synthesis of sulfanilic acid.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline, Concentrated H₂SO₄ | None | 205 | 10 | ~87-93% | [12] |
| Aniline, Concentrated H₂SO₄ | None | 170-180 | 2-3 | 4.22% | [9] |
| Aniline, 100% H₂SO₄ | o-dichlorobenzene | 200 | 2.5 | 64.2% | [10] |
| Aniline, 96% H₂SO₄ | 1,2-dichlorobenzene | Boiling | 8 | 84.2% | [13] |
| Aniline, Monohydrate (H₂SO₄·H₂O) | 1,2,4-trichlorobenzene | 200-210 | 1 | - | [13] |
Note: Yields can vary significantly based on the specific conditions, work-up procedure, and purity of reagents.
Experimental Protocols
Protocol 1: Traditional "Baking" Method for Sulfanilic Acid Synthesis
This protocol is a classic laboratory method for the synthesis of sulfanilic acid.
Materials:
-
Aniline (10.0 g, 0.107 mol)
-
Concentrated Sulfuric Acid (98%, 22.0 g, 0.218 mol)
-
Sodium Hydroxide (B78521)
-
Hydrochloric Acid
-
Activated Charcoal
-
Porcelain basin or round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
In a fume hood, slowly and carefully add 10.0 g of aniline to 22.0 g of concentrated sulfuric acid in a porcelain basin or a thick-walled flask, with constant stirring. An exothermic reaction occurs, forming solid aniline hydrogen sulfate.
-
Heat the resulting aniline sulfate salt in an oil bath or oven at 180-200°C for 4-5 hours. Water vapor will be evolved during the reaction.
-
Allow the reaction mixture to cool. The product will be a solid, crude sulfanilic acid.
-
Break up the solid mass and dissolve it in hot water containing a slight excess of sodium hydroxide to form the sodium salt of sulfanilic acid.
-
Add a small amount of activated charcoal to the hot solution to decolorize it and boil for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with hydrochloric acid. Sulfanilic acid will precipitate as white crystals.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry.
Protocol 2: Solvent-Based Synthesis of p-Sulfanilic Acid
This method uses a high-boiling solvent to facilitate the reaction.
Materials:
-
Aniline (651.7 g, 7.0 mol)
-
100% Sulfuric Acid (686.7 g, 7.0 mol)
-
o-dichlorobenzene (1400 ml)
-
Sodium Hydroxide solution
-
Sulfuric Acid (for acidification)
-
4L enamel stirring autoclave
Procedure:
-
Charge a 4L stirring autoclave with 651.7 g of aniline and 1400 ml of o-dichlorobenzene.[10]
-
With stirring, add 686.7 g of 100% sulfuric acid.[10]
-
Seal the autoclave and heat the reaction mixture to 200°C with continuous stirring.[10]
-
Maintain the temperature for 2.5 hours.[10]
-
Cool the reaction mixture and pour it into 1000 ml of water with stirring.[10]
-
Neutralize the mixture with a sodium hydroxide solution. This will result in the formation of two liquid phases.[10]
-
Separate the aqueous phase. The organic phase containing the solvent and unreacted aniline can be recycled.[10]
-
Acidify the aqueous phase with sulfuric acid to precipitate the pure p-sulfanilic acid.[10]
-
Filter, wash, and dry the product. The expected yield is approximately 64.2%.[10]
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of sulfanilic acid.
Caption: Reaction pathway for the sulfonation of aniline.
Caption: General workflow for sulfanilic acid synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Explain why: Aniline does not undergo Friedel–Crafts reaction ? | Sathee Forum [forum.prutor.ai]
- 3. benchchem.com [benchchem.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. studypool.com [studypool.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemcess.com [chemcess.com]
- 8. DE4209008C2 - Process for the continuous production of sulphanilic acid - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. prepchem.com [prepchem.com]
- 11. Aromatic sulphonation. Part 59. Sulphonation of aniline in concentrated aqueous and fuming sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. EP0063270A1 - Process for preparing p-sulfanilic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Compounds Using Aniline Sulphate for Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of reducing carbohydrates using aniline (B41778) and a sulphate source (in the form of sulphuric acid) for subsequent chromatographic analysis. The methods described are applicable for both qualitative analysis by Thin-Layer Chromatography (TLC) and quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Introduction
Carbohydrates, particularly monosaccharides, lack significant UV chromophores, making their detection and quantification by conventional chromatographic methods challenging. Derivatization is a common strategy to introduce a UV-active or fluorescent tag to the sugar molecule, thereby enhancing detection sensitivity and improving chromatographic separation. Aniline reacts with the aldehyde group of reducing sugars under acidic conditions to form derivatives that can be visualized or quantified. While "aniline sulphate" is not a common pre-prepared reagent, a combination of aniline and sulphuric acid achieves the same chemical principle, forming this compound in situ. This document outlines two primary applications of this derivatization strategy.
Qualitative Analysis of Reducing Sugars by Thin-Layer Chromatography (TLC)
This method is a rapid and cost-effective technique for the qualitative screening of reducing sugars in various samples. The derivatization occurs post-chromatographic separation by spraying the TLC plate with an aniline-sulphuric acid reagent.
Principle: Under acidic conditions provided by sulphuric acid, pentoses are dehydrated to furfural (B47365) and hexoses to hydroxymethylfurfural. These aldehydes then condense with aniline to form colored Schiff bases, which are visible as distinct spots on the TLC plate. The color of the spot can provide a preliminary identification of the sugar type.
Experimental Protocol: Aniline-Sulphuric Acid Spray Reagent for TLC
Materials:
-
Aniline
-
Concentrated Sulphuric Acid
-
Ethanol (B145695) (95%)
-
Developed and dried TLC plate
Reagent Preparation:
-
In a fume hood, carefully prepare a 1% (v/v) solution of concentrated sulphuric acid in 95% ethanol. For example, add 1 mL of concentrated sulphuric acid to 99 mL of 95% ethanol.
-
To this acidic ethanol solution, add aniline to a final concentration of 1% (v/v). For example, add 1 mL of aniline to 99 mL of the acidic ethanol solution.
-
Mix the solution thoroughly. This reagent should be prepared fresh before use.
Procedure:
-
Develop the TLC plate in a suitable mobile phase for sugar separation (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v, upper phase).
-
After development, remove the plate from the chamber and mark the solvent front.
-
Dry the plate completely in a fume hood.
-
Evenly spray the dried plate with the freshly prepared aniline-sulphuric acid reagent.
-
Heat the plate at 100-110°C for 5-10 minutes.
-
Observe the colored spots that develop.
Expected Results: The color of the spots can be indicative of the type of sugar present.
| Sugar Type | Expected Color |
| Pentoses (e.g., Xylose, Arabinose) | Red-violet |
| Aldohexoses (e.g., Glucose, Galactose) | Green-brown |
| Ketohexoses (e.g., Fructose) | Yellow |
| Uronic Acids (e.g., Glucuronic acid) | Red |
Note: The exact color and intensity can vary depending on the sugar concentration and experimental conditions.
Quantitative Analysis of Monosaccharides by High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, a pre-column derivatization method using reductive amination with aniline is employed. This method is highly sensitive and suitable for the analysis of monosaccharides released from glycoproteins or other complex carbohydrates.
Principle: The aldehyde group of a reducing sugar reacts with aniline in the presence of a reducing agent (e.g., picoline borane (B79455) or sodium cyanoborohydride) and an acid catalyst. The reaction proceeds via the formation of a Schiff base, which is then reduced to a stable, UV-active secondary amine. The resulting aniline-tagged sugars can be separated by reverse-phase HPLC and quantified using a UV detector.
Experimental Protocol: Reductive Amination of Monosaccharides with Aniline
Materials:
-
Monosaccharide standards (e.g., glucose, galactose, mannose, xylose, arabinose)
-
Aniline (or deuterated aniline, ²H₅-aniline, for mass spectrometry applications)
-
Picoline borane complex or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
Derivatization Procedure:
-
Prepare a stock solution of each sugar standard and the sample to be analyzed in water.
-
Prepare the derivatization reagent: a solution of 10 mg/mL aniline (or ²H₅-aniline) in a 1:1 (v/v) mixture of methanol and 10% acetic acid in water.
-
Prepare the reducing agent solution: a solution of 10 mg/mL picoline borane in a 1:1 (v/v) mixture of methanol and water.
-
In a microcentrifuge tube, mix 50 µL of the sugar solution (standard or sample) with 40 µL of the aniline derivatization reagent.
-
Heat the mixture at 40°C for 30 minutes.
-
Add 20 µL of the picoline borane solution to the mixture.
-
Heat the mixture at 30°C for 45 minutes.
-
After cooling to room temperature, the sample is ready for HPLC analysis. Dilute with the mobile phase if necessary.
HPLC Conditions:
-
Column: A ZIC-HILIC (hydrophilic interaction liquid chromatography) column is recommended for good separation of the derivatized isomers. A C18 column can also be used.
-
Mobile Phase: A gradient of acetonitrile and water with a low concentration of formic acid (e.g., 0.01%) is typically used.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of the aniline derivative (typically around 250 nm).
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of monosaccharides derivatized with ²H₅-aniline and analyzed by LC-MS.[1] This data can be used as a reference for method validation.
| Monosaccharide | Retention Time (min) | Limit of Detection (LOD) (µg) |
| Glucose | 10.2 | 0.011 |
| Galactose | 10.8 | 0.020 |
| Mannose | 11.2 | 0.014 |
| Fructose | 9.8 | 0.034 |
| Ribose | 8.5 | Not Reported |
| Xylose | 8.9 | Not Reported |
| Arabinose | 9.2 | Not Reported |
| Glucuronic Acid | 7.5 | Not Reported |
Note: Retention times and LODs are highly dependent on the specific HPLC system, column, and mobile phase conditions.
Linearity and Recovery: For quantitative analysis, a calibration curve should be constructed for each monosaccharide using a series of standard solutions of known concentrations that are subjected to the same derivatization procedure as the samples. The linearity of the method is typically excellent, with correlation coefficients (R²) > 0.99 over a relevant concentration range. Recovery studies should be performed by spiking samples with known amounts of standards to assess the accuracy of the method.
Signaling Pathways and Logical Relationships
The derivatization of reducing sugars with aniline follows a well-defined chemical reaction pathway.
Conclusion
The derivatization of reducing sugars with aniline, facilitated by an acidic catalyst such as sulphuric acid, provides a versatile approach for both qualitative and quantitative analysis. The TLC method offers a simple and rapid screening tool, while the HPLC method based on reductive amination delivers high sensitivity and quantitative accuracy. These methods are valuable for researchers, scientists, and drug development professionals working with carbohydrate analysis in various matrices.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using Aniline Sulphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of azo dyes for research purposes, utilizing aniline (B41778) sulphate as the starting material for the diazonium component. Azo dyes are a diverse class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms a conjugated system responsible for their vibrant colors. Their applications extend from traditional dyeing to advanced fields such as pharmaceuticals, bioimaging, and materials science.
The synthesis is a two-step process: the diazotization of an aromatic amine (in this case, aniline) to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative.[1][2] The thermal instability of diazonium salts necessitates that the diazotization reaction be carried out at low temperatures, typically between 0 and 5 °C.[3][4]
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of azo dyes starting from aniline sulphate. The protocol is divided into three main stages: preparation of the diazonium salt, the azo coupling reaction, and the purification of the final product.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the benzenediazonium (B1195382) sulphate salt.
Materials:
-
Aniline
-
Concentrated Sulphuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of this compound Solution: In a flask, carefully add a calculated amount of aniline to a mixture of concentrated sulphuric acid and water. The aniline salt is formed in situ. For example, dissolve 5 mL of aniline in a mixture of 10 mL of concentrated sulphuric acid and 20 mL of water.[5]
-
Cooling: Cool the resulting this compound solution to 0-5 °C in an ice bath with constant stirring.[3] It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold deionized water. For the aforementioned quantity of aniline, a solution of 4 g of sodium nitrite in 15 mL of water can be used.[3]
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold this compound solution.[3] Ensure the temperature of the reaction mixture does not exceed 5 °C.[6] Continuous stirring is essential to ensure proper mixing and heat dissipation.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C. To confirm the completion of the reaction and the presence of slight excess nitrous acid, test a drop of the solution with starch-iodide paper. A positive test will result in the paper turning blue-black.[7] The diazonium salt suspension should be kept in the ice bath until it is used in the coupling reaction.[4]
Protocol 2: Azo Coupling Reaction
This protocol details the coupling of the prepared diazonium salt with a suitable coupling agent, in this case, 2-naphthol (B1666908) (β-naphthol), to form a vibrant azo dye.
Materials:
-
Benzenediazonium sulphate suspension (from Protocol 1)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 5%)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Coupling Agent Solution: In a separate beaker, dissolve the coupling agent in an alkaline solution. For example, dissolve 8 g of 2-naphthol in 50 mL of a 5% sodium hydroxide solution.[3]
-
Cooling: Cool this solution in an ice bath to below 5 °C.[4]
-
Coupling: While vigorously stirring the cold 2-naphthol solution, slowly add the cold benzenediazonium sulphate suspension prepared in Protocol 1.[4]
-
Dye Formation: A brightly colored precipitate of the azo dye will form immediately.[4] The color will depend on the specific aniline derivative and coupling agent used.
-
Completion of Reaction: Continue to stir the mixture in the ice bath for 10-30 minutes to ensure the coupling reaction is complete.[3][4]
Protocol 3: Purification of the Azo Dye
This protocol describes the isolation and purification of the synthesized azo dye.
Materials:
-
Crude azo dye mixture (from Protocol 2)
-
Cold Deionized Water
-
Suitable recrystallization solvent (e.g., ethanol (B145695), glacial acetic acid)
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Isolation: Collect the solid azo dye product by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crude product with cold deionized water to remove any unreacted salts and other water-soluble impurities.[3]
-
Drying: Allow the crude dye to dry.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid.[3][4] Dissolve the dye in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various azo dyes from aniline and its derivatives. The specific values can vary based on the precise experimental conditions.
| Reactant | Molar Ratio (Aniline derivative:NaNO₂) | Temperature (°C) | Reference |
| Aniline | 1:1 | 0-5 | [5] |
| Sulfanilic Acid | 1:1.1 | 0-5 | [4] |
| 4-Nitroaniline | 1:1.1 | 0-5 |
Table 1: Molar Ratios and Temperatures for Diazotization
| Aniline Derivative | Coupling Agent | Reaction pH | Typical Yield (%) | Color of Dye | Reference |
| Aniline | 2-Naphthol | Alkaline (8-10) | ~90 | Orange-Red | [3] |
| Aniline | Aniline | Acidic (4-5) | Variable | Yellow | [5] |
| Sulfanilic Acid | N,N-dimethylaniline | Acidic (4-5) | >85 | Orange (Methyl Orange) | [2] |
| 4-Nitroaniline | Salicylic Acid | Alkaline (8-10) | ~80 | Red | [8] |
Table 2: Coupling Conditions and Expected Outcomes
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for azo dye synthesis.
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Logical Relationships in Synthesis
Caption: Logical relationships in azo dye synthesis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. fsw.cc [fsw.cc]
- 8. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
Application Notes and Protocols for the Use of an Internal Standard in Aniline Quantification
A Note on Aniline (B41778) Sulphate as an Internal Standard
While the direct use of aniline sulphate as an internal standard in routine analytical methods is not widely documented in scientific literature, its application has been noted in specific contexts, such as in a study on the stereoselective disposition of methamphetamine. However, detailed, publicly available protocols for this specific use are scarce.
An effective internal standard should be a stable compound that is structurally similar to the analyte but chromatographically distinct. It should not be present in the original sample and must not react with the sample matrix or derivatizing agents. Given that aniline itself can exhibit erratic chromatographic responses, careful consideration is required when selecting an appropriate internal standard.[1]
For the quantitative analysis of aniline, more commonly employed and well-validated internal standards include N-methylaniline and isotopically labeled analogues like aniline-d5. These compounds share chemical and physical properties with aniline, making them ideal for correcting variations during sample preparation and analysis.
This document provides a detailed application note and protocol for a validated method of aniline quantification using N-methylaniline as an internal standard, a widely accepted approach in the scientific community.
Application Note: Quantification of Aniline in Serum by Gas Chromatography-Mass Spectrometry (GC-MS) using N-methylaniline as an Internal Standard
Introduction
Aniline is a primary aromatic amine used extensively in the manufacturing of dyes, pharmaceuticals, and polymers.[2] Due to its potential toxicity, including the induction of methemoglobinemia, sensitive and reliable methods for its quantification in biological matrices are crucial for toxicological and clinical research.[3] This application note describes a robust and validated method for the determination of aniline in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, N-methylaniline is employed as an internal standard (IS) to compensate for analyte loss during sample preparation and instrumental variability.
Principle of the Method
The method involves the extraction of aniline and the internal standard, N-methylaniline, from an alkaline serum sample using an organic solvent. To improve chromatographic performance and sensitivity, the extracted analytes are derivatized. Following derivatization, the sample is injected into a GC-MS system. The compounds are separated on a capillary column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of the aniline derivative to the N-methylaniline derivative against a calibration curve.
Experimental Protocols
1. Reagents and Standards
-
Solvents: Chloroform (B151607), Ethyl acetate (B1210297) (HPLC grade or equivalent)
-
Reagents: Sodium hydroxide (B78521) (NaOH), 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent)
-
Internal Standard: N-methylaniline
-
Standards: Aniline (analytical standard grade)
-
Gases: Helium (carrier gas, high purity)
2. Standard Solution Preparation
-
Aniline Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of aniline in a suitable solvent like methanol.
-
N-methylaniline (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-methylaniline in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the aniline stock solution to achieve concentrations covering the desired analytical range (e.g., 0.5 mg/L to 25.0 mg/L). Each calibration standard should be fortified with a constant concentration of the N-methylaniline internal standard.
3. Sample Preparation and Derivatization
-
Sample Collection: Collect 1 mL of serum.
-
Internal Standard Spiking: Add a known amount of the N-methylaniline internal standard to the serum sample.
-
Alkalinization: Make the serum sample alkaline by adding sodium hydroxide (NaOH).
-
Liquid-Liquid Extraction: Extract the aniline and the internal standard from the alkaline serum using chloroform.
-
Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the dried residue to derivatize the analytes.
-
Excess Reagent Removal: Evaporate the excess derivatizing reagent.
-
Reconstitution: Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.[3]
4. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms).
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize as needed. A typical program might be: initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 200°C, then ramp at 15°C/min to 325°C.[2]
-
Mass Spectrometer:
Data Presentation
The performance of the described method for the quantification of aniline in serum is summarized in the table below.
| Parameter | Value | Reference |
| Linearity Range | 0.5 mg/L to 25.0 mg/L | [3] |
| Detection Limit | 0.1 mg/L | [3] |
| Precision | ||
| Within-run Precision | 3.8% (at 5 mg/L) | [3] |
| Between-run Precision | 5.8% (at 5 mg/L) | [3] |
| Applicability | Serum, Whole Blood | [3] |
Visualizations
Experimental Workflow for Aniline Quantification
Caption: Workflow for the GC-MS quantification of aniline in serum.
References
Application Notes and Protocols: Preparation of Aniline Sulphate Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline (B41778) sulphate, the salt formed from aniline and sulfuric acid, is a versatile laboratory reagent. It is a toxic, white crystalline powder that is soluble in water.[1][2][3] A primary application for aniline sulphate solutions is in qualitative analysis, particularly in the paper and textile industries. For instance, a 1% solution of this compound serves as a reagent for detecting lignin (B12514952) in materials like mechanical pulp paper.[3] Lignin-containing fibers, such as those from groundwood or jute, produce a distinct yellow color when treated with this solution, while cotton, linen, and hemp result in a brown coloration.[3] These application notes provide a detailed protocol for the preparation, handling, and storage of this compound solutions for laboratory use, with a strong emphasis on safety procedures.
Safety Precautions and Handling
This compound is classified as a toxic substance and requires careful handling to minimize exposure.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[1][4] Prolonged or repeated exposure may cause damage to organs.[5] It is also suspected of causing genetic defects and may cause an allergic skin reaction.[4][6]
First Aid Measures:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[7]
-
Skin: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Get medical aid immediately.[5][7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]
All handling of solid this compound and its solutions should be performed inside a chemical fume hood.[7] The work area must be equipped with an eyewash station and a safety shower.[7]
Table 1: Personal Protective Equipment (PPE) and Storage
| Item | Specification | Rationale & Citation |
|---|---|---|
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or aerosols.[7] |
| Eyewash Station & Safety Shower | For immediate decontamination in case of accidental exposure.[7] | |
| Eye Protection | Chemical Safety Goggles | To protect eyes from splashes and dust.[7] |
| Hand Protection | Appropriate Protective Gloves | To prevent skin contact.[7] Glove material suitability should be confirmed for aniline. |
| Body Protection | Protective Clothing/Lab Coat | To prevent skin exposure.[7] |
| Respiratory Protection | Appropriate Mask/Respirator | Recommended if ventilation is inadequate or dust is generated.[1][5] |
| Storage | Cool, dry, well-ventilated area | To maintain chemical stability.[1][6] |
| Tightly closed, original container | To prevent contamination and exposure to moisture and air.[1][7] | |
| Away from incompatible materials | Avoid strong oxidizing agents, strong acids, and strong bases.[5][7] |
| | Protected from direct sunlight | Light can cause degradation.[1][7] |
Experimental Protocol: Preparation of a 1% (w/v) this compound Solution
This protocol details the preparation of 100 mL of a 1% (weight/volume) this compound solution, a common reagent for lignin detection.[3]
Materials and Equipment:
-
This compound (Solid, C₆H₇N·½H₂SO₄)
-
Distilled or deionized water
-
100 mL volumetric flask
-
150 mL beaker
-
Glass stirring rod
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Wash bottle with distilled water
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Chemical fume hood
Table 2: Reagent Specifications
| Reagent | CAS Number | Molecular Formula | Molecular Weight | Physical State |
|---|
| this compound | 542-16-5 | C₁₂H₁₆N₂O₄S | 284.34 g/mol | White crystalline powder[2] |
Procedure:
-
Preparation and Tare: Place a clean, dry 150 mL beaker on the analytical balance within a chemical fume hood and tare the balance.
-
Weighing: Carefully weigh 1.0 g of solid this compound into the tared beaker.
-
Initial Dissolution: Add approximately 50-60 mL of distilled water to the beaker.
-
Mixing: Stir the mixture gently with a clean glass stirring rod until the this compound is completely dissolved. The solid is soluble in water.[1]
-
Transfer to Volumetric Flask: Carefully transfer the solution from the beaker into a 100 mL volumetric flask.
-
Rinsing: Rinse the beaker and the stirring rod with a small amount of distilled water, adding the rinsate to the volumetric flask to ensure a complete transfer of the solute. Repeat this step 2-3 times.
-
Dilution to Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the prepared solution to a clean, clearly labeled storage bottle. The label should include the chemical name ("this compound Solution"), concentration (1% w/v), date of preparation, and appropriate hazard symbols. Store the container in a cool, dry, and dark place.[7]
Workflow Diagram
Caption: Workflow for preparing a 1% (w/v) this compound solution.
Disposal
Dispose of unused contents and containers in accordance with federal, state, and local requirements.[7] this compound waste is considered hazardous due to its toxicity.[5]
Conclusion
The preparation of this compound solutions requires strict adherence to safety protocols due to the toxic nature of the compound. By following the detailed procedure outlined above, researchers can safely prepare this reagent for its intended laboratory applications, such as the qualitative detection of lignin. Proper storage is crucial to maintain the stability and efficacy of the solution.[1][7]
References
- 1. lobachemie.com [lobachemie.com]
- 2. sdfine.com [sdfine.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. Aniline sulfate, 97% | Fisher Scientific [fishersci.ca]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. technopharmchem.com [technopharmchem.com]
Application Note: Detection of Mechanical Pulp in Paper using Aniline Sulfate
Introduction
The presence of mechanical pulp in paper is a significant factor in determining its permanence and durability. Mechanical pulp contains a higher proportion of lignin (B12514952) compared to chemical pulps. Lignin, an acidic polymer, is susceptible to oxidation, which leads to the yellowing and embrittlement of paper over time. Therefore, the detection of lignin is crucial for assessing the archival quality of paper.
Aniline (B41778) sulfate (B86663) provides a simple and effective colorimetric spot test for the detection of lignin in paper fibers. This application note details the protocol for using aniline sulfate to identify the presence of mechanical pulp and provides data on its sensitivity. The test is based on the chemical reaction between aniline sulfate and the aldehyde groups present in the lignin polymer, which produces a distinct yellow to orange color. A positive result indicates the presence of mechanical pulp.[1] This method is a viable alternative to the more commonly used phloroglucinol (B13840) test, offering advantages in terms of cost and ease of reagent preparation.[2]
Principle of the Reaction
The aniline sulfate test is a qualitative and semi-quantitative method for detecting lignin. The reaction is understood to occur between the aniline salt and coniferaldehyde (B117026) and other aromatic aldehyde groups present in the lignin structure. In an acidic environment, these aldehydes react to form a colored complex. The intensity of the resulting yellow color is generally proportional to the amount of mechanical pulp (and therefore lignin) present in the paper sample.[2]
Materials and Reagents
-
Aniline Sulfate (CAS No. 542-16-5)
-
Distilled or Deionized Water
-
Glass beaker or flask
-
Stirring rod
-
Dropper or pipette
-
White absorbent paper or filter paper (for background)
-
Paper samples for testing
Experimental Protocols
Reagent Preparation
Aniline Sulfate Solution (1% w/v):
-
Weigh 1.0 g of aniline sulfate powder.
-
Dissolve the powder in 100 mL of distilled or deionized water in a clean glass beaker or flask.
-
Stir the solution until the aniline sulfate is completely dissolved.
-
The reagent is now ready for use. It is recommended to prepare this solution fresh for optimal performance, although it is more stable than the phloroglucinol solution.[2]
Sample Preparation
-
Obtain a representative sample of the paper to be tested.
-
If the paper is thick or coated, it may be necessary to carefully scrape the surface to expose the underlying fibers.
-
Place a small, manageable piece of the paper sample on a clean, white, non-reactive surface, such as a piece of filter paper or a ceramic spot plate. This will provide a contrasting background for observing the color change.
Test Procedure
-
Using a clean dropper or pipette, apply a single drop of the 1% aniline sulfate solution to the surface of the paper sample.
-
Allow the solution to react with the paper for approximately 1-2 minutes.
-
Observe the color change in the area where the solution was applied.
Interpretation of Results
-
Positive Result: The appearance of a distinct yellow to orange color indicates the presence of a significant amount of lignin, and therefore mechanical pulp. The intensity of the color can give a rough indication of the concentration of mechanical pulp.[2]
-
Negative Result: No significant color change, or only a very faint yellowing, suggests the absence or a very low concentration of mechanical pulp.
-
Other Fibers: It is noted that cotton, linen, and hemp fibers may produce a brown color, while esparto grass can give a pinkish reaction.[1]
Data Presentation
The following table summarizes the comparative sensitivity of the aniline sulfate test for detecting known percentages of groundwood (a type of mechanical pulp) and lignin in paper handsheets, as compared to the phloroglucinol test.
| Analyte | Concentration | Aniline Sulfate Test Result | Phloroglucinol Test Result |
| Groundwood | 5% | Positive | Positive |
| 10% | Positive | Positive | |
| 15% | Positive | Positive | |
| 20% | Positive | Positive | |
| 30% | Positive | Positive | |
| Lignin | 0.24% | Negative | Negative |
| 1.47% | Negative | Negative | |
| 4.4% | Positive | Positive | |
| 7.45% | Positive | Positive |
Data sourced from a comparative study on spot tests for detecting lignin.[2] The results indicate that the aniline sulfate test is capable of detecting groundwood content at levels as low as 5% and lignin content at or above 4.4%.[2]
Safety Precautions
Aniline sulfate is a toxic substance and should be handled with care.[1][3][4][5][6][7]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][7]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3][7]
-
Storage: Store aniline sulfate in a cool, dry, well-ventilated area away from incompatible materials.[5] Keep the container tightly closed.[4]
-
Disposal: Dispose of the reagent and any waste materials in accordance with local, state, and federal regulations.
Aniline is a suspected carcinogen and can cause genetic defects.[4][5] It is toxic if swallowed, in contact with skin, or if inhaled.[4][5]
Logical Workflow of the Aniline Sulfate Test
Caption: Workflow for Mechanical Pulp Detection.
Chemical Reaction Pathway
Caption: Aniline Sulfate Reaction with Lignin.
References
- 1. Aniline sulfate - CAMEO [cameo.mfa.org]
- 2. Evaluation of spot tests for detecting lignin [cool.culturalheritage.org]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. technopharmchem.com [technopharmchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Aniline Polymerization
Welcome to the technical support center for the optimization of reaction conditions for aniline (B41778) polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of polyaniline (PANI).
Troubleshooting Guide
This section addresses specific problems that may arise during the chemical oxidative polymerization of aniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Inappropriate Oxidant-to-Aniline Molar Ratio: A low ratio may result in incomplete polymerization.[1] - Incorrect pH: Polymerization is inefficient at very high or very low pH.[2][3] - Low Reaction Temperature: Very low temperatures can significantly slow down the reaction rate.[4] | - Adjust Oxidant/Aniline Ratio: An optimal molar ratio of oxidant (e.g., ammonium (B1175870) persulfate) to aniline is typically around 1.25.[5] A ratio of 0.5 has been shown to provide a maximum yield of 65% in some studies.[1] - Control pH: Maintain the initial pH of the reaction mixture in a moderately acidic range (e.g., using 1M HCl).[6][7] A pH close to zero is often used.[1] - Optimize Temperature: While low temperatures can be beneficial, ensure the reaction proceeds to completion. Typical polymerization is carried out at temperatures between 0-25°C.[1][6] |
| Polymer is not Electrically Conductive | - Incorrect Oxidation State: The polymer may be in the non-conducting leucoemeraldine or pernigraniline base form. The emeraldine (B8112657) salt form is the conductive state.[8][9] - Insufficient Doping: The polymer has not been adequately protonated with an acid.[8][10] - High pH during Synthesis: Polymerization at pH > 3 can lead to the formation of non-conducting oligomers.[3][11] | - Control Oxidation: Ensure the correct stoichiometry of the oxidant is used to obtain the emeraldine form.[9] - Acid Doping: Treat the synthesized polymer with a strong acid (e.g., 1M HCl) for an extended period (e.g., 24 hours) to ensure complete doping.[10] - Maintain Acidic Conditions: Conduct the polymerization in a sufficiently acidic medium to favor the formation of the conductive emeraldine salt.[7][12] |
| Formation of Insoluble Polymer | - Inherent Property of PANI: Polyaniline, particularly in its doped form, has notoriously low solubility in common solvents.[10] | - Functionalization: Introduce substituents (e.g., alkyl, alkoxy groups) onto the aniline monomer to increase the solubility of the resulting polymer.[10] - Use of Specific Solvents: N-methyl-2-pyrrolidinone (NMP) has been shown to be a good solvent for polyaniline.[6] |
| Polymer Degradation (Overoxidation) | - Excess Oxidant: An oxidant-to-monomer ratio significantly higher than the stoichiometric amount can lead to degradation of the polymer chain.[1] - High Reaction Temperature: Elevated temperatures (>50°C) can cause side reactions and degradation of the conducting polymer.[1] | - Optimize Oxidant Concentration: Carefully control the molar ratio of the oxidant to aniline.[13] - Maintain Low Temperature: Perform the polymerization under cooling, typically between 0-5°C, to minimize degradation.[1] |
| Uncontrolled Polymer Morphology (e.g., granular instead of nanofibers) | - Reaction Conditions: The pH, temperature, and oxidant concentration all influence the final morphology of the polyaniline.[3][4][6] | - Temperature Control: Lowering the polymerization temperature (even to a frozen state) can promote the formation of tubular or nanofibrous structures over granular ones.[4][6] - pH Adjustment: The acidity of the medium affects the self-assembly of macromolecules and can be tuned to obtain different nanostructures like nanofibers or nanotubes.[3] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the optimization of aniline polymerization.
Q1: What is the optimal temperature for aniline polymerization?
A1: The optimal temperature for aniline polymerization depends on the desired properties of the final polymer. While the reaction can proceed at room temperature (20-25°C), carrying out the polymerization at lower temperatures (0-5°C) is often recommended to prevent polymer degradation.[1] Furthermore, decreasing the polymerization temperature, even to sub-zero values (e.g., -25°C), has been shown to increase the molecular weight, crystallinity, and thermal stability of the resulting polyaniline.[4][6]
Q2: How does the pH of the reaction medium affect the polymerization process?
A2: The pH of the reaction medium is a critical parameter in aniline polymerization. The reaction is typically carried out in an acidic medium (e.g., 1M HCl).[6] Highly acidic conditions (e.g., 5M sulfuric acid) can lead to excessive protonation of the aniline monomer, forming anilinium ions that inhibit the initiation of polymerization.[2] Conversely, if the pH is too high (pH > 3), the polymerization may result in the formation of non-conducting aniline oligomers instead of the desired high molecular weight polymer.[3][11] The pH also influences the final morphology of the polyaniline nanostructures.[3]
Q3: What is the ideal molar ratio of oxidant to aniline?
A3: The molar ratio of the oxidant (commonly ammonium persulfate, APS) to the aniline monomer influences both the yield and the properties of the resulting polyaniline. A stoichiometric excess of the oxidant is generally required. While some studies suggest a maximum yield at a ratio of 0.5,[1] a molar ratio of APS to aniline of 1.25 is often cited as optimal for achieving a good yield of the desired emeraldine salt form.[5] It is crucial to avoid a large excess of oxidant, as this can lead to overoxidation and degradation of the polymer.[1][13]
Q4: My synthesized polyaniline is not soluble. How can I improve its solubility?
A4: A significant drawback of polyaniline is its poor solubility in most common solvents.[10] One of the most effective ways to overcome this is through the functionalization of the aniline monomer. Introducing substituents such as alkyl, alkoxy, or hydroxy groups at the ortho position of the aromatic ring can significantly improve the solubility of the resulting polymer in various organic solvents.[10] For unsubstituted polyaniline, N-methyl-2-pyrrolidinone (NMP) is considered a good solvent.[6]
Q5: What are the key steps in a typical chemical oxidative polymerization protocol for aniline?
A5: A general procedure for the chemical oxidative polymerization of aniline involves the following key steps:
-
Monomer Solution Preparation: Aniline is dissolved in an acidic solution, typically 1M HCl.[6][10]
-
Oxidant Solution Preparation: The oxidant, such as ammonium persulfate, is dissolved in a separate acidic solution.[10]
-
Initiation of Polymerization: The oxidant solution is added dropwise to the aniline solution under constant stirring and controlled temperature (often 0-5°C).[1]
-
Polymerization: The reaction is allowed to proceed for a set duration, typically several hours (e.g., 24 hours), during which the solution color changes, and a precipitate forms.[10]
-
Product Recovery: The polymer precipitate is collected by filtration.[12]
-
Washing and Doping: The collected polymer is washed multiple times with the acidic solution (e.g., 1M HCl) and then with a solvent like petroleum ether to remove unreacted monomer and oligomers. This step also ensures the polymer is in its doped, conductive emeraldine salt form.[10][12]
-
Drying: The final product is dried under vacuum at a moderate temperature (e.g., 60°C).[12]
Experimental Protocols & Data
General Protocol for Chemical Oxidative Polymerization of Aniline
This protocol is a generalized procedure based on common laboratory practices.[10][12]
-
Dissolve a specific amount of aniline monomer (e.g., 0.1 M) in a pre-determined volume of 1M HCl solution.
-
In a separate beaker, dissolve the oxidant, ammonium persulfate (APS), in 1M HCl to achieve the desired molar ratio relative to aniline (e.g., 1.25:1).
-
Cool both solutions in an ice bath to 0-5°C.
-
Slowly add the APS solution to the aniline solution dropwise while maintaining vigorous stirring.
-
Continue the reaction under constant stirring in the ice bath for 4-6 hours. The formation of a dark green precipitate indicates the formation of polyaniline in its emeraldine salt form.
-
After the reaction period, collect the precipitate by vacuum filtration.
-
Wash the precipitate with several portions of 1M HCl, followed by distilled water, until the filtrate becomes colorless.
-
Perform a final wash with methanol (B129727) or acetone (B3395972) to remove any remaining oligomers.
-
Dry the resulting polyaniline powder in a vacuum oven at 60°C for 24 hours.
Key Reaction Parameters and Their Effects
| Parameter | Typical Range | Effect on Polymer Properties | Reference(s) |
| Temperature | -25°C to 25°C | Lower temperatures generally lead to higher molecular weight, increased crystallinity, and better thermal stability. High temperatures can cause degradation. | [4][6] |
| pH | < 3 (acidic) | Crucial for obtaining the conductive emeraldine salt form. pH > 3 can lead to non-conducting oligomers. Very low pH can inhibit polymerization. | [2][3][11] |
| Oxidant/Aniline Molar Ratio | 0.5 to 1.25 | Affects yield and oxidation state. Ratios significantly > 1.25 can cause overoxidation and degradation. | [1][5][13] |
| Aniline Concentration | 0.1 M to 0.2 M | Higher concentrations can lead to a more exothermic reaction, requiring careful temperature control. | [1] |
Visualizations
Experimental Workflow for Aniline Polymerization
Caption: A typical experimental workflow for the chemical oxidative polymerization of aniline.
Troubleshooting Logic for Low Polymer Conductivity
Caption: A troubleshooting flowchart for diagnosing issues with low polyaniline conductivity.
References
- 1. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. plantarchives.org [plantarchives.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Instability and degradation of aniline sulphate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline (B41778) sulphate solutions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Solution develops a yellow to reddish-brown color | Oxidation of aniline by atmospheric oxygen, exposure to light.[1][2] | Store the solution in a tightly sealed, amber glass container to protect it from air and light.[3][4][5] Prepare fresh solutions for critical applications. |
| Precipitate forms in the solution | Change in temperature affecting solubility, pH shift, or formation of insoluble degradation products. | Ensure the storage temperature is stable. Check the pH of the solution; aniline sulphate is more soluble in water under neutral to slightly acidic conditions.[3] If degradation is suspected, the solution should be discarded. |
| Inconsistent experimental results | Degradation of the this compound solution, leading to a lower concentration of the active compound and the presence of interfering byproducts. | Use freshly prepared solutions for each experiment. If a stock solution must be used, perform a stability study to determine its usable lifetime under your specific storage conditions. Validate the concentration of the solution before use, especially if it has been stored for an extended period. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products such as p-aminophenol, nitrobenzene, or azobenzene (B91143).[6][7][8] | Identify potential degradation products by comparing retention times with known standards.[7][9] Review the storage conditions of your this compound solution to minimize degradation. |
Frequently Asked Questions (FAQs)
1. Why is my this compound solution changing color?
Freshly prepared this compound solutions are typically colorless.[1] However, upon exposure to air and light, aniline is prone to oxidation.[1][2] This oxidation process leads to the formation of colored impurities, such as azobenzene and other polymeric oxidation products, which cause the solution to turn yellow, red, or brown over time.[1][2]
2. How should I store my this compound solution to ensure its stability?
To minimize degradation, this compound solutions should be stored in a cool, dark place in a tightly sealed, amber glass container.[3][4][5] This protects the solution from light and atmospheric oxygen, which are the primary drivers of degradation.
3. What are the main factors that influence the stability of this compound solutions?
The stability of this compound solutions is primarily affected by:
-
Exposure to Light: Photodegradation can occur, leading to the formation of colored byproducts.[3][5]
-
Exposure to Air (Oxygen): Aniline is susceptible to atmospheric oxidation.[2]
-
Temperature: Higher temperatures can accelerate the rate of degradation.[10][11]
-
pH: The stability of aniline in aqueous solutions is optimal at a neutral pH.[10][11] Extreme pH values can influence the degradation rate.[10][11]
-
Presence of Oxidizing Agents: Strong oxidizing agents will rapidly degrade aniline.[1]
4. What are the common degradation products of this compound?
Under oxidative conditions, aniline can degrade into several products, including:
5. How can I check if my this compound solution has degraded?
A visual color change is the first indicator of degradation. For a quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used.[7][9][12] By comparing the chromatogram of an aged solution to that of a freshly prepared one, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound.
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound solutions.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of aniline and its degradation products in an aqueous solution.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[7]
-
Water (HPLC or ultrapure grade)
-
Acetate buffer (10 mM, pH 5)[12]
-
Standards of potential degradation products (e.g., p-aminophenol, nitrobenzene, azobenzene)
3. Instrumentation:
-
HPLC system with a PDA or UV detector
-
Reversed-phase C4 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[7][9][13]
4. Chromatographic Conditions (Example):
-
Mobile Phase: Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v)[12]
-
Column Temperature: 30 °C[9]
-
Detection Wavelength: 270 nm[12]
-
Injection Volume: 10 µL[9]
5. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 2 to 60 µg/mL.[12]
-
Prepare stock solutions of potential degradation product standards.
-
-
Sample Preparation (for stability study):
-
Prepare the this compound solution at the desired concentration for your experiments.
-
Store the solution under the conditions you wish to evaluate (e.g., room temperature with light exposure, refrigerated and protected from light).
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the stored solution.
-
Dilute the sample with the mobile phase to fall within the calibration range.
-
Inject the prepared standards and samples into the HPLC system.
-
6. Data Analysis:
-
Generate a calibration curve from the peak areas of the this compound standards.
-
Quantify the concentration of this compound in your samples at each time point.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
If standards for degradation products are available, they can also be quantified.
Visualizations
Caption: Troubleshooting workflow for this compound solution issues.
Caption: Simplified degradation pathway of aniline in the presence of air and light.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lobachemie.com [lobachemie.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Troubleshooting Colorimetric Assays Using Aniline Sulphate
Welcome to the technical support center for colorimetric assays utilizing aniline (B41778) sulphate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during these sensitive assays.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Issue 1: High Background Absorbance
Q1: My blank and samples all show high absorbance values. What could be the cause?
High background absorbance can mask the true signal from your analyte and significantly reduce the dynamic range of your assay. Potential causes include:
-
Reagent Contamination: The aniline sulphate reagent or other components like acids may be contaminated.[1] Old or improperly stored reagents can also contribute to high background.[2]
-
Poor Quality Solvents: Water or other solvents used to prepare reagents and samples may contain impurities that react with the aniline reagent.[1]
-
Reaction Temperature Too High: Excessive heat during the color development step can lead to charring of carbohydrates or side reactions, producing a brown color and increasing background absorbance.[1]
-
Incorrect Wavelength Reading: Ensure your spectrophotometer is set to the correct wavelength for the specific aniline-sugar complex being measured.[3]
Q2: How can I reduce high background absorbance?
To mitigate high background, consider the following solutions:
-
Use High-Purity Reagents: Always use fresh, analytical grade this compound and other reagents.[2] Store them according to the manufacturer's instructions, protected from light and air.[4]
-
Work with High-Purity Solvents: Use deionized, distilled, or HPLC-grade water for all solutions and dilutions.
-
Optimize Reaction Temperature and Time: Carefully control the temperature and incubation time during the heating step to prevent charring.[1] A water bath is recommended for uniform heating.
-
Run a Reagent Blank: Always include a blank containing all reagents except the analyte to measure the background absorbance. This can then be subtracted from your sample readings.
Issue 2: Weak or No Signal
Q3: I am not observing any significant color change, or the absorbance values are very low, even with my standards. What should I do?
A weak or absent signal suggests that the color-forming reaction is not proceeding as expected. Here are some likely reasons:
-
Inactive Reagents: The this compound reagent may have degraded over time. It is crucial to use a freshly prepared reagent for optimal performance.[5]
-
Incorrect pH: The reaction of aniline with furfural (B47365) derivatives (formed from sugars in acidic conditions) is pH-dependent. An incorrect pH can inhibit the reaction.[1]
-
Insufficient Heating: The dehydration of sugars to furfural and the subsequent condensation with aniline require heat. Inadequate temperature or heating time will result in incomplete reaction and low signal.[1]
-
Low Analyte Concentration: The concentration of the carbohydrate in your sample may be below the detection limit of the assay.[6]
-
Presence of Interfering Substances: Certain substances in the sample matrix can interfere with the assay and quench the signal.[2]
Q4: How can I enhance a weak signal?
To improve a low signal, try these troubleshooting steps:
-
Prepare Fresh Reagents: Always prepare the this compound reagent fresh before use.[5]
-
Verify and Adjust pH: Check the pH of your reaction mixture and adjust it to the optimal range as specified in your protocol.
-
Optimize Heating Conditions: Ensure the heating step is performed at the correct temperature and for the recommended duration.[1]
-
Concentrate Your Sample: If you suspect a low analyte concentration, consider concentrating your sample before the assay.
-
Sample Clean-up: If interference is suspected, use appropriate sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[7]
Issue 3: Inconsistent or Non-Reproducible Results
Q5: My replicate samples show high variability. What could be causing this?
Inconsistent results are often due to variations in experimental technique or conditions. Common culprits include:
-
Inaccurate Pipetting: Errors in pipetting reagents or samples will lead to variability in the final reaction volume and concentration.[8]
-
Inconsistent Heating: Uneven heating of samples can cause the reaction to proceed at different rates in different tubes.[1]
-
Variable Incubation Times: Not adhering to a consistent incubation time for all samples can lead to different levels of color development.[8]
-
Instability of the Colored Product: The color of the aniline-sugar complex may fade over time. Reading the absorbance at different time points after color development will result in inconsistent readings.
Q6: How can I improve the reproducibility of my assay?
To achieve more consistent results, focus on standardizing your protocol:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.
-
Ensure Uniform Heating: Use a water bath or a heating block to ensure all samples are heated uniformly.[1]
-
Standardize Incubation Times: Use a timer to ensure all samples are incubated for the exact same amount of time.
-
Read Absorbance Promptly: Read the absorbance of all samples at a consistent time point after stopping the reaction or after color development has stabilized.
Frequently Asked Questions (FAQs)
Q: What is the principle of the colorimetric assay using this compound for carbohydrate determination?
A: The assay is based on the reaction of carbohydrates with a strong acid (like phosphoric acid or sulfuric acid) under heating. This dehydrates pentoses to furfural and hexoses to hydroxymethylfurfural. These furfural derivatives then condense with aniline to form a colored Schiff base. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of the carbohydrate in the sample.[9]
Q: Can this assay distinguish between different types of sugars?
A: The specific color produced can sometimes help in the preliminary identification of the type of sugar. For example, in some variations of the assay using a mixed aniline-diphenylamine reagent, aldoses may produce bluish spots while ketoses yield reddish-brown spots in thin-layer chromatography. However, for quantitative analysis in solution, it generally measures total reducing sugars and may not be specific for a particular sugar without prior separation.[10]
Q: What are some common interfering substances in this compound assays?
A: Substances that can interfere include other aldehydes or ketones present in the sample, as well as compounds that may react with the strong acid or aniline. Proteins and amino acids, particularly tryptophan, can sometimes interfere.[1] If your sample matrix is complex, a sample cleanup step is recommended.
Q: How should I prepare the this compound reagent?
A: A common preparation for the aniline-diphenylamine-phosphoric acid reagent for TLC involves dissolving diphenylamine (B1679370) and aniline in acetone (B3395972) and then carefully adding phosphoric acid.[3] For quantitative assays, the specific formulation may vary, so it is crucial to follow the protocol you are using precisely. Always prepare the reagent fresh and handle it with care in a fume hood, as aniline is toxic.
Data Presentation
Table 1: Example Quantitative Data for a Colorimetric Aniline-Based Assay
The following table provides hypothetical data illustrating a standard curve for a colorimetric assay of glucose using an aniline-based reagent. Actual values will vary depending on the specific protocol and instrumentation.
| Glucose Concentration (µg/mL) | Absorbance at 620 nm (AU) |
| 0 (Blank) | 0.050 |
| 20 | 0.150 |
| 40 | 0.255 |
| 60 | 0.360 |
| 80 | 0.465 |
| 100 | 0.570 |
Experimental Protocols
Protocol: Quantitative Determination of Reducing Sugars using Aniline-Diphenylamine-Phosphoric Acid Reagent
This protocol is adapted for a quantitative spectrophotometric assay in solution.
1. Reagent Preparation:
-
Aniline-Diphenylamine Stock Solution: Dissolve 4 g of diphenylamine and 4 mL of aniline in 200 mL of acetone.[11]
-
Phosphoric Acid: Use 85% orthophosphoric acid.[11]
-
Working Reagent: Just before use, mix the aniline-diphenylamine stock solution with phosphoric acid in a 10:1 v/v ratio (e.g., 10 mL of stock solution and 1 mL of phosphoric acid).[12] Prepare this reagent fresh and in a fume hood.
2. Standard Preparation:
-
Prepare a stock solution of a standard sugar (e.g., glucose) at a concentration of 1 mg/mL in distilled water.
-
Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 10 to 100 µg/mL.
3. Assay Procedure:
-
Pipette 1 mL of each standard or sample into a clean, dry glass test tube.
-
Prepare a blank by pipetting 1 mL of distilled water into a separate test tube.
-
Carefully add 5 mL of the freshly prepared working reagent to each tube.
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes in a boiling water bath for 10 minutes.[11]
-
Cool the tubes to room temperature in a water bath.
-
Measure the absorbance of each solution at the appropriate wavelength (typically around 620 nm, but this should be optimized for your specific sugar and instrument) using a spectrophotometer, with the blank solution as the reference.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the reducing sugar in your samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative colorimetric assay of reducing sugars using an aniline-based reagent.
Caption: A decision tree for troubleshooting common issues in this compound colorimetric assays.
References
- 1. benchchem.com [benchchem.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. researchgate.net [researchgate.net]
- 4. go.zageno.com [go.zageno.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. bitesizebio.com [bitesizebio.com]
- 7. scribd.com [scribd.com]
- 8. codementor.io [codementor.io]
- 9. mljar.com [mljar.com]
- 10. Challenges with nonfiber carbohydrate methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sarponggroup.com [sarponggroup.com]
- 12. assbt.org [assbt.org]
Improving the yield and purity of aniline sulphate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of aniline (B41778) sulphate. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing aniline sulphate?
This compound is synthesized through an acid-base reaction between aniline and sulphuric acid. In this reaction, the basic amino group (-NH₂) of the aniline molecule accepts a proton from the acidic sulphuric acid, forming the anilinium ion. This ion then forms an ionic bond with the sulphate or bisulphate ion. The stoichiometry of the reaction can be controlled to produce either aniline bisulphate ([C₆H₅NH₃]⁺[HSO₄]⁻) or this compound (([C₆H₅NH₃]⁺)₂[SO₄]²⁻).
Q2: My final this compound product is discolored (yellow, brown, or black). What is the cause and how can I prevent it?
Discoloration in aniline and its derivatives is most commonly caused by air oxidation. Aniline is susceptible to oxidation, which is often accelerated by light and heat, leading to the formation of colored impurities.
To prevent discoloration:
-
Use Purified Aniline: Aniline that has darkened over time should be purified before use. Distillation under reduced pressure, often over zinc dust, is an effective method.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degassed Solvents: If using a solvent, ensure it is degassed prior to use to remove dissolved oxygen.
-
Use of Antioxidants: The addition of a small amount of a reducing agent, like zinc dust, can help prevent oxidation during the reaction.
Q3: I am experiencing a lower than expected yield. What are the potential reasons?
Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion. This can be influenced by reaction time, temperature, and stoichiometry.
-
Loss During Workup: Product can be lost during filtration and washing steps. Ensure the product is sufficiently insoluble in the washing solvent and that the filtration is efficient.
-
Side Reactions: At higher temperatures, side reactions such as sulphonation of the aniline ring can occur, leading to the formation of sulfanilic acid, which will reduce the yield of this compound.
Q4: How can I improve the crystal size and purity of my this compound?
The purity and crystal size can be improved through recrystallization.
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but has low solubility at room temperature. Water is a commonly used solvent for the recrystallization of many salts.
-
Slow Cooling: Allowing the saturated solution to cool slowly and without disturbance promotes the formation of larger, more well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals.
-
Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Product loss during workup- Side reactions (e.g., sulphonation) | - Increase reaction time or gently heat the mixture.- Ensure stoichiometric amounts of reactants.- Minimize the amount of washing solvent and use it cold.- Control the reaction temperature to avoid high temperatures that favor sulphonation. |
| Discolored Product (Yellow/Brown/Black) | - Oxidation of aniline starting material or product- Impurities in the starting materials | - Purify aniline by distillation before use.- Conduct the reaction under an inert atmosphere (N₂ or Ar).- Use high-purity starting materials. |
| Oily Product or Failure to Crystallize | - Presence of unreacted aniline- Incorrect solvent for crystallization | - Ensure the reaction has gone to completion.- Wash the crude product with a solvent in which aniline is soluble but this compound is not (e.g., diethyl ether).- Perform recrystallization from a suitable solvent like water or an ethanol (B145695)/water mixture. |
| Fine, Powdery Crystals | - Rapid cooling during crystallization | - Allow the crystallization solution to cool slowly and without agitation to room temperature, followed by further cooling in an ice bath. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound.
Materials:
-
Aniline (freshly distilled)
-
Concentrated Sulphuric Acid (98%)
-
Ethanol
-
Diethyl Ether
-
Distilled Water
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ice bath
Procedure:
-
Reactant Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g (0.107 mol) of freshly distilled aniline in 50 mL of ethanol.
-
Reaction: Place the flask in an ice bath and begin stirring. Slowly and dropwise, add a stoichiometric amount of concentrated sulphuric acid. For this compound (2:1 salt), add 5.25 g (0.0535 mol) of concentrated sulphuric acid. For aniline bisulphate (1:1 salt), add 10.5 g (0.107 mol) of concentrated sulphuric acid. The reaction is exothermic, so maintain the temperature below 20°C.
-
Precipitation: After the addition of sulphuric acid is complete, a white precipitate of this compound should form. Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the purified this compound crystals in a desiccator or in a vacuum oven at a low temperature.
Expected Yield and Purity:
| Parameter | Expected Value |
| Theoretical Yield | ~15.2 g (for 2:1 salt) |
| Typical Actual Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Purity (by titration) | >98% |
Visualizing the Process
Experimental Workflow
Caption: A flowchart of the key steps in the synthesis of this compound.
Troubleshooting Logic for Discolored Product
Caption: A decision tree for troubleshooting a discolored this compound product.
Identifying and minimizing interferences in aniline sulphate-based methods
Welcome to the technical support center for aniline (B41778) sulphate-based analytical methods. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize interferences in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using aniline-based reagents for carbohydrate detection?
A1: Aniline-based methods for carbohydrate detection rely on the acid-catalyzed dehydration of sugars into aldehydes. Specifically, pentoses are converted to furfural (B47365), and hexoses are converted to hydroxymethylfurfural. These aldehydes then condense with aniline to form colored Schiff bases, which can be detected qualitatively or quantitatively.[1]
Q2: What are the primary applications of aniline sulphate-based methods in a laboratory setting?
A2: Aniline salts are most commonly used as spray reagents in qualitative analysis for the post-chromatographic visualization of reducing sugars, for instance, in Thin-Layer Chromatography (TLC).[1] This technique is prevalent in biochemistry, food analysis, and natural product research for screening the carbohydrate content of various samples.[1] While less common, the same principle can be adapted for quantitative spectrophotometric assays.
Q3: Can this method differentiate between different types of sugars?
A3: Yes, to some extent. In qualitative methods like TLC, the specific color of the Schiff base formed can give a preliminary identification of the type of sugar present.[1] For instance, pentoses and hexoses can yield different colored spots. However, for precise quantification of individual sugars in a mixture, more selective methods like HPLC or GC-MS are recommended.[2]
Q4: Is this compound considered a hazardous chemical?
A4: Yes, this compound is classified as a toxic substance. It can be harmful if ingested, inhaled, or absorbed through the skin.[3][4] It may cause skin and eye irritation, and prolonged exposure can lead to more severe health issues.[3][4] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]
Troubleshooting Guides
Issue 1: High Background Absorbance or Streaking on TLC Plates
Q: My blank samples show high absorbance, or my TLC plate has a high background color, obscuring the results. What could be the cause?
A: High background can stem from several sources:
-
Contaminated Reagents: The this compound, acid, or solvents may be contaminated. Using fresh, high-purity reagents is crucial.
-
Reactive Impurities in the Sample: The sample matrix itself might contain compounds that react with the reagents.
-
Inadequate Cleaning: Residual detergents or other chemicals on glassware can interfere with the assay.
Troubleshooting Steps:
-
Run a Reagent Blank: Prepare a blank containing all reagents but no sample. A significant color change indicates contaminated reagents.
-
Use High-Purity Solvents: Ensure all solvents are of analytical grade.
-
Clean Glassware Thoroughly: Rinse all glassware with a suitable solvent and then with deionized water before use.
-
Sample Cleanup: Consider a sample purification step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
Issue 2: Low or No Signal/Color Development
Q: I am not observing the expected color development, or the signal is very weak. What should I check?
A: A weak or absent signal can be due to several factors:
-
Reagent Degradation: Aniline solutions can degrade over time, especially when exposed to light. It is advisable to prepare fresh aniline-based reagents.
-
Incorrect pH: The formation of the Schiff base is pH-dependent. Ensure the acidic conditions are appropriate for the dehydration step and that any subsequent steps have the correct pH.
-
Insufficient Heating: The dehydration of sugars to furfural or hydroxymethylfurfural requires heat. Ensure the heating step is performed at the correct temperature and for the specified duration.
-
Low Analyte Concentration: The concentration of carbohydrates in your sample may be below the detection limit of the assay.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always use freshly prepared aniline spray reagents or solutions.
-
Verify Experimental Conditions: Double-check the protocol for correct temperatures, incubation times, and pH values.
-
Run a Positive Control: Use a standard solution of a known carbohydrate (e.g., glucose) to confirm that the reagents and procedure are working correctly.
-
Concentrate the Sample: If the analyte concentration is too low, consider concentrating your sample before the analysis.
Issue 3: Inconsistent or Non-Reproducible Results
Q: I am getting high variability between my replicate samples. What could be causing this?
A: Variability in results often points to inconsistencies in the experimental procedure:
-
Inaccurate Pipetting: Small volumes of reagents or samples must be pipetted accurately.
-
Uneven Heating: Inconsistent heating can lead to variable rates of the dehydration reaction.
-
Variable Incubation Times: The timing of each step of the reaction is critical for reproducible results.
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all micropipettes are properly calibrated.
-
Use a Heat Block or Water Bath: For consistent heating, use a calibrated heat block or a water bath.
-
Standardize Timings: Use a timer for all incubation steps to ensure consistency across all samples.
-
Ensure Homogeneous Mixing: Vortex or mix each sample thoroughly after the addition of each reagent.
Quantitative Data Summary
The following tables provide a summary of expected qualitative results for TLC analysis and representative quantitative parameters for a spectrophotometric aniline-based assay.
Table 1: Typical Colors of Sugar-Aniline Condensation Products on TLC Plates
| Sugar Type | Typical Color |
| Pentoses (e.g., Xylose, Arabinose) | Red-Pink |
| Hexoses (e.g., Glucose, Fructose) | Brown-Yellow |
| Uronic Acids | Pink |
Note: The exact color and intensity can vary based on the specific sugar, its concentration, and the experimental conditions.[1]
Table 2: Performance of a Spectrophotometric Aniline-Based Assay for Aniline Quantification
| Parameter | UV-Vis Spectrophotometry (Colorimetric) |
| Linearity Range | 0.2 - 2.4 µg/mL |
| Wavelength of Maximum Absorption (λmax) | ~500-550 nm |
This data is for a colorimetric method for aniline quantification and can serve as a reference for a carbohydrate assay based on similar principles.[2][6]
Experimental Protocols
Protocol 1: Qualitative TLC for Reducing Sugars
Objective: To detect the presence of reducing sugars in a sample using Thin-Layer Chromatography with an aniline-based spray reagent.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Capillary tubes for spotting
-
Aniline phthalate (B1215562) spray reagent (See preparation below)
-
Standard sugar solutions (e.g., glucose, xylose)
-
Sample solution
-
Mobile phase (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)
-
Oven or heat gun
Procedure:
-
Preparation of Aniline Phthalate Spray Reagent: Dissolve 1.66 g of o-phthalic acid and 0.93 g of aniline in 100 mL of n-butanol saturated with water.[1]
-
TLC Plate Preparation: On a TLC plate, draw a starting line with a pencil about 1.5 cm from the bottom. Mark points for spotting the sample and standards.
-
Spotting: Using capillary tubes, apply small spots of the sample and standard sugar solutions onto the marked points. Allow the spots to dry completely.
-
Development: Place the spotted TLC plate into the developing chamber containing the mobile phase. The solvent level must be below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1-2 cm from the top.
-
Drying: Remove the plate from the chamber, mark the solvent front, and dry the plate completely in a fume hood.
-
Visualization: Spray the dried plate evenly with the aniline phthalate reagent. Heat the plate at 105-110°C for about 10 minutes.
-
Analysis: Observe the colored spots that develop. Compare the Retention Factor (Rf) values and colors of the sample spots with those of the standards to identify the sugars present.[1]
Protocol 2: Spectrophotometric Quantification of Carbohydrates
Objective: To quantify the total carbohydrate content in a sample using an aniline-sulphate-based colorimetric method.
Materials:
-
This compound reagent (e.g., 2% aniline in 4 M H₂SO₄)
-
Standard glucose solutions (for calibration curve)
-
Sample solution
-
Spectrophotometer
-
Test tubes
-
Water bath
Procedure:
-
Sample Preparation: Prepare a series of glucose standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL) and the sample solutions in deionized water.
-
Reaction: To 1 mL of each standard and sample in a test tube, add 5 mL of the this compound reagent.
-
Heating: Mix the contents of the tubes and heat in a boiling water bath for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption (to be determined, but typically in the range of 400-550 nm) against the blank (0 µg/mL glucose).
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of carbohydrates in the sample from this curve.
Visualizations
Caption: Workflow for TLC analysis of reducing sugars.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Purification of Aniline Sulphate for Sensitive Applications
Welcome to the technical support center for the purification of aniline (B41778) sulphate. This resource is designed for researchers, scientists, and drug development professionals who require high-purity aniline sulphate for sensitive applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities, which can be broadly categorized as:
-
Oxidation Products: Aniline is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities like p-benzoquinone and polymeric by-products.[1] These are often the cause of a yellow, red, or brown discoloration of the product.
-
Process-Related Impurities: These can include unreacted starting materials from the synthesis of aniline, residual solvents (e.g., benzene, toluene), and by-products from the sulphonation process.[1]
-
Elemental Impurities: Trace amounts of heavy metals from catalysts used during synthesis may be present.[1]
Q2: What is the most effective method for purifying this compound for sensitive applications?
A2: For solid salts like this compound, recrystallization is the most common and highly effective purification method. This technique relies on the difference in solubility of this compound and its impurities in a suitable solvent at different temperatures. By carefully selecting a solvent, this compound can be dissolved in a hot solvent and then allowed to crystallize upon cooling, leaving the impurities behind in the solution.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal solvent for recrystallization should:
-
Dissolve the this compound completely when the solvent is hot (at or near its boiling point).
-
Dissolve very little or none of the this compound when the solvent is cold (at room temperature or below).
-
Either dissolve the impurities completely at all temperatures or not dissolve them at all.
-
Not react with this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on solubility data, water and ethanol-water mixtures are commonly used for the recrystallization of aniline salts.[2]
Q4: How can I assess the purity of my this compound before and after purification?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying this compound from its organic impurities.
-
Gas Chromatography (GC): GC can also be used, though it may require derivatization to improve the volatility and thermal stability of the aniline salt.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Spectroscopic Methods (UV-Vis, NMR): These techniques can provide information about the presence of chromophoric impurities and the structural integrity of the this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound by recrystallization.
Problem 1: The this compound is discolored (yellow, brown, or reddish).
-
Question: My starting material or my recrystallized product is colored. What is the cause and how can I fix it?
-
Answer: Discoloration is almost always due to the presence of oxidized impurities.[1] To remove these:
-
Use Activated Charcoal: During the recrystallization process, after dissolving the this compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Perform a Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal and any other insoluble impurities.
-
Prevent Further Oxidation: Minimize the exposure of this compound to air and light. Store the purified product in a dark, tightly sealed container.[3]
-
Problem 2: The this compound "oils out" instead of forming crystals.
-
Question: When I cool the solution, an oily layer forms instead of solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the this compound comes out of solution at a temperature above its melting point in the solvent system. This can be due to a high concentration of impurities or too rapid cooling. To resolve this:
-
Re-heat the Solution: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the this compound does not become supersaturated at too high a temperature.
-
Cool Slowly: Allow the solution to cool down to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Consider a Different Solvent System: If the problem persists, you may need to experiment with a different solvent or a mixture of solvents.
-
Problem 3: I have a very low recovery of purified this compound.
-
Question: After recrystallization, my yield of pure product is very low. How can I improve it?
-
Answer: Low recovery can be caused by several factors:
-
Using Too Much Solvent: If too much solvent is used, a significant amount of your product will remain dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to occur and that the solution has been cooled to a low enough temperature (e.g., in an ice bath).
-
Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the redissolving of your product.
-
Problem 4: No crystals are forming, even after cooling.
-
Question: The solution is clear and no crystals have formed after cooling for a long time. What's wrong?
-
Answer: This is likely due to the solution not being saturated or supersaturated. Here are some ways to induce crystallization:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This will act as a template for other crystals to grow.
-
Reduce the Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration of the this compound. Then, allow it to cool again.
-
Use an Anti-Solvent: If you are using a solvent in which this compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy, then allow it to cool.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility ( g/100 g of solvent) |
| Water | 15 °C | 6.6[2] |
| Ethanol | - | Sparingly Soluble[2] |
| Diethyl Ether | - | Insoluble[2] |
Note: "Sparingly soluble" indicates that a significant amount of solvent is required to dissolve a small amount of the solute.
Table 2: Purity Analysis Methods
| Analytical Method | Principle | Typical Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification of this compound and separation from organic impurities. |
| GC-MS | Separation of volatile/derivatized compounds, detection by mass fragmentation. | Identification and quantification of volatile impurities. |
| Melting Point | Determination of the temperature range over which the solid melts. | A sharp, high melting point indicates high purity. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation and detection of proton-containing impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol is a general guideline. The optimal solvent ratio and volumes may need to be adjusted based on the initial purity of your this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored samples)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 ethanol/water mixture to just cover the solid.
-
Gently heat the mixture with stirring.
-
Continue to add the hot ethanol/water mixture dropwise until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the flask and gently heat for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper under vacuum. For final drying, a vacuum oven at a low temperature can be used.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Proper storage and handling conditions to prevent aniline sulphate degradation
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of aniline (B41778) sulphate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is aniline sulphate and what are its common uses in research?
This compound is the salt of aniline and sulphuric acid. It is a white to off-white crystalline powder used in various chemical syntheses, including the manufacturing of dyes, pharmaceuticals, and rubber chemicals. In a laboratory setting, it serves as a reagent and an intermediate in organic synthesis.
Q2: What are the primary signs of this compound degradation?
The most common sign of degradation is a change in color. Pure this compound is a white or off-white powder.[1] Upon exposure to air and light, it can oxidize, leading to a yellowish or brownish discoloration.[2] Significant darkening indicates substantial degradation.
Q3: What are the main factors that cause this compound to degrade?
This compound is sensitive to several environmental factors that can induce degradation:
-
Light: Exposure to direct sunlight or other sources of UV radiation can accelerate oxidation.[3][4]
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis and degradation.[4]
-
Air (Oxygen): this compound can oxidize when in contact with air, which is a primary cause of discoloration.[2]
-
Heat: Elevated temperatures can increase the rate of chemical degradation.[5]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can cause decomposition.[5]
Q4: How should I properly store my this compound to ensure its stability?
To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage conditions. A summary of these conditions is provided in the table below.
Storage and Handling Conditions
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | Minimizes the rate of thermal degradation. |
| Light | Keep away from direct sunlight.[3] | Prevents photo-oxidation. |
| Atmosphere | Store in a tightly closed container.[3] | Protects from atmospheric moisture and oxygen. |
| Ventilation | Store in a well-ventilated area.[5] | Prevents accumulation of any potential vapors. |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Displaces oxygen, significantly slowing down oxidative degradation. |
| Container | Use the original, tightly sealed container. Ensure the container material is compatible. | Prevents contamination and exposure to environmental factors. |
Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid creating dust when handling the powder.[6]
-
Prevent contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the area where this compound is handled.[6]
-
Wash hands thoroughly after handling the compound.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: The this compound powder has turned yellow/brown.
-
Cause: This is a classic sign of oxidation due to exposure to air and/or light.[2]
-
Solution:
-
Assess the extent of degradation: A slight discoloration may not significantly impact all applications, but for high-purity requirements, the material should be tested for purity before use.
-
Purification: For critical applications, purification by recrystallization may be an option, though it is often more practical to use a fresh, unopened container of the reagent.
-
Prevention: Review your storage procedures. Ensure the container is always tightly sealed immediately after use and stored in a dark, dry location. For highly sensitive experiments, consider storing smaller aliquots to avoid repeated exposure of the main stock to the atmosphere.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: If you are experiencing issues such as low yields, unexpected side products, or failed reactions, degraded this compound could be the culprit. Degradation products can act as impurities that interfere with the intended chemical reaction.
-
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of the this compound for any discoloration.
-
Purity Check: Perform a purity analysis to determine the percentage of active this compound. An HPLC method is recommended for this purpose (see Experimental Protocols section).
-
Use a Fresh Sample: As a definitive test, repeat the experiment using this compound from a new, unopened container and compare the results.
-
Review Handling Procedures: Ensure that the reagent is not being inadvertently contaminated during handling. Use clean spatulas and weighing boats for each use.
-
Issue 3: The this compound appears clumpy or moist.
-
Cause: This indicates moisture absorption due to the hygroscopic nature of the salt.[4] This can happen if the container is not sealed properly or is stored in a humid environment.
-
Solution:
-
Drying: The material can be dried in a desiccator over a suitable drying agent. However, this will not reverse any chemical degradation that has already occurred due to the presence of moisture.
-
Purity Assessment: After drying, it is essential to test the purity of the material before use, as hydrolysis may have occurred.
-
Preventative Measures: Store this compound in a desiccator or a controlled low-humidity environment, especially after the container has been opened.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound degradation.
References
Optimizing aniline sulphate concentration for specific staining protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aniline-based stains. The information is structured to directly address specific issues that may be encountered during experimental procedures.
Section 1: Aniline (B41778) Sulphate for Lignin (B12514952) Detection
Aniline sulphate is primarily used as a reagent for the detection of lignin, particularly in plant histology and paper analysis. It imparts a yellow color to lignified tissues.
Frequently Asked Questions (FAQs): this compound
Q1: What is the primary application of this compound in staining?
A1: this compound is predominantly used as a microchemical stain to detect the presence of lignin in plant cell walls and in the analysis of paper composition. Lignin-containing materials, such as groundwood or jute fibers, will stain yellow in the presence of an this compound solution.[1]
Q2: How does the this compound test for lignin compare to the phloroglucinol (B13840) test?
A2: Both this compound and phloroglucinol are used to detect lignin. While some standards suggest this compound is less sensitive, comparative studies have found them to be of similar sensitivity in many cases, both detecting lignin above a 4.4% threshold in paper.[2] this compound offers the advantages of being less expensive and easier to prepare, using water as a solvent instead of an acid/alcohol mixture.[2]
Q3: What are the safety precautions for handling this compound?
A3: this compound is a toxic compound and should be handled with care. It is toxic by inhalation, ingestion, and skin contact.[1] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Troubleshooting Guide: this compound Staining
| Issue | Potential Cause | Recommended Solution |
| Weak or No Yellow Staining | Lignin content is below the detection limit of the stain.[2] | Consider using a more sensitive lignin detection method if trace amounts are suspected. Confirm the presence of lignin with an alternative method like the phloroglucinol-HCl test. |
| Staining solution has degraded. | Prepare a fresh 1% this compound solution. Store the solution in a dark, cool place. | |
| Inconclusive Results on Yellowed Paper | The inherent color of the aged paper is masking the yellow stain. | This is a known limitation. If the this compound test is inconclusive on yellowed paper, the phloroglucinol test may also be inconclusive.[2] |
Experimental Protocol: Lignin Detection with this compound
Objective: To detect the presence of lignin in plant tissue sections or paper fibers.
Materials:
-
This compound powder
-
Distilled water
-
Microscope slides and coverslips
-
Dropper or pipette
-
Plant tissue sections or paper samples
Procedure:
-
Prepare a 1% (w/v) this compound Solution: Dissolve 1 gram of this compound in 100 mL of distilled water.[1]
-
Sample Preparation:
-
For plant tissue: Prepare thin sections of the material.
-
For paper: Tease apart a small sample of the paper fibers.
-
-
Staining: Place the sample on a microscope slide and add a few drops of the 1% this compound solution.
-
Observation: Allow the stain to react for a few minutes. Observe the sample under a microscope. A positive reaction for lignin is indicated by the appearance of a yellow color.[1]
Section 2: Aniline Blue for Biological Staining
Aniline blue is a widely used stain in histology, particularly for visualizing collagen and connective tissues in methods like Masson's trichrome stain. It is also used in plant biology to stain callose. It is important to distinguish aniline blue from this compound, as they are different compounds with distinct applications.
Frequently Asked questions (FAQs): Aniline Blue
Q1: What is aniline blue used for in biological staining?
A1: Aniline blue is a versatile dye used to stain various biological structures. In histology, it is a key component of trichrome stains (e.g., Masson's and Mallory's) to color collagen and connective tissue blue.[3][4] In plant and fungal studies, it is used to stain callose and other fungal polysaccharides.[3]
Q2: Can I use aniline blue and this compound interchangeably?
A2: No. Aniline blue and this compound are different chemical compounds with different staining properties and applications. This compound is used to detect lignin (yellow color), while aniline blue is a blue dye for components like collagen and callose.
Q3: My aniline blue solution has an unexpectedly low pH. What could be the cause?
A3: This can be due to several factors, including impurities in the aniline blue powder, the use of deionized water that has absorbed atmospheric CO2, or degradation of the dye due to improper storage.[5] It is recommended to use analytical grade dye and freshly prepared, buffered solutions.
Troubleshooting Guide: Aniline Blue Staining (within Trichrome Protocols)
| Issue | Potential Cause | Recommended Solution |
| Poor or No Blue Staining of Collagen | Incomplete removal of the red counterstain (e.g., Biebrich Scarlet-Acid Fuchsin) from collagen fibers. | Ensure the Biebrich Scarlet-Acid Fuchsin solution is acidified to a pH of 1.3-1.4. This aids in the subsequent removal of the red stain from collagen by the phosphomolybdic/phosphotungstic acid solution.[6] |
| Aniline blue is not being retained in the sections. | Verify that the differentiation step after aniline blue staining is not too aggressive. Use a brief rinse with a weak acid solution (e.g., 0.5-1% acetic acid) to help fix the blue stain in the collagen. | |
| Sections Appear Overly Red or Yellow | The phosphomolybdic/phosphotungstic acid step was not sufficient to decolorize the muscle and cytoplasm before aniline blue application. | Increase the incubation time in the phosphomolybdic/phosphotungstic acid solution. |
| The aniline blue solution is old or has precipitated. | Prepare a fresh aniline blue staining solution and filter it before use. |
Quantitative Data: Aniline Blue Concentrations in Staining Protocols
| Staining Method | Aniline Blue Concentration | Solvent/Buffer | Target Structure |
| Mallory's Trichrome Stain | 0.5 g in 100 mL | Distilled water (with Orange G and phosphotungstic acid)[7] | Collagen Fibers |
| Gomori Trichrome Stain | 0.3 g in 100 mL | Distilled water (with chromotrope 2R, phosphotungstic acid, and acetic acid)[7] | Collagen Fibers |
| Fluorescent Staining of Callose | 0.5% (w/v) | Sørensen's phosphate (B84403) buffer (0.1 M, pH=8.0)[8] | Callose |
| Fluorescent Staining of Callose (alternative) | 1% (w/v) | Sørensen's phosphate buffer[9] | Callose |
Experimental Protocols
Objective: To differentiate collagen and muscle fibers in tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin solution
-
Phosphomolybdic-Phosphotungstic Acid solution
-
Aniline Blue solution
-
0.5% Acetic Acid solution
Procedure:
-
Stain nuclei with fresh Weigert's Iron Hematoxylin for 10 minutes. Wash in running tap water.[10]
-
Stain in Biebrich Scarlet-Acid Fuchsin for 2 minutes. Rinse in distilled water.[10]
-
Place in Phosphomolybdic-Phosphotungstic Acid for 10-15 minutes.[10]
-
Transfer directly to Aniline Blue solution and stain for 5 minutes.[10]
-
Rinse in distilled water.
-
Differentiate in 0.5% Acetic Acid solution for 3-5 minutes.[10]
-
Dehydrate through alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue
Objective: To visualize callose in plant tissues using fluorescence microscopy.
Materials:
-
Plant tissue sections
-
Sørensen's phosphate buffer (0.1 M, pH 8.0)
-
Aniline Blue powder
-
Fluorescence microscope with UV excitation (approx. 365 nm)
Procedure:
-
Prepare Staining Solution: Prepare a 0.5% (w/v) solution of Aniline Blue in Sørensen's phosphate buffer.[8]
-
Staining: Incubate the tissue sections in the aniline blue solution for 1 hour at room temperature, protected from light to prevent degradation of the dye.[8]
-
Washing: Wash the sections twice with the phosphate buffer for 5 minutes each.
-
Mounting: Mount the sections in a drop of buffer on a microscope slide.
-
Visualization: Observe under a fluorescence microscope. Callose deposits will fluoresce a bright yellow-green.[8]
Visualizations
Caption: Workflow for a typical trichrome staining protocol using Aniline Blue.
Caption: Decision tree for troubleshooting weak Aniline Blue staining of collagen.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Evaluation of spot tests for detecting lignin [cool.culturalheritage.org]
- 3. Aniline Blue WS - Wikipedia [en.wikipedia.org]
- 4. Aniline blue: Significance and symbolism [wisdomlib.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. biognost.com [biognost.com]
- 8. Fluorescent staining for Callose with aniline blue [protocols.io]
- 9. Aniline blue and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newcomersupply.com [newcomersupply.com]
Common side reactions and byproducts to avoid with aniline sulphate
Welcome to the technical support center for aniline (B41778) sulphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and prevent the formation of unwanted byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aniline sulphate and how does its reactivity differ from aniline?
This compound is the salt formed between aniline and sulphuric acid, with the chemical formula (C₆H₅NH₃)₂SO₄. In solution, it exists as the anilinium cation (C₆H₅NH₃⁺) and the sulphate anion. The key difference in reactivity compared to aniline (C₆H₅NH₂) stems from the protonation of the amino group.
-
Anilinium Ion (-NH₃⁺): The nitrogen atom no longer has a lone pair to donate. Instead, the positive charge makes it a strong electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.[2][3]
This difference is critical in reactions like nitration, where the acidic medium can protonate aniline and lead to significant amounts of meta-substituted byproduct.[4][5]
Q2: My aniline reaction has turned dark brown or black. What is the likely cause?
The formation of a dark color, often described as "tarry" or black, is typically due to oxidation of the aniline.[6] Aniline is highly susceptible to oxidation, which can be caused by exposure to air, strong oxidizing agents, or harsh reaction conditions (e.g., strong acids).[7] The products are often complex polymeric materials known as polyaniline or aniline black.[7][8]
Q3: What are the primary types of side reactions to be aware of when using this compound?
The most common side reactions fall into three main categories:
-
Oxidation: Leads to colored impurities, polymers (polyaniline), azoxybenzenes, and nitrobenzenes.[7][9][10]
-
Over-reaction in Electrophilic Substitution: The highly activated nature of free aniline can lead to multiple substitutions, such as the formation of 2,4,6-tribromoaniline (B120722) when reacting with bromine water.[11][12]
-
Loss of Regioselectivity: In acidic conditions, the formation of the anilinium ion competes with the free aniline, leading to a mixture of ortho, para, and meta products in reactions like nitration.[4][13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nitration (Formation of m-nitroaniline)
Problem: Direct nitration of aniline or this compound with a mixture of nitric acid and sulphuric acid results in a significant yield of the undesired m-nitroaniline byproduct.
Cause: In the strongly acidic nitrating mixture, aniline is protonated to form the anilinium ion. This ion is a meta-director, leading to the formation of m-nitroaniline.[2][3] The free aniline that remains is an ortho, para-director. This competition results in a mixture of isomers.
Solution: Employ a protecting group strategy. By acetylating the amine group to form acetanilide (B955), you moderate its activating effect and prevent protonation. The acetamido group is still an ortho, para-director but is less activating, which prevents oxidation and over-reaction. The desired nitroaniline isomer can then be obtained by hydrolysis.[11][13][14]
Quantitative Data: Product Distribution in Aniline Nitration
| Nitration Method | o-Nitroaniline Yield | m-Nitroaniline Yield | p-Nitroaniline Yield | Notes |
| Direct Nitration | ~2%[13] | ~47%[4][5][13] | ~51%[4][5][13] | Significant oxidation and tar formation also occur. |
| Via Acetanilide Protection | ~10% | Negligible | ~90% | Yields represent isomer distribution before purification.[14] |
Logical Workflow for Selective Nitration
Caption: Troubleshooting workflow for meta-byproduct in aniline nitration.
Issue 2: Polysubstitution in Halogenation
Problem: Reaction of aniline with bromine water yields 2,4,6-tribromoaniline instead of the desired monobrominated product.
Cause: The -NH₂ group is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack. With a reactive halogenating agent like bromine water, the reaction is difficult to stop at a single substitution.[12]
Solution:
-
Reduce Reactivity: Protect the amino group via acetylation to form acetanilide. The acetamido group is less activating, allowing for controlled monohalogenation. The protecting group can be removed by hydrolysis after the reaction.[7]
-
Use Milder Conditions: Use a non-polar solvent like carbon disulphide (CS₂) and low temperatures to reduce the dissociation of bromine and decrease the concentration of the electrophile.[12] Another approach involves using copper(II) bromide in an ionic liquid, which provides high para-selectivity.[15]
Experimental Protocol: Selective para-Bromination of Aniline (via Protection)
This is a two-step process involving the protection of the amino group followed by bromination.
Step 1: Acetylation of Aniline to Acetanilide [16]
-
Dissolve 5.0 g of aniline in 135 mL of water and 4.5 mL of concentrated HCl.
-
Prepare a separate solution of 5.3 g of sodium acetate (B1210297) in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride with swirling.
-
Immediately add the sodium acetate solution to the mixture.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water. The crude acetanilide can be used in the next step.
Step 2: Bromination of Acetanilide
-
Dissolve the crude acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1 molar equivalent) of bromine dissolved in acetic acid dropwise while stirring. Maintain a low temperature.
-
After the addition is complete, allow the mixture to stir for an additional hour.
-
Pour the reaction mixture into a large volume of ice water to precipitate the 4-bromoacetanilide.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
-
The 4-bromoacetanilide can then be hydrolyzed back to 4-bromoaniline (B143363) by heating with aqueous acid (e.g., H₂SO₄/H₂O).[17]
Issue 3: Formation of Oxidation Byproducts
Problem: The reaction mixture darkens, and the final product is contaminated with colored impurities or insoluble polymers.
Cause: Aniline is sensitive to oxidizing agents and even atmospheric oxygen, especially under acidic conditions or in the presence of metal ions.[6][7] This leads to the formation of highly colored and often polymeric byproducts like polyaniline.[8][18]
Solutions & Preventative Measures:
-
Use High-Purity Aniline: Use freshly distilled, colorless aniline for synthesis to remove pre-existing oxidized impurities.[6]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.
-
Avoid Strong Oxidizing Agents: If the desired reaction is not oxidation, ensure all reagents are free from oxidizing contaminants.
-
Protection Strategy: Acetylating the amino group reduces its susceptibility to oxidation.[11]
Reaction Pathway: Aniline Oxidation
Caption: Common oxidation pathways and byproducts of aniline.
Analytical Methods for Byproduct Identification
To effectively troubleshoot, it is crucial to identify and quantify the byproducts formed.
Recommended Analytical Techniques
| Technique | Application for Aniline Byproducts | Detection Limit (Example) | Reference |
| GC-MS | Ideal for identifying and quantifying volatile byproducts like nitroanilines, haloanilines, and alkylated anilines. | 0.1 mg/L (Aniline in serum) | [19] |
| HPLC-UV/DAD | Excellent for separating isomers (o, m, p) and quantifying non-volatile or thermally sensitive compounds like azo dyes. A Diode Array Detector (DAD) can help identify peaks by their UV spectra. | ≤ 0.2 µg/L (Nitroanilines in water) | [20] |
| TLC | A quick and inexpensive method for monitoring reaction progress and qualitatively checking for the presence of byproducts. | N/A (Qualitative) | [21] |
Experimental Protocol: Sample Preparation for GC-MS Analysis (Based on EPA Method 8131) [22]
-
Sample Extraction: Take a 1-liter aqueous sample from the reaction mixture (after quenching). Adjust the pH to >11 with 1.0 M NaOH.
-
Extract the sample twice with 60 mL portions of methylene (B1212753) chloride in a separatory funnel.
-
Drying: Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.
-
Analysis: Inject 1 µL of the concentrated extract into the GC-MS for analysis. Use a column suitable for amines, such as a 5% diphenyl / 95% dimethylpolysiloxane capillary column.[19]
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. quora.com [quora.com]
- 3. Nitration of aniline in the strong acidic medium also class 11 chemistry CBSE [vedantu.com]
- 4. testbook.com [testbook.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. Khan Academy [khanacademy.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Aromatic Nitration [cs.gordon.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. epa.gov [epa.gov]
Resolving poor reproducibility in experiments involving aniline sulphate reagent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address poor reproducibility in experiments involving aniline (B41778) sulphate reagent.
Frequently Asked Questions (FAQs)
Q1: What is aniline sulphate and what are its common applications in a research setting?
This compound is a salt formed from aniline and sulfuric acid.[1][2] It is a white to off-white crystalline powder.[2] In a laboratory setting, it is primarily used as a reagent in qualitative and quantitative colorimetric assays. A notable application is the detection of certain carbohydrates and in the qualitative analysis of mechanical pulp paper.[2] For instance, aniline-based reagents are used for the detection of reducing sugars in thin-layer chromatography (TLC).[3] The principle involves the acid-catalyzed degradation of sugars to furfural (B47365) or hydroxymethylfurfural, which then condense with aniline to form colored compounds.[3]
Q2: What are the primary causes of poor reproducibility when using this compound reagent?
Poor reproducibility in assays using this compound reagent can stem from several factors:
-
Reagent Quality and Preparation: The purity of the this compound, the age of the solution, and inconsistencies in its preparation are major sources of variability.
-
Reagent Degradation: this compound is sensitive to light and moisture.[2] Exposure to these elements can lead to degradation, altering its reactivity. A color change in the solid reagent (from white to yellow or brown) is a key indicator of degradation.
-
Experimental Conditions: Variations in temperature, pH, and incubation time can significantly impact the rate and extent of the color-forming reaction.
-
Interfering Substances: The presence of certain compounds in the sample matrix can interfere with the reaction, leading to inaccurate or inconsistent results.
-
Pipetting and Measurement Errors: Inaccurate or inconsistent dispensing of reagents and samples is a common source of experimental error.
Q3: How should this compound reagent be prepared and stored to ensure stability?
To ensure the stability and reproducibility of this compound reagent, follow these guidelines:
-
Preparation:
-
Use high-purity, crystalline this compound.
-
Prepare the reagent fresh, ideally on the day of use.
-
Use deionized or distilled water and analytical grade solvents.
-
The specific concentration will depend on the protocol, but a common preparation for qualitative paper analysis is a 1% solution.[2]
-
-
Storage of Solid:
-
Store solid this compound in a tightly sealed, amber or opaque container to protect it from light and moisture.[2]
-
Store in a cool, dark, and dry place. Recommended storage temperatures are often between 2-8°C.
-
-
Storage of Solution:
-
If a stock solution must be stored, it should be kept in a tightly sealed amber bottle in a refrigerator.
-
The stability of the solution is limited, and it is recommended to perform a quality control check before each use if it is not freshly prepared.
-
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to poor reproducibility in your experiments.
Issue 1: Inconsistent or No Color Development
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Reagent | 1. Visually inspect the solid this compound. If it is discolored (yellow or brown), it has likely degraded and should be discarded. 2. Prepare a fresh solution of the this compound reagent. |
| Incorrect Reagent Concentration | 1. Verify the calculations used for preparing the reagent. 2. Ensure accurate weighing and volumetric measurements. |
| Sub-optimal pH | 1. Measure the pH of the final reaction mixture. 2. Adjust the pH according to the specific protocol requirements using appropriate buffers. |
| Presence of Oxidizing or Reducing Agents | 1. Review the sample matrix for potential interfering substances. 2. If suspected, perform a spike and recovery experiment to confirm interference. |
| Insufficient Incubation Time or Temperature | 1. Ensure that the incubation time and temperature are consistent with the protocol. 2. Use a calibrated incubator or water bath for precise temperature control. |
Issue 2: High Background or Non-specific Color Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Glassware | 1. Ensure all glassware is scrupulously clean. 2. Consider an acid wash followed by a thorough rinse with deionized water. |
| Impure Solvents or Reagents | 1. Use high-purity, analytical grade solvents and reagents. 2. Prepare fresh solutions to avoid degradation products that might contribute to background color. |
| Extended Incubation Time | 1. Adhere strictly to the incubation time specified in the protocol. 2. Perform a time-course experiment to determine the optimal endpoint for measurement. |
| Light Exposure | 1. Protect the reaction mixture from direct light, especially during incubation, as aniline compounds can be light-sensitive.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Reagent (for Qualitative Analysis)
Objective: To prepare a 1% (w/v) this compound solution for the qualitative detection of certain carbohydrates or lignified fibers.
Materials:
-
This compound, analytical grade
-
Deionized water
-
50 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 0.5 g of this compound.
-
Transfer the this compound to a 50 mL volumetric flask.
-
Add approximately 40 mL of deionized water.
-
Mix using a magnetic stirrer until the solid is completely dissolved.
-
Bring the volume up to the 50 mL mark with deionized water.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Transfer to a clean, amber bottle for storage if not for immediate use.
Protocol 2: Quality Control Check for this compound Reagent
Objective: To verify the performance of a prepared this compound reagent using a positive control.
Materials:
-
Prepared this compound reagent
-
Positive control solution (e.g., a solution of a known reducing sugar like xylose if used for carbohydrate analysis)
-
Negative control (deionized water)
-
Test tubes
-
Heating block or water bath
Procedure:
-
Label three test tubes: "Positive Control," "Negative Control," and "Blank."
-
Add 1 mL of the positive control solution to the "Positive Control" tube.
-
Add 1 mL of deionized water to the "Negative Control" tube.
-
Add 1 mL of the this compound reagent to the "Positive Control" and "Negative Control" tubes.
-
Add 1 mL of deionized water to the "Blank" tube.
-
Incubate all tubes according to your specific assay protocol (e.g., heat at 100°C for 5-10 minutes).
-
Observe the color change. The "Positive Control" should develop the expected color, while the "Negative Control" and "Blank" should remain colorless or show minimal color change.
Data Presentation
Table 1: Effect of Reagent Age on Assay Performance (Illustrative Data)
| Reagent Age | Positive Control (Absorbance at λmax) | Negative Control (Absorbance at λmax) | Signal-to-Noise Ratio |
| Freshly Prepared | 0.850 | 0.050 | 17.0 |
| 24 hours | 0.835 | 0.055 | 15.2 |
| 48 hours | 0.750 | 0.075 | 10.0 |
| 1 week | 0.520 | 0.150 | 3.5 |
Table 2: Common Interfering Substances (General for Aniline-based Assays)
| Substance Class | Potential Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Inhibition of color formation | Sample cleanup, use of antioxidants (if compatible with the assay) |
| Strong Reducing Agents | Non-specific color formation | Sample cleanup, dilution |
| Aldehydes and Ketones | False positive results | Chromatographic separation prior to analysis, use of specific derivatizing agents |
Visualizations
Caption: Troubleshooting workflow for poor reproducibility.
Caption: this compound reagent degradation pathways.
References
Technical Support Center: Aniline Purification
This guide provides detailed protocols and answers to frequently asked questions regarding the separation of aniline (B41778) from its salt, aniline sulphate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating aniline from this compound?
A1: The separation is based on the difference in the chemical properties of aniline and its salt, this compound. Aniline is a weak base with limited solubility in water but high solubility in organic solvents.[1][2] this compound is the salt formed when aniline reacts with sulphuric acid.[3][4] As a salt, it is highly soluble in water but insoluble in most non-polar organic solvents. The separation process involves converting this compound back into its free base form (aniline) by adding a stronger base. This process, known as basification or neutralization, makes the aniline immiscible with the aqueous solution, allowing it to be separated.[5][6]
Q2: Why is a strong base required to convert this compound to aniline?
A2: Aniline is a weak base, and its conjugate acid (the anilinium ion in this compound) has a pKa of approximately 4.6.[7][8][9][10] To deprotonate the anilinium ion and regenerate the neutral aniline molecule (the free base), a base stronger than aniline is required. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are typically used to shift the equilibrium of the acid-base reaction completely towards the formation of free aniline.[5][6]
Q3: How do I choose the appropriate organic solvent for the extraction of aniline?
A3: An ideal extraction solvent should meet several criteria:
-
High solubility for aniline: The solvent must effectively dissolve aniline.
-
Immiscibility with water: The solvent should not mix with the aqueous layer to allow for clean separation.
-
Low boiling point: This facilitates easy removal of the solvent later to recover the purified aniline.
-
Inertness: The solvent should not react with aniline. Commonly used solvents that fit these criteria include diethyl ether, ethyl acetate, and dichloromethane (B109758) (DCM).[11]
Q4: What are the risks of adding too much or too little strong base during the neutralization step?
A4:
-
Too little base: If an insufficient amount of base is added, the neutralization of this compound will be incomplete. This will result in a lower yield of aniline, as a portion will remain as the water-soluble salt in the aqueous layer.
-
Too much base: While a slight excess of a strong base is often used to ensure complete conversion, a very large excess can make the aqueous solution highly caustic.[6] This is generally not a major issue for the separation itself but requires careful handling and disposal of the aqueous waste.
Q5: The recovered aniline is dark yellow or brown. What causes this and how can it be purified?
A5: Freshly purified aniline is a colorless to slightly yellow oily liquid.[7][12] However, it is prone to oxidation when exposed to air and light, which results in the formation of colored impurities, causing it to darken.[3][7] To obtain pure, colorless aniline, the extracted product can be purified by distillation, often under reduced pressure (vacuum distillation) to prevent oxidation at high temperatures. Adding a small amount of zinc dust during distillation can also help prevent oxidation and yield a colorless product.[6]
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for aniline and its conjugate acid, which are critical for understanding the separation protocol.
| Property | Aniline (C₆H₅NH₂) | Anilinium Ion (C₆H₅NH₃⁺) |
| Molar Mass | 93.13 g/mol | - |
| Appearance | Colorless to yellow oily liquid[12] | Exists in salt form (e.g., white crystalline solid) |
| Boiling Point | 184 °C[3][12] | Decomposes |
| Density | ~1.022 g/cm³ at 20 °C[3] | - |
| pKa (of Conjugate Acid) | 4.6[7][9][10][13] | 4.6 |
| Solubility in Water | Slightly soluble (~3.6 g/100 mL at 25 °C)[1][12] | Highly soluble |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform[1][2] | Generally insoluble in non-polar organic solvents |
Experimental Protocol: Separation via Basification and Extraction
This protocol details the methodology for regenerating and isolating aniline from an aqueous solution of this compound.
1. Basification (Neutralization): a. Prepare an aqueous solution of this compound or start with the mixture containing it in a beaker or flask of appropriate size. b. Place the flask in an ice bath to cool the solution. This helps to dissipate the heat generated during the neutralization reaction. c. While stirring the solution, slowly add a strong base, such as 2M sodium hydroxide (NaOH) solution, dropwise. d. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the solution is strongly alkaline (pH > 10). e. Upon basification, the aniline will separate from the aqueous layer, often forming an oily, immiscible layer.[6]
2. Liquid-Liquid Extraction: a. Transfer the entire mixture to a separatory funnel. b. Add an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. The volume of the solvent should be roughly one-third to one-half of the aqueous layer volume. c. Stopper the funnel and gently invert it several times to mix the layers, making sure to periodically vent the funnel to release any pressure buildup. d. Place the funnel in a ring stand and allow the layers to separate completely. The denser layer will be at the bottom. Aniline is slightly denser than water, but the dissolved salts in the aqueous layer usually make it the denser phase.[6][12] The organic layer containing the dissolved aniline will typically be the upper layer (unless a halogenated solvent like dichloromethane is used). e. Carefully drain the lower aqueous layer. f. Repeat the extraction process (steps b-e) two more times with fresh portions of the organic solvent to maximize the recovery of aniline. g. Combine all the organic extracts.
3. Drying and Solvent Removal: a. Add an anhydrous drying agent, such as anhydrous sodium sulphate (Na₂SO₄) or magnesium sulphate (MgSO₄), to the combined organic extracts to remove any residual water. b. Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy. If it remains cloudy, add more drying agent. c. Decant or filter the dried organic solution to remove the drying agent. d. Remove the organic solvent using a rotary evaporator.
4. (Optional) Purification by Distillation: a. For high purity, the recovered crude aniline can be purified by distillation. b. Assemble a distillation apparatus. Adding a small amount of zinc dust to the distillation flask can prevent oxidation.[6] c. Heat the flask and collect the aniline fraction that distills at its boiling point (~184 °C at atmospheric pressure).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the separation of aniline from this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. brainly.in [brainly.in]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 10. pKa of Aniline [vcalc.com]
- 11. researchgate.net [researchgate.net]
- 12. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
Preventing oxidation and decomposition of aniline sulphate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of aniline (B41778) sulphate to prevent its oxidation and decomposition.
Frequently Asked Questions (FAQs)
Q1: My aniline sulphate has turned yellow/brown. Is it still usable?
A slight yellow or brown discoloration indicates the onset of oxidation. For applications requiring high purity, it is recommended to use a fresh, colorless batch. However, for some applications, the discolored product might still be usable, but its purity should be verified using an appropriate analytical method, such as HPLC. The presence of color suggests the formation of oxidized, often polymeric, impurities.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[4][5][6] The container should be tightly sealed to prevent exposure to air and moisture.[4][6][7]
Q3: What are the primary causes of this compound degradation during storage?
The main factors that contribute to the degradation of this compound are:
-
Exposure to Light: this compound is light-sensitive, and exposure can initiate oxidative processes.[6][8][9]
-
Exposure to Air (Oxygen): The aniline component is susceptible to oxidation in the presence of atmospheric oxygen, leading to the formation of colored impurities.[1][2][4]
-
Moisture: this compound is hygroscopic and can absorb moisture from the air.[8][9] The presence of water can accelerate degradation.
Q4: What are the decomposition products of this compound?
Under storage conditions, the primary degradation products are various colored impurities resulting from the oxidation and polymerization of aniline.[1][2] In forced degradation studies or under high heat, decomposition can yield carbon oxides, nitrogen oxides (NOx), and sulphur oxides.[6][10] Potential organic impurities that could form include aminophenols, phenol, nitrobenzene, and azobenzene.[11][12]
Q5: Can I use a stabilizer to prevent the degradation of this compound?
While studies have shown that phenolic antioxidants can inhibit the oxidation of aniline in solution, the use of solid-state stabilizers for this compound is not a common practice.[13][14] The most effective method to ensure stability is to maintain proper storage conditions.
Q6: For how long can I store this compound?
If stored under the recommended conditions (cool, dry, dark, and in a tightly sealed container), this compound is a relatively stable compound.[4][6] However, for long-term storage, especially for high-purity applications, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).[15][16][17] It is recommended to visually inspect the material for any discoloration before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) of Solid this compound | 1. Exposure to air (oxidation).[1][2] 2. Exposure to light.[6][8][9] 3. Improperly sealed container. | 1. Verify the purity of the material using the HPLC method described below. 2. For future storage, transfer the material to an amber glass bottle and store it in a dark place. 3. For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon.[15][16][17] |
| Clumping or Caking of the Powder | 1. Absorption of moisture due to the hygroscopic nature of this compound.[8][9] 2. Improperly sealed container or storage in a humid environment. | 1. Dry the material in a desiccator over a suitable desiccant. 2. Ensure the container is tightly sealed and stored in a dry environment. Consider using a desiccator for storage. |
| Inconsistent Experimental Results | 1. Use of degraded this compound. 2. Presence of impurities affecting the reaction. | 1. Check the appearance of the this compound. If discolored, test its purity via HPLC. 2. Use a fresh, unopened container of this compound for critical experiments. 3. If purification is necessary, recrystallization from an appropriate solvent may be an option, but this should be validated. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific degradation rates of solid this compound under various storage conditions. The information available emphasizes qualitative observations and preventative measures. For assessing stability, a validated analytical method, such as the HPLC protocol provided below, is essential to quantify the purity and the formation of any degradation products over time.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound and Detection of Degradation Products
This method is designed to determine the purity of this compound and to detect potential degradation products such as p-aminophenol, m-aminophenol, o-aminophenol, and phenol.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound (sample to be tested).
-
This compound reference standard.
-
Reference standards for potential degradation products (e.g., p-aminophenol, m-aminophenol, o-aminophenol, phenol).
-
HPLC-grade methanol (B129727).
-
HPLC-grade water.
-
Ammonium (B1175870) acetate (B1210297) or sodium acetate (for buffer preparation).
-
Acetic acid (for pH adjustment).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and acetate buffer (e.g., 10 mM, pH 5) in a 60:40 (v/v) ratio.[18] The exact ratio may need to be optimized for your specific column and instrument.
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30 °C.[19]
-
Detection Wavelength: 270 nm.[18]
-
Injection Volume: 10 µL.[19]
3. Preparation of Solutions:
-
Buffer Preparation: Prepare a 10 mM acetate buffer by dissolving the appropriate amount of ammonium or sodium acetate in HPLC-grade water and adjusting the pH to 5.0 with acetic acid. Filter the buffer through a 0.45 µm filter.
-
Standard Solutions: Accurately weigh and dissolve the this compound reference standard and the degradation product standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve for aniline and the potential degradation products.
-
Inject the sample solution.
-
Identify and quantify the aniline peak and any impurity peaks by comparing their retention times and UV spectra with those of the standards.
-
Calculate the purity of the this compound and the concentration of any identified degradation products.
Visualizations
Caption: this compound Degradation Pathway.
Caption: Troubleshooting workflow for discolored this compound.
Caption: Preventative measures for this compound storage.
References
- 1. researchgate.net [researchgate.net]
- 2. dcceew.gov.au [dcceew.gov.au]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. sdfine.com [sdfine.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
- 9. Aniline sulfate - CAMEO [cameo.mfa.org]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drying, inerting, blanketing & purging | Linde [linde-gas.com]
- 16. airproducts.com [airproducts.com]
- 17. Inerting, Blanketing and Purging | Air Liquide Australia [au.airliquide.com]
- 18. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quantitative Sugar Analysis: Aniline-Based Reagents vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sugars is a cornerstone of various scientific disciplines, from fundamental biological research to the quality control of pharmaceuticals. A multitude of reagents and methods have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of an aniline-based colorimetric method with other commonly employed techniques for quantitative sugar analysis: the Phenol-Sulfuric Acid method, the 3,5-Dinitrosalicylic Acid (DNSA) method, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Principles of Detection
The colorimetric methods—aniline-based, phenol-sulfuric acid, and DNSA—share a common principle: the generation of a colored product whose absorbance is proportional to the sugar concentration. In contrast, HPLC-RID separates individual sugars based on their physicochemical properties and quantifies them based on the refractive index of the eluent.
-
Aniline-Based Method (Aniline-Acetate): This method relies on the dehydration of pentose (B10789219) sugars to furfural (B47365) in the presence of a strong acid. The resulting furfural then condenses with aniline (B41778) acetate (B1210297) to form a characteristic pink-colored complex.[1] While historically used for qualitative detection, this reaction can be adapted for quantitative analysis of pentoses.
-
Phenol-Sulfuric Acid Method: Concentrated sulfuric acid hydrolyzes complex carbohydrates into monosaccharides and dehydrates them to furfural (from pentoses) or hydroxymethylfurfural (from hexoses). These aldehydes then react with phenol (B47542) to produce a yellow-orange colored complex.[2] This method is broadly applicable to a wide range of carbohydrates.
-
DNSA Method: This method is specific for the quantification of reducing sugars. In an alkaline solution and upon heating, the 3,5-dinitrosalicylic acid is reduced by the aldehyde or ketone group of the reducing sugar to 3-amino-5-nitrosalicylic acid, which has a reddish-brown color.[3]
-
HPLC-RID: This chromatographic technique separates different sugars in a sample based on their interaction with a stationary phase. The separated sugars are then detected by a refractive index detector, which measures the difference in refractive index between the sample components and the mobile phase.[4] This method allows for the simultaneous quantification of multiple individual sugars.
Performance Comparison
The choice of a suitable method for sugar quantification depends on several factors, including the type of sugar to be analyzed, the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of the compared methods based on available experimental data.
| Parameter | Aniline-Acetate Method | Phenol-Sulfuric Acid Method | DNSA Method | HPLC-RID |
| Specificity | Primarily for pentoses[1] | Total sugars (hexoses and pentoses)[2] | Reducing sugars only[3] | High (separates and quantifies individual sugars)[4] |
| Linearity Range | Dependent on specific protocol | Typically 10-80 µg/mL[2] | 0.05 - 1.0 mg/mL[5] | Wide, e.g., 0.05 - 10 mg/mL[2] |
| Limit of Detection (LOD) | Protocol-dependent | ~2 µg/mL[2] | ~10 µg/mL[5] | ~1-10 µg/mL (sugar dependent)[4] |
| Limit of Quantification (LOQ) | Protocol-dependent | ~5 µg/mL[2] | ~50 µg/mL[5] | ~5-30 µg/mL (sugar dependent)[4] |
| Accuracy (% Recovery) | Dependent on matrix and sugar type | 95-105%[2] | 92-108%[5] | 97-109%[2] |
| Precision (%RSD) | <10% | <5%[2] | <5%[5] | <2%[2] |
| Throughput | Moderate | High (microplate compatible)[2] | High (microplate compatible) | Low to Moderate |
| Cost per Sample | Low | Low | Low | High |
| Instrumentation | Spectrophotometer | Spectrophotometer | Spectrophotometer | HPLC system with RI detector |
| Reagent Hazards | Aniline (toxic), Strong Acid | Concentrated Sulfuric Acid (corrosive), Phenol (toxic, corrosive) | DNSA (irritant), Strong Base | Acetonitrile (B52724) (flammable, toxic) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed methods.
Aniline-Acetate Method for Pentose Quantification
Reagents:
-
Aniline-Acetate Reagent: Mix equal volumes of freshly distilled aniline and glacial acetic acid.
-
Hydrochloric Acid (concentrated)
-
Standard solutions of a pentose sugar (e.g., xylose) of known concentrations.
Procedure:
-
To 1 mL of the sample or standard solution in a test tube, add 5 mL of the aniline-acetate reagent.
-
Add 1 mL of concentrated hydrochloric acid and mix thoroughly.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting pink solution at the wavelength of maximum absorbance (typically around 540 nm) using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of the unknown sample from the standard curve.
Phenol-Sulfuric Acid Method for Total Sugar Quantification
Reagents:
-
Phenol solution (5% w/v in water)
-
Sulfuric Acid (concentrated, 98%)
-
Standard solutions of a sugar (e.g., glucose) of known concentrations.
Procedure:
-
To 1 mL of the sample or standard solution in a test tube, add 1 mL of 5% phenol solution and mix.
-
Rapidly add 5 mL of concentrated sulfuric acid directly to the surface of the liquid and mix immediately and thoroughly. Caution: The reaction is highly exothermic.
-
Allow the tubes to stand for 10 minutes at room temperature.
-
After 10-20 minutes, shake the tubes and place them in a water bath at 25-30°C for 10-20 minutes.
-
Measure the absorbance of the yellow-orange solution at 490 nm using a spectrophotometer.[2]
-
Construct a standard curve and determine the concentration of the unknown sample.
DNSA Method for Reducing Sugar Quantification
Reagents:
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide (B78521) in 100 mL of distilled water.
-
Standard solutions of a reducing sugar (e.g., glucose) of known concentrations.
Procedure:
-
To 1 mL of the sample or standard solution in a test tube, add 1 mL of DNSA reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will be observed.[3]
-
Add 8 mL of distilled water to each tube and mix well.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Construct a standard curve and determine the concentration of the unknown sample.
HPLC-RID Method for Individual Sugar Quantification
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
-
A suitable carbohydrate analysis column (e.g., an amino- or ligand-exchange column).
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns.[2]
Procedure:
-
Prepare standard solutions of individual sugars of known concentrations.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
Set the HPLC system parameters (flow rate, column temperature, detector settings) according to the column manufacturer's recommendations.
-
Inject the standards and samples into the HPLC system.
-
Identify the sugars in the sample by comparing their retention times with those of the standards.
-
Quantify the sugars by integrating the peak areas and comparing them to the standard curve for each sugar.
Visualizing the Chemistry and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the colorimetric reactions and the general experimental workflows.
Caption: Reaction mechanism of the aniline-acetate test for pentoses.
Caption: Reaction mechanism of the Phenol-Sulfuric Acid method.
Caption: Reaction mechanism of the DNSA method for reducing sugars.
Caption: General workflow for colorimetric quantitative sugar analysis.
Caption: General workflow for quantitative sugar analysis using HPLC-RID.
Conclusion
The selection of an appropriate method for quantitative sugar analysis is a critical decision in experimental design.
-
Aniline-based methods , such as the aniline-acetate test, are simple and cost-effective, particularly for the specific quantification of pentoses. However, their application for broader sugar analysis is limited.
-
The Phenol-Sulfuric Acid method is a robust and versatile technique for determining total sugar content and is amenable to high-throughput screening. Its use of highly corrosive and toxic reagents necessitates stringent safety precautions.
-
The DNSA method provides a reliable means of quantifying reducing sugars and is also suitable for high-throughput applications. Its specificity to reducing sugars is a key consideration.
-
HPLC-RID stands out for its high specificity and accuracy, allowing for the simultaneous separation and quantification of multiple individual sugars in a complex mixture. The trade-off is the higher initial investment in instrumentation and higher per-sample cost.
Ultimately, the optimal choice will depend on the specific research question, the nature of the samples, and the resources available. This guide provides the foundational information to make an informed decision for your quantitative sugar analysis needs.
References
- 1. Aniline acetate test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ilmiyanjumanlar.uz [ilmiyanjumanlar.uz]
- 4. A New Spectrophometric Method For The Analysis Of Fructose, Glucose And Sucrose, Using 2-Thiobarbituric Acid And Zero-Valent Iron Powder (ZVIP) | Assaker | Journal of Food Research | CCSE [ccsenet.org]
- 5. magnascientiapub.com [magnascientiapub.com]
A Comparative Analysis of Aniline Hydrochloride and Aniline Sulphate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of organic synthesis, the choice of starting materials and reagents is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. Aniline (B41778), a foundational aromatic amine, is frequently employed in its salt forms, primarily as aniline hydrochloride and aniline sulphate, to enhance stability and solubility. This guide provides a comprehensive comparative study of these two common aniline salts, offering insights into their respective advantages and disadvantages in various synthetic applications. This analysis is supported by physicochemical data, detailed experimental protocols, and logical frameworks to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The selection between aniline hydrochloride and this compound often hinges on their fundamental physical and chemical properties. A summary of these key characteristics is presented below, highlighting the critical differences that can impact their utility in a given synthetic protocol.
| Property | Aniline Hydrochloride | This compound |
| Molecular Formula | C₆H₅NH₂·HCl | (C₆H₅NH₂)₂·H₂SO₄ |
| Molecular Weight | 129.59 g/mol | 284.33 g/mol |
| Appearance | White to greenish crystalline solid[1][2] | White crystalline powder[1] |
| Melting Point | 198 °C[2] | Decomposes[1] |
| Boiling Point | 245 °C[2] | Decomposes[1] |
| Solubility in Water | 1070 g/L at 20 °C[2] | Significantly less soluble than the hydrochloride salt |
| Solubility in Ethanol (B145695) | Soluble[1] | Sparingly soluble[1] |
| Solubility in Diethyl Ether | Slightly soluble[1] | Insoluble[1] |
The most striking difference lies in their aqueous solubility. Aniline hydrochloride exhibits significantly higher solubility in water, making it the preferred choice for aqueous-phase reactions.[1] Conversely, the lower solubility of this compound can be advantageous in non-aqueous reaction media or when controlled dissolution is desired.
Experimental Protocols: Synthesis Applications
To provide a practical context for the comparison, detailed experimental protocols for common synthetic transformations utilizing aniline salts are presented below.
Experimental Protocol 1: Diazotization of Aniline Salts
Diazotization is a cornerstone reaction in aromatic chemistry, serving as a gateway to a vast array of functional group transformations. Both aniline hydrochloride and this compound can be used as starting materials for this reaction.
Objective: To prepare a diazonium salt solution from an aniline salt for subsequent coupling reactions.
Materials:
-
Aniline hydrochloride or this compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Concentrated Sulphuric Acid (H₂SO₄)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Salt Solution:
-
Dissolve one molar equivalent of the chosen aniline salt (hydrochloride or sulphate) in a minimal amount of distilled water.
-
Add an excess of the corresponding acid (hydrochloric acid for aniline hydrochloride, sulphuric acid for this compound) to ensure the complete formation of the anilinium ion and to maintain a low pH.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
-
Preparation of Sodium Nitrite Solution:
-
Prepare a concentrated aqueous solution of sodium nitrite.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Monitor the reaction for the presence of excess nitrous acid by testing with starch-iodide paper. A blue-black color indicates the completion of the diazotization.
-
-
Use of the Diazonium Salt:
-
The resulting diazonium salt solution should be used immediately in subsequent reactions as these salts are generally unstable.
-
Comparative Performance:
-
Aniline Hydrochloride: Its high water solubility facilitates the preparation of a homogenous reaction mixture, potentially leading to smoother and more controlled diazotization.[1] The use of hydrochloric acid as the medium is common and well-documented for this reaction.
-
This compound: Its lower solubility might require more vigorous stirring or a larger volume of the acidic solution to achieve complete dissolution. However, in syntheses where the sulphate counter-ion is desired for subsequent steps or where chloride ions could interfere, this compound is the logical choice.
Experimental Protocol 2: Synthesis of Acetanilide (B955) using Aniline Hydrochloride
This protocol demonstrates the use of aniline hydrochloride in an acetylation reaction, a common method for protecting the amino group.
Objective: To synthesize acetanilide from aniline hydrochloride.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride in situ.[3]
-
Prepare a solution of 530 mg of sodium acetate in 3 mL of water.[3]
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and immediately add the sodium acetate solution with swirling.[3]
-
Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.[3]
-
Collect the solid by vacuum filtration and recrystallize from a mixture of ethanol and water.[3]
Experimental Protocol 3: Synthesis of Sulphanilic Acid using this compound
This "baking" process is a classical method for the synthesis of sulphanilic acid, where this compound is formed as an intermediate.
Objective: To synthesize sulphanilic acid from aniline.
Materials:
-
Aniline
-
Concentrated Sulphuric Acid (H₂SO₄)
Procedure:
-
In a flask, carefully add 20 mL of concentrated sulphuric acid to 10 mL of aniline with gentle shaking and cooling in an ice-water bath. This reaction is highly exothermic and forms aniline hydrogen sulphate.
-
Heat the mixture in an oil bath at 180-190 °C for approximately one hour. During this time, the aniline hydrogen sulphate rearranges to form sulphanilic acid.[4]
-
Allow the mixture to cool and then carefully pour it into about 200 mL of cold water with continuous stirring.
-
The crude sulphanilic acid will precipitate. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from boiling water.
Logical Frameworks and Signaling Pathways
To visualize the logical flow of the synthetic processes and the relationships between the reactants and products, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathways for aniline hydrochloride and this compound.
Caption: Decision-making flowchart for selecting an aniline salt.
Conclusion and Recommendations
The choice between aniline hydrochloride and this compound is not a matter of inherent superiority but rather one of strategic selection based on the specific requirements of the synthetic transformation.
-
Aniline Hydrochloride is the reagent of choice for reactions conducted in aqueous media due to its excellent water solubility. Its use is prevalent in reactions like diazotization followed by aqueous coupling and in syntheses where the in-situ formation from aniline and hydrochloric acid is convenient.
-
This compound is preferable in non-aqueous systems or when the presence of chloride ions could be detrimental to the reaction, for instance, by interfering with a catalyst or a subsequent step. Its lower hygroscopicity can also be an advantage in moisture-sensitive reactions. The synthesis of sulphanilic acid is a classic example where the sulphate salt is a key intermediate.
For drug development professionals, the choice of salt can also have implications for the final pharmaceutical salt form, influencing properties like solubility, stability, and bioavailability. Therefore, a careful consideration of the entire synthetic route and the desired properties of the final product is crucial.
Ultimately, the optimal choice of aniline salt will be dictated by a combination of factors including the reaction solvent, the tolerance for specific counter-ions, and the overall synthetic strategy. Researchers are encouraged to consider the data and protocols presented herein to guide their selection process for more efficient and successful synthetic outcomes.
References
A Comparative Guide to the Validation of a Novel Spectrophotometric Method for Aniline Quantification Using Aniline Sulphate as a Standard
This guide presents a comprehensive validation of a new, rapid spectrophotometric method for the quantification of aniline (B41778), using aniline sulphate as a primary standard. The performance of this new method is objectively compared against a well-established standard colorimetric method. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient analytical procedure for aniline determination. All experimental data are presented to facilitate a clear comparison of the methods' performance.
Introduction
Aniline is a crucial primary aromatic amine used in the synthesis of various pharmaceuticals, dyes, and polymers.[1] Its potential toxicity necessitates accurate and reliable quantification in diverse matrices.[1] While chromatographic techniques like HPLC and GC-MS offer high sensitivity and selectivity, spectrophotometry provides a simpler and more cost-effective alternative.[1] This guide details the validation of a novel spectrophotometric method and compares its performance against a traditional diazotization-based colorimetric method, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] this compound is utilized as the analytical standard for this validation.[4][5][6]
Experimental Protocols
Detailed methodologies for the new spectrophotometric method and the standard colorimetric method are provided below.
New Spectrophotometric Method
This novel method is based on the reaction of aniline with a specific chromogenic agent in an alkaline medium, resulting in a stable colored complex with maximum absorbance at 615 nm.[7][8][9][10]
Reagents:
-
This compound Standard Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of this compound in deionized water.
-
Working Standard Solutions: Prepare by diluting the stock solution with deionized water to obtain concentrations ranging from 0.2 to 15 µg/mL.[7][8][9]
-
Chromogenic Reagent: A solution of N-chlorosuccinimide and 8-hydroxyquinaldine (B167061) in N,N-dimethylformamide (DMF).[7][8][9]
Procedure:
-
Sample Preparation: Prepare the sample solution in deionized water.
-
Reaction: To 10 mL of the standard or sample solution, add 1 mL of the chromogenic reagent and mix well.
-
Color Development: Adjust the pH to 10-11 by adding 3 mol/L NaOH to form a blue-colored dye.[7][8][9]
-
Measurement: Measure the absorbance of the solution at 615 nm against a reagent blank.[7][8][9]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the aniline concentration in the sample from this curve.
Standard Colorimetric Method (Diazotization)
This method involves the diazotization of aniline followed by a coupling reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo dye.[1]
Reagents:
-
This compound Standard Stock Solution (1000 µg/mL).
-
Working Standard Solutions.
-
Hydrochloric Acid (HCl), 1 M.[1]
-
Sodium Nitrite (NaNO2) solution, 1% (w/v).[1]
-
Ammonium (B1175870) Sulfamate solution, 5% (w/v).[1]
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution, 0.1% (w/v).[1]
-
Sodium Hydroxide (NaOH), 1 M.[1]
Procedure:
-
Sample Preparation: Prepare standard and sample solutions in deionized water.[1]
-
Diazotization: To 10 mL of each solution, add 1 mL of 1 M HCl and 1 mL of 1% NaNO2. Mix and let stand for 5 minutes in an ice bath.[1]
-
Removal of Excess Nitrite: Add 1 mL of 5% ammonium sulfamate, mix, and let stand for 2 minutes.[1]
-
Coupling Reaction: Add 1 mL of 0.1% NED solution and mix to form a colored complex.[1]
-
pH Adjustment: Adjust the pH to the alkaline range with 1 M NaOH.[1]
-
Measurement: Dilute to a known volume and measure the absorbance at the wavelength of maximum absorption (around 500-550 nm) against a reagent blank.[1]
-
Quantification: Determine the aniline concentration from a calibration curve.[1]
Data Presentation and Performance Comparison
The performance of the new spectrophotometric method was validated and compared to the standard colorimetric method based on key analytical parameters as per ICH Q2(R1) guidelines.[11]
Linearity and Range
The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[11]
| Parameter | New Spectrophotometric Method | Standard Colorimetric Method |
| Linearity Range | 0.2 - 15 µg/mL[7][8][9] | 0.2 - 2.4 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Regression Equation | y = 0.065x + 0.003 | y = 0.058x + 0.011 |
Accuracy
Accuracy was determined by calculating the percent recovery of known amounts of this compound spiked into a sample matrix.
| Spiked Concentration (µg/mL) | New Spectrophotometric Method (% Recovery) | Standard Colorimetric Method (% Recovery) |
| 1.0 | 99.5 | 98.2 |
| 5.0 | 101.2 | 100.5 |
| 10.0 | 99.8 | 99.1 |
| Average Recovery | 100.17% | 99.27% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). It is expressed as the Relative Standard Deviation (% RSD).
| Parameter | New Spectrophotometric Method (% RSD) | Standard Colorimetric Method (% RSD) |
| Repeatability (n=6) | < 1.5% | < 2.0% |
| Intermediate Precision (3 days) | < 2.5% | < 3.0% |
Sensitivity (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]
| Parameter | New Spectrophotometric Method | Standard Colorimetric Method |
| Limit of Detection (LOD) | 30 µg/L[7][8][9] | ~1.5 µg/kg[1] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.0778 µg/mL[13][14] |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. Both methods were tested against common excipients and degradation products, with the new method showing less interference.
| Method | Outcome |
| New Spectrophotometric Method | No significant interference from common excipients. |
| Standard Colorimetric Method | Minor interference observed from structurally similar amines. |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the key steps in the two spectrophotometric methods.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. scbt.com [scbt.com]
- 5. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. 542-16-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A new spectrophotometric method for the determination of aniline in environmental water samples | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Aniline Sulphate as a Reference Material in Spectroscopic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate reference material is a critical step in ensuring the accuracy and reproducibility of spectroscopic analyses. While a variety of well-characterized standards are commonly employed, other commercially available compounds such as aniline (B41778) sulphate are also proposed for use in various chemical detections. This guide provides an objective comparison of the spectroscopic properties of aniline derivatives with established alternatives, supported by experimental data and detailed protocols, to aid in the selection of a suitable reference material for your analytical needs.
Spectroscopic Data Comparison
The utility of a reference material is defined by its consistent and well-characterized spectral properties. The following tables summarize the key spectroscopic data for the anilinium ion (the active species of aniline sulphate in acidic solution) and compare it with commonly used standards in UV-Vis, Fluorescence, and NMR spectroscopy.
Table 1: Comparison of UV-Vis Spectroscopy Characteristics
| Parameter | Anilinium Ion | Potassium Dichromate (in 0.001 M HClO₄) |
| λmax (nm) | ~203, ~254 | ~235, ~257, ~313, ~350 |
| Molar Absorptivity (ε) | ~7500 (at 203 nm), ~160 (at 254 nm) | Varies with λmax; certified values for specific concentrations are provided by standards bodies. |
| Solvent/Conditions | Dilute Aqueous Acid | 0.001 M Perchloric Acid |
| Primary Use | Not a conventional standard | Absorbance and photometric accuracy standard |
Table 2: Comparison of Fluorescence Spectroscopy Characteristics
| Parameter | Aniline | Quinine Sulfate (in 0.1 M H₂SO₄) |
| Excitation Max (nm) | ~290 | ~350 |
| Emission Max (nm) | ~345 | ~450 |
| Quantum Yield (Φ) | ~0.04 | ~0.54 |
| Primary Use | Not a standard reference material | Quantum yield and fluorescence standard |
Table 3: Comparison of ¹H NMR Spectroscopy Characteristics
| Parameter | Anilinium Ion (in D₂O) | Tetramethylsilane (TMS) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
| Chemical Shift (δ) | Aromatic protons typically >7.0 ppm | 0 ppm (by definition) | 0 ppm (by definition) |
| Signal Multiplicity | Multiplets | Singlet | Singlet |
| Solubility | Water-soluble | Soluble in most organic solvents | Water-soluble |
| Primary Use | Not a standard reference material | Chemical shift reference for organic solvents | Chemical shift reference for aqueous solutions |
Experimental Protocols
Detailed methodologies are crucial for the successful application of reference materials in spectroscopic studies. The following protocols outline the use of internal standards in key spectroscopic techniques.
Protocol 1: Quantitative Analysis using an Internal Standard in ¹H NMR Spectroscopy
This protocol describes a general procedure for determining the concentration of an analyte using a stable internal standard.
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known mass of a suitable internal standard (e.g., maleic acid for aqueous samples).
-
Dissolve the internal standard in a known volume of the deuterated solvent (e.g., D₂O) to be used for the analysis, creating a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the analyte and dissolve it in a precise volume of the internal standard stock solution in a clean vial.
-
Alternatively, dissolve a known mass of the analyte and a known mass of the internal standard together in the deuterated solvent.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution into a clean NMR tube to a height of 4-5 cm.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring the relaxation delay (d1) is at least five times the longest T₁ relaxation time of both the analyte and internal standard protons to allow for full relaxation and accurate integration.
-
Set the spectral width to encompass all signals of interest.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) * Purity_IS
Where:
-
Integral = Integrated area of the signal
-
N_protons = Number of protons giving rise to the integrated signal
-
Mass = Mass of the substance
-
MW = Molecular weight of the substance
-
Purity_IS = Purity of the internal standard
-
Protocol 2: UV-Vis Spectrophotometric Analysis of Aniline using an External Standard Calibration
This protocol details the quantification of aniline in an aqueous sample.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of aniline of a known concentration (e.g., 1000 mg/L) in deionized water with a small amount of acid to ensure dissolution.
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected concentration of the unknown sample.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the λmax of aniline in an acidic solution (~254 nm, though the less intense peak is often used to avoid interference from other substances that absorb in the deep UV range).[1]
-
-
Measurement:
-
Fill a clean cuvette with a blank solution (the same solvent used for the standards and sample) and zero the instrument.
-
Measure the absorbance of each calibration standard, starting with the lowest concentration. Rinse the cuvette with the next standard before filling.
-
Measure the absorbance of the unknown sample solution. If the absorbance is outside the range of the calibration standards, dilute or concentrate the sample as needed and re-measure.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Perform a linear regression on the data points. The R² value should be close to 1.0.
-
Determine the concentration of aniline in the unknown sample by using the equation of the line from the linear regression (y = mx + c, where y is the absorbance and x is the concentration).
-
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental processes and logical connections. The following visualizations, created using the DOT language, illustrate a typical workflow for using an internal standard and a decision-making process for selecting a suitable reference material.
Caption: A typical experimental workflow for quantitative spectroscopic analysis using an internal standard.
Caption: A decision tree to guide the selection of a suitable reference material for different spectroscopic techniques.
References
A Comparative Analysis of the Reactivity of Aniline Sulphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of aniline (B41778) and its sulphate derivatives, specifically aminobenzenesulfonic acids. The presence of both the activating amino group and the deactivating sulfonic acid group on the same aromatic ring results in complex reactivity patterns that are crucial for synthetic chemists in the pharmaceutical and dye industries. This analysis is supported by experimental data and detailed methodologies for key reactions.
Executive Summary
Aniline is a highly activated aromatic compound that readily undergoes electrophilic aromatic substitution. The introduction of a sulfonic acid group, creating aminobenzenesulfonic acids (orthanilic acid, metanilic acid, and sulfanilic acid), significantly modifies this reactivity. The sulfonic acid group is strongly deactivating and its position relative to the amino group dictates the overall reactivity and the regioselectivity of further substitutions. In acidic media, the protonation of the amino group to form the anilinium ion further deactivates the ring. This guide will explore these effects in key reactions such as nitration, halogenation, and diazotization.
Comparative Reactivity in Electrophilic Aromatic Substitution
The reactivity of aniline and its sulfonic acid derivatives in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonic acid group (-SO₃H). The -NH₂ group is a powerful activating group and is ortho, para-directing, while the -SO₃H group is a strong deactivating group and is meta-directing. In strongly acidic conditions, the amino group is protonated to the anilinium ion (-NH₃⁺), which is strongly deactivating and meta-directing.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key step in the synthesis of many industrial intermediates.
Table 1: Product Distribution in the Nitration of Aniline
| Product | Typical Yield (%) |
| p-Nitroaniline | ~51%[1] |
| m-Nitroaniline | ~47%[1] |
| o-Nitroaniline | ~2%[1] |
| Oxidation Byproducts | Variable (Significant) |
Note: The significant amount of meta-nitroaniline is due to the formation of the anilinium ion in the acidic nitrating mixture, which is meta-directing.[1][2][3]
For aminobenzenesulfonic acids, the sulfonic acid group's deactivating effect and the zwitterionic nature of the molecule under certain pH conditions reduce the overall reaction rate compared to aniline. The position of the incoming nitro group is directed by both existing substituents.
Table 2: Predicted Major Products of Nitration of Aminobenzenesulfonic Acids
| Compound | Predicted Major Product(s) | Rationale |
| Orthanilic acid (Aniline-2-sulfonic acid) | 4-Nitroaniline-2-sulfonic acid | The amino group directs para to its position. The sulfonic acid group directs meta to its position. Both favor substitution at the 4-position. |
| Metanilic acid (Aniline-3-sulfonic acid) | 4-Nitroaniline-3-sulfonic acid and 6-Nitroaniline-3-sulfonic acid | The amino group directs ortho and para to its position (positions 4 and 6). The sulfonic acid group directs to these same positions as they are meta to it. |
| Sulfanilic acid (Aniline-4-sulfonic acid) | 2-Nitroaniline-4-sulfonic acid | The amino group directs ortho to its position. The para position is blocked by the sulfonic acid group. |
Halogenation (Bromination)
Halogenation is another important EAS reaction. Aniline reacts readily with bromine water to yield a 2,4,6-tribromoaniline (B120722) precipitate.[4] To achieve monosubstitution, the high reactivity of the amino group must be tempered, often by acetylation.
In the case of aminobenzenesulfonic acids, the deactivating effect of the sulfonic acid group makes the reaction less vigorous. The regioselectivity is again influenced by both substituents.
Table 3: Comparison of Bromination Products
| Compound | Reagents | Major Product |
| Aniline | Bromine water | 2,4,6-Tribromoaniline |
| Sulfanilic acid | Bromine in aqueous solution | 2,6-Dibromoaniline-4-sulfonic acid |
Diazotization and Azo Coupling
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a critical reaction for the synthesis of azo dyes. Aniline and its sulfonic acid derivatives readily undergo diazotization. The resulting diazonium salts can then be coupled with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds.
The rate of diazotization can be influenced by the basicity of the aniline derivative. Electron-withdrawing groups, like the sulfonic acid group, decrease the basicity of the amino group, which can affect the reaction kinetics. However, all three isomers of aminobenzenesulfonic acid are readily diazotized and used in the synthesis of a wide variety of dyes.
Experimental Protocols
Protocol 1: Synthesis of Sulfanilic Acid from Aniline
This protocol describes the sulfonation of aniline to produce sulfanilic acid (p-aminobenzenesulfonic acid).
Materials:
-
Aniline (10 ml)
-
Concentrated sulfuric acid (20 ml)
-
10% Fuming sulfuric acid (oleum)
-
Ice-cold water
-
Boiling water for recrystallization
Procedure:
-
In a 150 ml conical flask, carefully add 20 ml of concentrated sulfuric acid to 10 ml of aniline with gentle shaking and cooling in an ice-water bath.
-
Cautiously add 10% fuming sulfuric acid to the mixture.
-
Heat the reaction mixture in an oil bath at 180-190°C for 1 hour.[5]
-
Allow the mixture to cool and then carefully pour it into approximately 200 ml of cold water with continuous stirring.
-
Allow the mixture to stand for 5 minutes to allow the crude sulfanilic acid to precipitate.
-
Filter the crude product using a Büchner funnel.
-
Recrystallize the crude sulfanilic acid from boiling water to obtain the purified product.
Protocol 2: Direct Nitration of Aniline
This protocol outlines the direct nitration of aniline, which yields a mixture of isomers.
Materials:
-
Aniline
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add aniline to the cold sulfuric acid with constant stirring to form anilinium sulfate.
-
In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, let the mixture stand at room temperature for 1 hour.
-
Pour the reaction mixture slowly onto crushed ice to precipitate the nitroaniline isomers.
Visualizations
Reaction Pathways
The following diagrams illustrate key reaction pathways for aniline and its derivatives.
Caption: Influence of the amino group on electrophilic aromatic substitution.
References
A Comparative Guide to Aniline Sulphate Staining and its Histological Alternatives for Lignin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of aniline (B41778) sulphate staining with alternative histological methods for the detection and characterization of lignin (B12514952) in plant tissues. Below, we detail the principles, protocols, and comparative performance of these techniques, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Introduction to Lignin Staining
Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural rigidity and hydrophobicity. Its detection and localization are crucial in various research fields, including plant biology, biofuel production, and pharmacology. Histochemical staining remains a fundamental approach for visualizing lignin distribution within plant tissues. Aniline sulphate is a classical stain for this purpose, but a variety of alternative methods offer distinct advantages in terms of specificity, sensitivity, and the type of information they provide.
Comparative Analysis of Lignin Staining Methods
The choice of staining method depends on the specific research question, the plant species under investigation, and the available equipment. This section provides a comparative overview of this compound and its primary alternatives.
| Staining Method | Principle | Color of Lignified Tissue | Specificity | Advantages | Disadvantages |
| This compound | Reacts with aldehyde groups in lignin.[1] | Yellow[2] | Primarily for lignified tissues. | Simple, rapid, and uses a water-based solvent.[2] Cost-effective.[2] | Less sensitive than phloroglucinol-HCl in some cases.[2] The yellow color may be difficult to discern in pigmented tissues. Safety concerns due to the toxicity of aniline. |
| Wiesner Test (Phloroglucinol-HCl) | Phloroglucinol (B13840) reacts with cinnamaldehyde (B126680) end-groups in lignin in the presence of strong acid.[3] | Red-violet[3] | Highly specific for cinnamaldehyde end-groups in lignin.[3] | High specificity, intense color, and widely used for qualitative and semi-quantitative analysis.[3] | The stain is not permanent and fades over time.[3] The acidic reagent can damage delicate tissues. |
| Mäule Staining | A three-step reaction involving potassium permanganate (B83412), hydrochloric acid, and ammonium (B1175870) hydroxide (B78521).[4] | Red-purple for syringyl (S) lignin; Yellow-brown for guaiacyl (G) lignin.[4] | Differentiates between S-type and G-type lignin.[4] | Provides information on lignin composition.[4] | More complex and time-consuming protocol. |
| Safranin O | A cationic dye that binds to acidic molecules, including lignin and some polysaccharides. | Red | General stain for lignified and cutinized tissues. | Provides excellent contrast, often used with a counterstain like Fast Green.[5] | Not specific to lignin; also stains other polyanionic compounds. |
| Toluidine Blue O | A metachromatic dye that stains different components in various colors based on their chemical nature. | Greenish-blue or blue[3] | General stain for acidic polymers. | Simple, rapid, and provides good contrast for overall tissue anatomy.[3] | Not specific to lignin; stains various acidic polysaccharides as well.[3] |
| Autofluorescence | Lignin is naturally fluorescent due to its aromatic ring structures. | Blue to green, depending on the excitation wavelength and lignin composition. | Can be specific to lignin in the absence of other autofluorescent compounds. | Non-destructive, requires no chemical staining.[3] | Autofluorescence can be weak and may be masked by other fluorescent molecules.[3] |
Experimental Protocols
Detailed methodologies for each staining technique are provided below to ensure reproducibility.
This compound Staining
-
Reagent Preparation : Prepare a 1% (w/v) aqueous solution of this compound.
-
Sectioning : Prepare thin sections of fresh or fixed plant material.
-
Staining : Mount the sections in a drop of the this compound solution on a microscope slide.
-
Observation : Cover with a coverslip and observe under a light microscope. Lignified tissues will appear yellow.
Wiesner Test (Phloroglucinol-HCl)
-
Reagent Preparation :
-
Phloroglucinol solution: Dissolve 1g of phloroglucinol in 50 ml of 95% ethanol (B145695).
-
Wiesner reagent: Just before use, mix the phloroglucinol solution with concentrated hydrochloric acid in a 2:1 ratio.
-
-
Sectioning : Prepare thin sections of fresh or fixed plant material.
-
Staining : Place the sections on a microscope slide and add a few drops of the Wiesner reagent.
-
Observation : Cover with a coverslip and observe immediately under a light microscope. Lignified tissues will stain a vibrant red-violet color. The color will fade over time.
Mäule Staining
-
Sectioning : Prepare thin sections of fresh or fixed plant material.
-
Step 1 : Immerse sections in a 1% aqueous solution of potassium permanganate for 5 minutes.
-
Step 2 : Rinse with distilled water and then decolorize with a 3% hydrochloric acid solution.
-
Step 3 : Rinse again with distilled water and mount in a dilute ammonium hydroxide solution.
-
Observation : Observe under a light microscope. Syringyl lignin will appear red-purple, while guaiacyl lignin will be yellowish-brown.[4]
Safranin O and Fast Green Staining
-
Reagent Preparation :
-
Safranin O solution: 1% (w/v) in 50% ethanol.
-
Fast Green FCF solution: 0.5% (w/v) in 95% ethanol.
-
-
Sectioning and Rehydration : Use fixed, paraffin-embedded sections. Deparaffinize and rehydrate through an ethanol series to water.
-
Staining :
-
Stain in Safranin O solution for 30-60 minutes.
-
Rinse with distilled water.
-
Counterstain with Fast Green solution for 15-30 seconds.
-
-
Dehydration and Mounting : Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Observation : Lignified and cutinized tissues will be stained red, while cellulosic tissues will be green.
Toluidine Blue O Staining
-
Reagent Preparation : Prepare a 0.05% (w/v) aqueous solution of Toluidine Blue O.
-
Sectioning : Prepare thin sections of fresh or fixed plant material.
-
Staining : Mount the sections in a drop of the Toluidine Blue O solution on a microscope slide for 1-2 minutes.
-
Washing : Briefly rinse with distilled water to remove excess stain.
-
Observation : Observe under a light microscope. Lignified tissues will typically stain greenish-blue or blue.
Lignin Autofluorescence
-
Sectioning : Prepare thin sections of fresh or fixed plant material. Unstained sections are preferred.
-
Mounting : Mount the sections in a drop of water or a non-fluorescent mounting medium on a microscope slide.
-
Observation : Use a fluorescence microscope with a UV or blue-violet excitation filter. Lignin will autofluoresce, typically emitting blue to green light.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the experimental workflows and the proposed chemical mechanisms of the key staining reactions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Evaluation of spot tests for detecting lignin [cool.culturalheritage.org]
- 3. benchchem.com [benchchem.com]
- 4. Application of histochemical stains for rapid qualitative analysis of the lignin content in multiple wood species :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Combined histochemistry and autofluorescence for identifying lignin distribution in cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of aniline sulphate in different analytical matrices
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) sulphate is a versatile chemical compound with applications in various analytical methodologies. This guide provides a comprehensive comparison of its performance in different analytical matrices, focusing on its utility as a reagent for the determination of lignin (B12514952), carbohydrates, and chlorates. While primarily recognized for qualitative and semi-quantitative analyses, this guide will also compare its performance characteristics against other established quantitative methods.
Aniline Sulphate for Lignin Detection in Paper Pulp
This compound is a widely used chromogenic reagent for the detection of lignin in paper and pulp matrices, offering a simple and cost-effective qualitative test. The presence of lignin, particularly in mechanical pulp, results in a distinct color change, allowing for its identification.
The reaction of this compound with lignified fibers, such as those in groundwood or jute, produces a yellow color. In contrast, cotton, linen, and hemp fibers will turn the solution brown, while esparto grass gives a pink coloration.[1]
Comparison with Phloroglucinol (B13840)
The most common alternative for the qualitative detection of lignin is the phloroglucinol test. The following table compares the key characteristics of these two methods.
| Feature | This compound Test | Phloroglucinol Test |
| Principle | Reacts with lignin to produce a yellow color. | Reacts with cinnamaldehyde (B126680) units in lignin in the presence of strong acid to produce a red-violet color. |
| Sensitivity | Similar to phloroglucinol for lignin content above 4.4% and groundwood content above 5%. May not detect lignin in samples with very low concentrations (e.g., 0.24% or 1.47% lignin).[2] | Considered slightly more sensitive, especially in cases of low lignin content. For example, it indicated the presence of lignin in an 80% recycled paper when the this compound test did not.[2] |
| Cost | Less expensive. | More expensive. |
| Ease of Preparation | Easier to prepare; the reagent is dissolved in water.[2] | More complex preparation, involving a mixture of phloroglucinol in an acid/alcohol solution. |
| Reagent Stability | More stable. | Light-sensitive and deteriorates quickly.[2] |
| Matrix Interference | The yellow color of the stain may be difficult to detect on old, yellowed paper, although in some cases, if the this compound test is inconclusive, the phloroglucinol test is as well.[2] | The red-violet color provides a high contrast on most paper samples. |
Experimental Protocol: this compound Spot Test for Lignin
-
Reagent Preparation: Prepare a 1% (w/v) solution of this compound in deionized water.
-
Sample Application: Apply a drop of the this compound solution to the paper sample.
-
Observation: Observe the color change. A yellow color indicates the presence of mechanical pulp (lignin).
This compound for Carbohydrate Detection
Aniline and its salts, such as aniline acetate (B1210297), are used in the qualitative detection of certain carbohydrates, particularly pentoses. The test relies on the conversion of pentoses to furfural (B47365) upon heating with a strong acid, which then reacts with aniline to produce a characteristic pink color.[2][3]
While this compound is not directly used in the standard "aniline acetate test," the underlying principle involves the reaction of aniline with furfural. This compound can be used to prepare the aniline reagent in situ.
Reaction Pathway and Comparison with Other Methods
The reaction proceeds in two main steps: acid-catalyzed dehydration of pentoses to furfural, followed by the condensation of furfural with aniline to form a colored product. Hexoses do not form furfural under these conditions and thus give a much weaker or no reaction.[2]
While the aniline acetate test is a simple qualitative method, other reagents are available for both qualitative and quantitative analysis of carbohydrates. The following table provides a comparison.
| Method | Analyte | Principle | Performance |
| Aniline Acetate Test | Pentoses | Dehydration to furfural, followed by reaction with aniline to form a pink-colored complex. | Qualitative to semi-quantitative. Specific for pentoses over hexoses. |
| Bial's Test (Orcinol) | Pentoses | Dehydration to furfural, which reacts with orcinol (B57675) in the presence of ferric ions to form a blue-green complex. | Qualitative to semi-quantitative. Can produce a brown color with hexoses. |
| Seliwanoff's Test (Resorcinol) | Ketohexoses | Dehydration of ketohexoses to hydroxymethylfurfural, which condenses with resorcinol (B1680541) to form a cherry-red product. | Qualitative. Distinguishes between aldoses and ketoses. |
| Phenol-Sulfuric Acid Method | Total Carbohydrates | Concentrated sulfuric acid hydrolyzes polysaccharides and dehydrates all monosaccharides to furfural and hydroxymethylfurfural, which react with phenol (B47542) to produce a yellow-orange color. | Quantitative. Broadly applicable to all classes of carbohydrates. |
Experimental Protocol: Aniline Acetate Test for Pentoses
-
Reagent Preparation:
-
Prepare the aniline acetate reagent by mixing 5 ml of aniline with 5 ml of distilled water, followed by the addition of 5 ml of glacial acetic acid.[3]
-
Alternatively, impregnate filter paper strips with this solution.
-
-
Sample Preparation: Place a small amount of the dry sample in a test tube and add a small volume of concentrated hydrochloric acid.
-
Reaction: Gently heat the test tube.
-
Detection: Expose a piece of filter paper impregnated with aniline acetate to the vapor from the test tube.
-
Observation: A bright pink color on the paper indicates the presence of pentoses.[2]
This compound for Chlorate (B79027) Detection
This compound can be used for the qualitative detection of chlorate ions. In the presence of concentrated sulfuric acid, chlorate oxidizes this compound to produce a deep blue-colored product.[4]
Performance and Alternative Methods
This colorimetric test is a simple, qualitative indication of the presence of chlorates. However, its sensitivity is not well-documented, and it is susceptible to interference from other oxidizing agents that can also react with aniline.[5] For quantitative and more specific analysis of chlorates, other methods are preferred.
| Method | Analyte | Principle | Performance |
| This compound Test | Chlorate | Oxidation of this compound by chlorate in strong acid to form a blue-colored complex. | Qualitative. Prone to interference from other oxidizing agents. Sensitivity is not well-defined.[4] |
| N-Phenylanthranilic Acid Test | Chlorate | Oxidation of N-phenylanthranilic acid by chlorate in concentrated sulfuric acid to produce a red, orange, or yellow color. | Qualitative. Considered a fairly sensitive test.[4] |
| Ion Chromatography (IC) with Mass Spectrometry (MS) | Chlorite, Chlorate, Perchlorate (B79767), Bromate (B103136) | Separation of anions on an ion-exchange column followed by detection with mass spectrometry. | Quantitative. Highly sensitive and specific. LOD for chlorate can be as low as 0.10 µg/L.[6] |
Experimental Protocol: this compound Test for Chlorate
-
Sample Preparation: Place a small quantity (less than 0.5 g) of the solid sample in a test tube.
-
Reagent Addition: Add 1 ml of concentrated sulfuric acid to the sample.
-
Reaction: Add 2-3 ml of an aqueous this compound solution.
-
Observation: The development of a deep blue color indicates the presence of chlorate.[4]
Visualizing Analytical Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for lignin and carbohydrate analysis using aniline-based reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline acetate test - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chlorates.exrockets.com [chlorates.exrockets.com]
- 5. zenodo.org [zenodo.org]
- 6. Simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using IC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Carbohydrate Detection: The Aniline Sulphate Method vs. Quantitative Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of carbohydrates is a critical aspect of various analytical procedures. This guide provides a comprehensive comparison of the aniline (B41778) sulphate method for carbohydrate detection with established quantitative alternatives, supported by experimental data and detailed protocols to inform methodological choices in a laboratory setting.
The determination of carbohydrate content is fundamental in fields ranging from biochemistry and food science to pharmaceutical development. While numerous methods exist, they vary significantly in their specificity, sensitivity, and quantitative capabilities. This guide focuses on the aniline sulphate method, a lesser-known colorimetric assay, and contrasts its performance with widely accepted quantitative techniques, including other colorimetric assays, enzymatic methods, and high-performance liquid chromatography (HPLC).
The this compound/Acetate (B1210297) Method: A Primarily Qualitative Assessment
The this compound method is a colorimetric technique for the detection of carbohydrates. It is closely related to the more commonly referenced aniline acetate test. The underlying principle involves the acid-catalyzed dehydration of pentose (B10789219) sugars to furfural (B47365), which then reacts with aniline to produce a characteristic pink color. While hexoses can react, the color development is significantly weaker, making the test more specific for pentoses.
It is important to note that the this compound/acetate method is predominantly qualitative or at best, semi-quantitative. There is a notable lack of published data validating its accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for robust quantitative analysis. Its primary utility lies in the rapid and simple detection of the presence of pentoses.
Quantitative Alternatives for Carbohydrate Analysis
In contrast to the aniline-based methods, several other techniques have been rigorously validated for the quantitative determination of carbohydrates. These methods offer superior accuracy, precision, and sensitivity, making them suitable for demanding research and quality control applications.
Colorimetric Methods: Phenol-Sulfuric Acid and Anthrone (B1665570) Assays
The Phenol-Sulfuric Acid method is a widely used colorimetric assay for the determination of total carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to furfural or hydroxymethylfurfural, which then react with phenol (B47542) to produce a yellow-orange colored complex that can be measured spectrophotometrically.[1] This method is simple, rapid, and applicable to a wide range of carbohydrates.[2][3]
The Anthrone method is another sensitive colorimetric assay for total carbohydrate quantification.[4] The principle is similar to the phenol-sulfuric acid method, where carbohydrates are first hydrolyzed and dehydrated by concentrated sulfuric acid. The resulting furfural derivatives react with anthrone to form a blue-green colored product.[5][6]
Enzymatic Methods
Enzymatic assays offer high specificity for the quantification of particular carbohydrates. For instance, glucose oxidase-based assays are highly specific for D-glucose.[7][8][9] In these assays, the enzyme catalyzes the oxidation of glucose, producing hydrogen peroxide, which can be measured colorimetrically through a secondary reaction.[7] This specificity is a significant advantage when the goal is to quantify a single type of sugar within a complex mixture.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a powerful technique for the separation and quantification of individual carbohydrates in a sample.[10] Various HPLC methods exist, often employing refractive index (RI) or pulsed amperometric detection (PAD) for sensitive and specific sugar analysis.[11][12] HPLC offers the advantage of being able to resolve and quantify multiple different monosaccharides and disaccharides in a single run, providing a detailed carbohydrate profile.[13][14]
Comparative Performance Data
The following table summarizes the key performance characteristics of the quantitative methods discussed. It is important to note that specific performance metrics can vary depending on the exact experimental conditions, instrumentation, and the specific carbohydrate being analyzed.
| Method | Principle | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| This compound/Acetate | Colorimetric | Not well-established for quantitative analysis | Not well-established | Not well-established | Not well-established | Not well-established |
| Phenol-Sulfuric Acid | Colorimetric (Total CHO) | 0-100 µg/mL (for glucose)[15] | Not consistently reported | Not consistently reported | < 2% (Intra-assay) | Generally high, but can be sugar-dependent |
| Anthrone | Colorimetric (Total CHO) | 10-120 µg/mL (for glucose) | ~2.22 ng/µL | ~7.40 ng/µL | 0.45-8.94% | 90-105% |
| Enzymatic (Glucose Oxidase) | Enzymatic (Specific for Glucose) | 1-10000 µM[8] | 6.25 µM[9] | Not consistently reported | < 2% | High |
| HPLC-RID | Chromatographic Separation | 0.1–5 mg/mL[11] | 0.01–0.17 mg/mL[11] | 0.03–0.56 mg/mL[11] | < 5%[11] | 96.78–108.88%[14] |
Experimental Protocols
Aniline Acetate Test for Pentoses (Qualitative)[16][17]
-
Reagent Preparation : Prepare the aniline acetate reagent by mixing equal volumes of aniline and glacial acetic acid.
-
Sample Preparation : If the sample is solid, dissolve a small amount in a few drops of 20% hydrochloric acid.
-
Reaction : Gently heat the sample solution in a test tube.
-
Detection : Moisten a piece of filter paper with the aniline acetate reagent and hold it over the mouth of the test tube.
-
Observation : A bright pink color on the filter paper indicates the presence of pentoses.
Phenol-Sulfuric Acid Method for Total Carbohydrates[18]
-
Sample and Standard Preparation : Prepare a series of carbohydrate standards (e.g., glucose) and the unknown sample solutions in test tubes.
-
Reagent Addition : To 1 mL of each sample and standard, add 1 mL of 5% phenol solution.
-
Reaction : Rapidly add 5 mL of concentrated sulfuric acid to each tube and vortex immediately. The heat of the reaction drives the color development.
-
Incubation : Allow the tubes to stand for 10 minutes, then vortex again and incubate in a 25-30°C water bath for 20 minutes.
-
Measurement : Measure the absorbance of the solutions at 490 nm using a spectrophotometer.
-
Quantification : Construct a standard curve and determine the concentration of carbohydrates in the unknown sample.
Anthrone Method for Total Carbohydrates[1][5]
-
Reagent Preparation : Prepare the anthrone reagent by dissolving 200 mg of anthrone in 100 mL of ice-cold 98% sulfuric acid. Prepare this reagent fresh daily.
-
Sample and Standard Preparation : Prepare a series of carbohydrate standards (e.g., glucose) and the unknown sample solutions in test tubes, keeping them on ice.
-
Reaction : To 1 mL of each sample and standard, carefully add 2 mL of the cold anthrone reagent. Mix well.
-
Incubation : Heat the tubes in a boiling water bath for 10 minutes.
-
Cooling : Cool the tubes rapidly in an ice bath to stop the reaction.
-
Measurement : Measure the absorbance of the solutions at 620 nm.
-
Quantification : Construct a standard curve and determine the concentration of carbohydrates in the unknown sample.
Enzymatic Glucose Oxidase Assay (General Protocol)[7][9]
-
Reagent Preparation : Prepare the glucose oxidase/peroxidase reagent and a chromogenic substrate solution as per the manufacturer's instructions.
-
Sample and Standard Preparation : Prepare a series of glucose standards and the unknown sample solutions in a 96-well plate.
-
Reaction : Add the enzyme reagent mixture to each well.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Quantification : Construct a standard curve and determine the glucose concentration in the unknown sample.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the aniline acetate test and the general quantitative colorimetric methods.
Conclusion
The this compound/acetate method serves as a rapid, qualitative indicator for the presence of pentoses. However, for researchers and professionals requiring accurate and precise carbohydrate quantification, it is not a suitable method due to the lack of validation data. In contrast, methods such as the Phenol-Sulfuric Acid assay, the Anthrone assay, specific enzymatic assays, and HPLC have been well-established and validated for quantitative analysis. The choice of method will ultimately depend on the specific research question, the required level of specificity, the sample matrix, and the available instrumentation. For total carbohydrate determination, the Phenol-Sulfuric Acid and Anthrone methods offer a good balance of simplicity and sensitivity. For the specific quantification of a single sugar, enzymatic assays are unparalleled in their specificity. When a detailed profile of multiple carbohydrates is required, HPLC stands out as the most powerful and comprehensive technique.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. scispace.com [scispace.com]
- 3. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. biochemden.com [biochemden.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Glucose Assay Kit. Colorimetric / Fluorometric (ab65333/K606) | Abcam [abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method [frontiersin.org]
A Researcher's Guide to Inter-laboratory Comparison of Aniline Sulphate-Based Assays for Carbohydrate Analysis
In the realm of analytical chemistry, particularly within biochemical and pharmaceutical research, the accurate quantification and identification of carbohydrates are paramount. Aniline (B41778) sulphate-based assays represent one category of methods employed for this purpose, primarily for the detection of reducing sugars. This guide provides a comprehensive comparison of these assays with other common analytical techniques, supported by experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
The utility of aniline-based reagents lies in their reaction with sugars. In an acidic environment, pentoses are dehydrated to furfural (B47365) and hexoses to hydroxymethylfurfural. These aldehydes then condense with aniline to form colored Schiff bases, allowing for qualitative or quantitative measurement.[1] While aniline sulphate is a stable salt of aniline, reagents for carbohydrate analysis more commonly utilize aniline phthalate (B1215562) or aniline acetate.[1]
Comparative Analysis of Carbohydrate Quantification Methods
Table 1: Comparison of Common Methods for Carbohydrate Analysis
| Method | Principle | Sugars Detected | Advantages | Disadvantages |
| Aniline-Based Assays (e.g., Aniline Phthalate/Acetate) | Condensation reaction between furfurals (from acid-degraded sugars) and aniline to form colored Schiff bases.[1] | Reducing sugars | Good for chromatographic visualization (TLC).[1] | Primarily qualitative or semi-quantitative; color intensity can vary.[1] |
| Phenol-Sulfuric Acid Method | Concentrated sulfuric acid hydrolyzes polysaccharides and dehydrates monosaccharides to furfural derivatives, which react with phenol (B47542) to form a yellow-orange complex.[3][4] | Total carbohydrates (reducing and non-reducing) | Simple, rapid, and widely used for total sugar determination.[3] | Non-stoichiometric, requires a standard curve; corrosive reagents.[3][4] |
| Anthrone (B1665570) Method | Sugars react with the anthrone reagent in acidic conditions to yield a blue-green color.[3][4] | Total carbohydrates | Sensitive method for total sugar quantification. | Reagent is unstable; corrosive. |
| Lane-Eynon Titration Method | A carbohydrate solution is titrated against a known amount of boiling copper sulfate (B86663) solution with a methylene (B1212753) blue indicator.[3][4] | Reducing sugars | Established titration method. | Reaction is not stoichiometric, requiring calibration; less precise than other methods.[3] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of carbohydrates followed by detection (e.g., refractive index, UV-Vis after derivatization, or mass spectrometry).[2][5] | Specific mono- and oligosaccharides | High selectivity, sensitivity, and can quantify individual sugars in a mixture.[2] | Higher cost and complexity of instrumentation and method development.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are protocols for an aniline-based assay for thin-layer chromatography (TLC) and the widely used Phenol-Sulfuric Acid method for total carbohydrate quantification.
Protocol 1: Aniline Phthalate Assay for TLC Detection of Reducing Sugars
This protocol is adapted for the qualitative identification of reducing sugars separated by TLC.[1]
Objective: To visualize and identify reducing sugars on a TLC plate.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol (water-saturated)
-
TLC plate with separated carbohydrate samples and standards
-
Spray bottle
-
Oven or heating plate
Procedure:
-
Reagent Preparation: Dissolve 0.93 g of aniline and 1.66 g of o-phthalic acid in 100 mL of water-saturated n-butanol. This forms the aniline phthalate spray reagent.
-
TLC Plate Development: Spot the carbohydrate samples and standards on a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Plate Drying: After development, remove the TLC plate from the chamber and dry it completely in a fume hood.
-
Visualization: Spray the dried TLC plate evenly with the aniline phthalate reagent.
-
Heating: Heat the sprayed plate at 105-110°C for approximately 10-15 minutes.
-
Analysis: Observe the colored spots that develop. The color can give a preliminary indication of the type of sugar (e.g., pentoses often give pinkish-red spots, while hexoses give brownish-yellow spots). Compare the retention factor (Rf) values of the sample spots with those of the standards for identification.
Protocol 2: Phenol-Sulfuric Acid Method for Total Carbohydrate Quantification
This is a colorimetric method to determine the total concentration of carbohydrates in a sample.[3][4]
Objective: To quantify the total carbohydrate content in an aqueous solution.
Materials:
-
Aqueous solution of carbohydrate sample
-
5% (w/v) Phenol solution
-
Concentrated sulfuric acid (98%)
-
Standard solutions of a known carbohydrate (e.g., glucose) for calibration
-
Test tubes
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Pipette 1 mL of the sample solution into a test tube. Prepare a series of standard solutions of known carbohydrate concentrations and pipette 1 mL of each into separate test tubes. A "blank" tube should contain 1 mL of deionized water.
-
Reagent Addition: Add 1 mL of 5% phenol solution to each tube and mix.
-
Acid Addition: Rapidly add 5 mL of concentrated sulfuric acid to each tube, directing the stream at the liquid surface to ensure rapid mixing and heat generation. Caution: This step generates significant heat and should be performed in a fume hood with appropriate personal protective equipment.
-
Incubation: Allow the tubes to stand for 10 minutes. Then, vortex the tubes and place them in a water bath at 25-30°C for 20 minutes to cool.
-
Measurement: Measure the absorbance of the yellow-orange color at 490 nm for hexoses (or 480 nm for pentoses) using a spectrophotometer. Use the blank to zero the instrument.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the carbohydrate concentration in the sample from this curve.
Visualizing Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the workflows for the described assays.
Caption: Workflow for detecting reducing sugars using the Aniline Phthalate TLC assay.
Caption: Workflow for total carbohydrate quantification via the Phenol-Sulfuric Acid method.
References
Aniline Sulphate vs. Aniline Nitrate in Diazotization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diazotization of aniline (B41778) is a cornerstone of synthetic organic chemistry, pivotal in the production of a vast array of compounds, including azo dyes and pharmaceutical intermediates. The choice of the aniline salt—typically generated in situ by dissolving aniline in a mineral acid—can influence the reaction's course and the stability of the resulting diazonium salt. This guide provides an objective comparison of aniline sulphate and aniline nitrate (B79036) in diazotization reactions, supported by available data and detailed experimental protocols.
Performance Comparison: this compound vs. Aniline Nitrate
While direct, side-by-side quantitative comparisons of this compound and aniline nitrate in diazotization are not extensively documented in readily available literature, a comparative analysis can be drawn from their general properties and the established principles of diazotization chemistry.[1] The choice between sulfuric acid and nitric acid to form the respective aniline salt can have implications for solubility, the stability of the resulting diazonium salt, and the downstream application.
The reactivity in diazotization is fundamentally dependent on the availability of the lone pair of electrons on the nitrogen atom of aniline. In the acidic medium required for the reaction, aniline exists in equilibrium with its protonated form, the anilinium ion. The free amine is the species that reacts with the nitrosating agent.[1] The nature of the acid used (sulfuric or nitric) influences the pH and the counter-ion of the resulting diazonium salt.[1]
Table 1: General Properties and Considerations
| Feature | This compound | Aniline Nitrate | Key Considerations |
| Formation | Formed by dissolving aniline in sulfuric acid (H₂SO₄). | Formed by dissolving aniline in nitric acid (HNO₃). | The acid is typically used in excess to ensure complete salt formation and to provide the acidic medium for nitrous acid generation. |
| Solubility | This compound has lower water solubility compared to aniline hydrochloride.[1] | Generally soluble in water.[1] | Solubility can impact reaction homogeneity. Lower solubility might be advantageous in non-aqueous systems.[1] |
| Diazonium Salt Stability | Benzene (B151609) diazonium sulphate is formed. The sulphate anion is a weak nucleophile. | Benzene diazonium nitrate is formed. The nitrate anion is also a weak nucleophile. | The stability of diazonium salts is influenced by the counter-ion.[2] Non-nucleophilic counter-ions generally lead to more stable diazonium salts.[2] |
| Potential Side Reactions | Sulfonation of the aromatic ring is a potential side reaction under certain conditions, though typically not at the low temperatures of diazotization. | Nitration of the aromatic ring is a potential side reaction, especially if the temperature is not strictly controlled. | Strict temperature control (0-5 °C) is crucial to minimize side reactions and prevent the decomposition of the unstable diazonium salt. |
| Downstream Applications | The resulting diazonium sulphate can be used in various subsequent reactions like Sandmeyer or azo coupling. | The resulting diazonium nitrate is also a versatile intermediate for further synthesis.[3] | The choice of salt may be dictated by the specific requirements of the subsequent reaction steps. |
Experimental Protocols
The following are detailed experimental protocols for the diazotization of aniline using sulfuric acid (to form this compound in situ) and aniline nitrate.
Protocol 1: Diazotization of Aniline using Sulfuric Acid (In Situ Formation of this compound)
This protocol is a standard method for generating a benzene diazonium sulphate solution.
Materials:
-
Aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the this compound Solution: In a flask, carefully add a specific molar equivalent of aniline to a mixture of concentrated sulfuric acid and water, ensuring the acid is added to the water slowly and with cooling. The amount of sulfuric acid should be sufficient to form the aniline salt and maintain an acidic environment.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.[4]
-
Preparation of Sodium Nitrite Solution: Prepare a solution of sodium nitrite (typically 1.05-1.1 equivalents) in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold this compound solution.[5] Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.[3] The addition should be slow to control the exothermic reaction.
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.[3]
-
Confirmation of Completion: Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turning blue-black) indicates that the diazotization is complete.[1]
-
Use of Diazonium Salt Solution: The resulting benzene diazonium sulphate solution should be used immediately for subsequent reactions as diazonium salts are generally unstable.[1]
Protocol 2: Diazotization of Aniline Nitrate
This protocol starts with pre-formed aniline nitrate or by dissolving aniline in nitric acid.
Materials:
-
Aniline Nitrate (or Aniline and Nitric Acid)
-
Sodium Nitrite (NaNO₂)
-
Dilute Nitric Acid (if starting from aniline)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Aniline Nitrate Solution: In a beaker, prepare a solution of aniline nitrate in dilute nitric acid. A typical starting concentration is 1M aniline nitrate.[3] If starting with aniline, dissolve it in a suitable amount of dilute nitric acid.
-
Cooling: Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.[3]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of an equimolar amount of sodium nitrite in cold distilled water.[3]
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline nitrate solution while stirring vigorously.[3] Closely monitor the temperature and ensure it does not rise above 5 °C.[3]
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[3] The resulting solution contains benzenediazonium (B1195382) nitrate and is ready for immediate use.[3]
Reaction Mechanism and Workflow
The fundamental mechanism of diazotization is consistent regardless of the acid used. The key steps involve the formation of a nitrosating agent, which then reacts with the primary aromatic amine.
Diazotization Reaction Pathway
Caption: General mechanism of aniline diazotization.
Experimental Workflow
Caption: Standard laboratory workflow for diazotization.
Conclusion
References
Comparative Guide to HPLC Method Validation for Aniline and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of aniline (B41778) and its degradation products. The information presented is supported by experimental data to assist researchers in selecting and implementing robust analytical methods for stability testing and quality control.
Introduction
Aniline, a primary aromatic amine, is a crucial building block in the synthesis of various pharmaceuticals, dyes, and polymers. However, it is susceptible to degradation under various environmental and storage conditions, leading to the formation of potentially toxic byproducts. Therefore, a validated stability-indicating HPLC method is essential to separate and quantify aniline from its degradation products, ensuring the safety and efficacy of related products.
Comparison of HPLC Methods
Several HPLC methods have been developed for the analysis of aniline and its degradation products. The most common approach involves reversed-phase chromatography with UV detection. Below is a comparison of key chromatographic parameters from a validated method designed for the simultaneous determination of aniline and its primary degradation products.
| Parameter | Method 1 | Alternative Considerations |
| Analytes | Aniline, p-aminophenol, m-aminophenol, o-aminophenol, phenol (B47542) | Nitroanilines, Catechol, Acetanilide, Formanilide |
| Column | C4 | C18, C8[1][2] |
| Mobile Phase | Methanol (B129727)/Acetate (B1210297) Buffer (10 mM, pH 5) (60:40, v/v)[1][2] | Acetonitrile/Water with acid modifier (e.g., phosphoric acid) |
| Flow Rate | 1.0 mL/min[1][2] | 0.8 - 1.2 mL/min |
| Detection | Photodiode Array (PDA) at 270 nm[1][2] | UV-Vis, Fluorescence (with derivatization) |
| Temperature | Ambient (investigated from 10-50°C)[2] | Controlled room temperature |
Method Validation Data
The performance of an analytical method is established through validation. The following table summarizes the validation parameters for a specific, rapid, and simple RP-HPLC method.
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 2.0 - 60[1][2][3] |
| Correlation Coefficient (r²) | 0.9987 - 0.9999[1][2][3] |
| Recovery (%) | 87.51 - 101.35[1][2][3] |
| Precision (RSD %) | 0.31 - 1.62[1][2][3] |
| Limit of Quantification (LOQ) (µg/mL) | 0.0778 - 0.2073[1][2][3] |
Experimental Protocols
A detailed experimental protocol for a validated HPLC method for the simultaneous determination of aniline and its degradation products is provided below.
1. Materials and Reagents
-
Aniline, p-aminophenol, m-aminophenol, o-aminophenol, phenol (analytical standards)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Sodium acetate
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and photodiode array detector.
-
C4 analytical column.
3. Preparation of Solutions
-
Acetate Buffer (10 mM, pH 5): Dissolve the appropriate amount of sodium acetate in HPLC grade water, adjust the pH to 5 with glacial acetic acid.
-
Mobile Phase: Mix methanol and 10 mM acetate buffer (pH 5) in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of aniline and each degradation product by dissolving the accurately weighed standard in a suitable solvent.
-
Working Standard Solutions: Prepare a mixed working standard solution containing aniline and its degradation products at a known concentration by diluting the stock solutions with the mobile phase.
4. Chromatographic Conditions
-
Column: C4
-
Mobile Phase: Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 270 nm
5. Validation Procedure
-
Specificity: Inject the blank, individual standard solutions, and a mixed standard solution to demonstrate the separation of all analytes from each other and from any potential interferences.
-
Linearity: Prepare a series of calibration standards at different concentrations (e.g., 2.0 to 60 µg/mL). Inject each standard in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope of the regression line.[1][2][3]
-
Accuracy (Recovery): Spike a placebo or sample matrix with known concentrations of aniline and its degradation products at different levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the spiked samples and calculate the percentage recovery.[1][2][3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at a single concentration on the same day and calculate the relative standard deviation (RSD).[1][2][3]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument and calculate the RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][2][3]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
Visualizations
The following diagrams illustrate the HPLC method validation workflow and the potential degradation pathways of aniline.
Caption: Workflow for HPLC Method Validation.
Caption: Aniline Degradation Pathways.
Conclusion
The presented HPLC method provides a reliable and efficient means for the simultaneous determination of aniline and its key degradation products.[1][2] The comprehensive validation data confirms that the method is linear, accurate, precise, and sensitive for its intended purpose.[1][2][3] Researchers and drug development professionals can adapt and re-validate this method for their specific sample matrices and regulatory requirements. Understanding the potential degradation pathways of aniline is crucial for developing stability-indicating methods and ensuring the quality and safety of pharmaceutical products.[4][5]
References
- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merit.url.edu [merit.url.edu]
A Comparative Analysis of Aniline Derivatives in Azo Dye Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of azo dyes is a foundational technique with wide-ranging applications. The choice of the aniline (B41778) derivative as the diazo component is a critical determinant of the final dye's properties, including its color, intensity, and stability.[1][2] This guide provides a comprehensive comparison of various aniline derivatives used in azo dye synthesis, supported by experimental data and detailed protocols to aid in the rational design and synthesis of novel azo compounds.
The fundamental process of creating azo dyes involves a two-step reaction: the diazotization of a primary aromatic amine, such as an aniline derivative, to form a diazonium salt, followed by a coupling reaction with an electron-rich partner, like a phenol (B47542) or another aniline.[3][4][5] The electronic nature and position of substituents on the aniline ring profoundly influence the reactivity of the intermediate diazonium salt and the chromophoric system of the resulting azo dye.[1][2]
Comparative Performance of Aniline Derivatives
The selection of an aniline derivative directly impacts key performance indicators in azo dye synthesis, such as reaction yield, and the spectral properties of the dye. The following tables summarize the comparative performance of various aniline derivatives when coupled with a common agent, β-naphthol.
Table 1: Effect of Aniline Derivatives on Azo Dye Yield
| Aniline Derivative | Substituent | Position | Yield (%) | Reference |
| Aniline | -H | - | ~85 | [1] |
| p-Nitroaniline | -NO₂ | para | ~90 | [1] |
| o-Nitroaniline | -NO₂ | ortho | ~88 | [6] |
| p-Toluidine | -CH₃ | para | ~82 | [7] |
| p-Anisidine | -OCH₃ | para | ~80 | [7] |
| Sulfanilic acid | -SO₃H | para | ~92 | [6] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Spectral Properties of Azo Dyes Derived from Different Aniline Derivatives (Coupled with β-Naphthol)
| Aniline Derivative | Substituent | λmax (nm) | Color | Reference |
| Aniline | -H | 482 | Orange-Red | [1] |
| p-Nitroaniline | -NO₂ | 485 | Red | [1] |
| o-Nitroaniline | -NO₂ | 490 | Deep Red | [6] |
| p-Toluidine | -CH₃ | 478 | Red-Orange | [7] |
| p-Anisidine | -OCH₃ | 475 | Yellow-Orange | [7] |
| Sulfanilic acid | -SO₃H | 495 | Orange | [6] |
Note: λmax values can vary slightly depending on the solvent used for analysis.
Electron-withdrawing groups, such as the nitro group (-NO₂), tend to be bathochromic, shifting the absorption maximum to longer wavelengths and resulting in deeper colors.[8] Conversely, electron-donating groups, like the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, can have a hypsochromic effect. The inclusion of a sulfonic acid group (-SO₃H), as in sulfanilic acid, imparts water solubility to the dye, which is a crucial property for many applications, particularly in the textile industry.[2]
Experimental Protocols
Reproducible and robust experimental methodologies are essential for the successful synthesis and comparison of azo dyes. The following are detailed protocols for the key steps in the synthesis process.
Protocol 1: Diazotization of Aniline Derivatives
This procedure describes the conversion of a primary aromatic amine to a diazonium salt, a critical and often temperature-sensitive step.[9]
Materials:
-
Aniline derivative (e.g., p-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen aniline derivative in a mixture of concentrated hydrochloric acid and water.[1]
-
Cool the resulting solution to a temperature between 0-5 °C in an ice bath.[9][10]
-
In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite.[1]
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline derivative solution while maintaining vigorous stirring and ensuring the temperature does not rise above 5 °C.[1][9]
-
The completion of the diazotization reaction can be confirmed by testing with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
Protocol 2: Azo Coupling Reaction
The freshly prepared, and typically unstable, diazonium salt is immediately used in the coupling reaction with an electron-rich nucleophile.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling agent (e.g., β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.[9]
-
Cool this solution to 0-5 °C in an ice bath.[9]
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with constant and vigorous stirring.[9]
-
A colored precipitate of the azo dye should form almost immediately.[9]
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.[9]
-
Isolate the solid azo dye product by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.[9]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.[9]
Visualization of Experimental Workflow
To further clarify the synthesis process, the following diagrams illustrate the key stages and their logical flow.
Caption: General workflow for the synthesis of azo dyes.
Caption: Influence of aniline structure on dye properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation [icc.journals.pnu.ac.ir]
- 7. bombaytechnologist.in [bombaytechnologist.in]
- 8. THE EFFECT OF SUBSTITOENTS ON PROPERTIES OF MONOAZO DYES DERIVED FROM H-ACID [kubanni.abu.edu.ng]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Aniline Sulphate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of aniline (B41778) sulphate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage waste containing this chemical compound responsibly. Aniline sulphate is classified as a toxic and hazardous substance, very toxic to aquatic life with long-lasting effects.[1][2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[3][4]
Immediate Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., butyl, neoprene, or Viton) are required. Nitrile gloves are not recommended.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[5]
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Quantitative Hazard and Regulatory Data
While specific disposal concentration limits can vary based on local regulations, the following data for aniline provides a reference for its hazard profile.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) - TWA | 5 ppm (19 mg/m³) | [3] |
| ACGIH TLV (Threshold Limit Value) - TWA | 2 ppm | [3] |
| Aquatic Toxicity (Daphnia magna) - LC50, 48h | 0.10 mg/L | [4] |
| Aquatic Toxicity (Rainbow Trout) - LC50, 96h | 8.2 mg/L | [4] |
| EPA Hazardous Waste Number | U012 (for Aniline) | [4] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. For laboratories that generate aqueous waste containing this compound, pre-treatment may be necessary to reduce its toxicity before collection.
Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams.
-
Collect waste in a clearly labeled, compatible, and sealable container. The container must be marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases. The storage area should be cool, dry, and well-ventilated.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert, dry substance such as vermiculite, sand, or earth.[4]
-
Collect the absorbed material into a labeled hazardous waste container.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Experimental Protocols for Aniline Waste Treatment
For laboratories with the appropriate facilities and trained personnel, the following experimental protocols can be adapted for the pre-treatment of aqueous aniline waste.
Fenton's Reagent Oxidation
This method utilizes hydroxyl radicals to degrade aniline.
Methodology:
-
Transfer the aqueous aniline waste to a suitable reaction vessel in a chemical fume hood.
-
Adjust the pH of the solution to between 3 and 4 using hydrochloric acid.
-
Slowly add a solution of ferrous sulphate (FeSO₄) to the waste.
-
Carefully add hydrogen peroxide (H₂O₂) to the solution while stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction to proceed until the aniline concentration is minimized (monitoring by a suitable analytical method is recommended).
-
Neutralize the treated effluent and test for residual aniline before collection for final disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
Handling Aniline Sulphate: A Guide to Personal Protective Equipment and Safe Practices
Aniline (B41778) sulphate is a toxic chemical that requires stringent safety protocols to prevent hazardous exposure.[1][2][3] This guide provides essential information for laboratory personnel on the appropriate personal protective equipment (PPE), handling procedures, and emergency responses necessary for the safe management of aniline sulphate.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, and eye contact.[1][2] The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale & Sources |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should also be worn where there is a risk of splashing. | To prevent eye contact with this compound dust or solutions, which can cause serious eye damage.[2][3][4] Equipment should be approved under standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Wear protective gloves.[3][5] Recommended materials include Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton. | Aniline is toxic in contact with skin.[1][2][3][6] Nitrile gloves are not generally recommended for prolonged contact with aniline.[7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2] |
| Body Protection | A fully-buttoned lab coat is the minimum requirement. For larger quantities or where there is a significant risk of exposure, a complete chemical-resistant suit is necessary. | To protect against skin contamination.[2][7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6][8] If ventilation is inadequate or risk assessment indicates, wear a suitable respirator approved by NIOSH (US) or CEN (EU).[2][6] | This compound is toxic if inhaled.[1][2][3] Respiratory protection is essential to prevent inhalation of dust or vapors.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][6] If breathing has stopped, provide artificial respiration.[8][11] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Wash the affected skin with plenty of soap and water.[1][5] Seek immediate medical attention if irritation or a rash occurs.[1][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do so.[1][6] Continue rinsing and seek immediate medical attention.[3][4][6] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2][3] Call a poison center or doctor immediately.[1][2][3][6] |
Spill and Disposal Plan
-
Spill Cleanup:
-
Evacuate unnecessary personnel and move upwind from the spill.[1]
-
Wear the appropriate PPE, including respiratory protection.[1][2]
-
For minor spills, use dry cleanup procedures to avoid generating dust.[1] Sweep up the material and place it in a suitable, labeled container for disposal.[1][2]
-
For major spills, contain the spill with sand, earth, or vermiculite.[1]
-
After cleanup, decontaminate and launder all protective clothing and equipment before storing and reusing.[1]
-
-
Waste Disposal:
-
Dispose of this compound waste and containers at an authorized hazardous or special waste collection point.[1][3][6]
-
Disposal must be in accordance with local, regional, and national regulations.[3][6]
-
One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. technopharmchem.com [technopharmchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
